Product packaging for Cyclopentylcyclohexane(Cat. No.:CAS No. 1606-08-2)

Cyclopentylcyclohexane

Cat. No.: B158557
CAS No.: 1606-08-2
M. Wt: 152.28 g/mol
InChI Key: WVABZRMBCQFXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopentylcyclohexane is a useful research compound. Its molecular formula is C11H20 and its molecular weight is 152.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20 B158557 Cyclopentylcyclohexane CAS No. 1606-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-2-6-10(7-3-1)11-8-4-5-9-11/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVABZRMBCQFXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166942
Record name Cyclopentylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-08-2
Record name Cyclopentylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, cyclopentyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cyclopentylcyclohexane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1606-08-2[1][2]

This technical guide provides an in-depth overview of Cyclopentylcyclohexane, a saturated hydrocarbon with applications in the synthesis of pharmaceuticals and other organic compounds.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless liquid with excellent stability and low toxicity.[1] Its key properties are summarized in the tables below, providing a comprehensive dataset for reference in experimental and theoretical work.

Identifiers and Descriptors
PropertyValueSource
Molecular Formula C₁₁H₂₀[1][2]
Molecular Weight 152.28 g/mol [1][2][3]
IUPAC Name This compound[2][3]
Synonyms Cyclohexylcyclopentane, Cyclohexane, cyclopentyl-[1][2][3]
InChI InChI=1S/C11H20/c1-2-6-10(7-3-1)11-8-4-5-9-11/h10-11H,1-9H2[2][3]
InChIKey WVABZRMBCQFXBK-UHFFFAOYSA-N[2][3]
SMILES C1CCC(CC1)C2CCCC2[3]
Physical Properties
PropertyValueUnitConditionsSource
Boiling Point 215.1°Cat 760 mmHg[1]
Flash Point 66.9°C[1]
Density 0.902g/cm³[1]
Refractive Index 1.489[1]
Vapor Pressure 0.22mmHgat 25°C[1]
LogP (Predicted) 5.37[1]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a cyclopentyl Grignard reagent with cyclohexanone (B45756), followed by dehydration and hydrogenation.

Step 1: Grignard Reaction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).

  • Initiation: Add a small crystal of iodine to the magnesium turnings.

  • Grignard Reagent Formation: Add a solution of bromocyclopentane (B41573) (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated when the color of iodine disappears and the solution becomes cloudy. Maintain a gentle reflux by controlling the rate of addition.

  • Addition of Cyclohexanone: After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C. Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-cyclopentylcyclohexan-1-ol.

Step 2: Dehydration

  • Reaction Setup: Place the crude 1-cyclopentylcyclohexan-1-ol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Distillation: Heat the mixture and distill off the alkene product (cyclopentylcyclohexene) as it is formed.

  • Purification: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and distill to obtain pure cyclopentylcyclohexene.

Step 3: Hydrogenation

  • Reaction Setup: In a hydrogenation apparatus, dissolve the cyclopentylcyclohexene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until the uptake of hydrogen ceases.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield this compound.

Analytical Methods

GC-MS is a primary technique for the identification and purity assessment of this compound.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region (approximately 0.8-1.9 ppm) corresponding to the cyclopentyl and cyclohexyl protons.

  • ¹³C NMR: The spectrum will show distinct signals for the different carbon environments in the cyclopentyl and cyclohexyl rings.

FTIR spectroscopy can be used to identify the functional groups present in the molecule. For this compound, the spectrum will be characterized by:

  • C-H stretching vibrations: Strong absorptions in the range of 2850-2960 cm⁻¹.

  • C-H bending vibrations: Absorptions in the range of 1445-1470 cm⁻¹.

Signaling Pathways and Biological Activity

As a simple, saturated hydrocarbon, this compound is not known to be involved in specific biological signaling pathways. Its primary relevance in the context of drug development is as a non-polar solvent or as a structural fragment in the synthesis of more complex, biologically active molecules.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway to this compound.

Synthesis_Workflow Bromocyclopentane Bromocyclopentane Grignard_Reaction Grignard Reaction Bromocyclopentane->Grignard_Reaction Mg Mg, Diethyl Ether Mg->Grignard_Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Grignard_Reaction Intermediate1 1-Cyclopentylcyclohexan-1-ol Grignard_Reaction->Intermediate1 Dehydration Dehydration (H+) Intermediate1->Dehydration Intermediate2 Cyclopentylcyclohexene Dehydration->Intermediate2 Hydrogenation Hydrogenation (H2, Pd/C) Intermediate2->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Synthetic pathway for this compound.

Analytical Workflow

This diagram outlines the typical analytical workflow for the characterization of synthesized this compound.

Analytical_Workflow Sample Synthesized This compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Purity Assessment GCMS->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Functional_Group_ID Functional Group Identification FTIR->Functional_Group_ID Final_Report Final Report Purity->Final_Report Structure_Confirmation->Final_Report Functional_Group_ID->Final_Report

Caption: Analytical workflow for this compound.

References

"spectroscopic data of Cyclopentylcyclohexane (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

Cyclopentylcyclohexane is a bicyclic alkane with the molecular formula C₁₁H₂₀ and a molecular weight of 152.28 g/mol .[1][2] The structure consists of a cyclopentane (B165970) ring bonded to a cyclohexane (B81311) ring.

DOT Script of this compound Structure

Caption: 2D Chemical Structure of this compound

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As experimental NMR data was not found in available databases, predicted ¹H and ¹³C NMR data are provided below. These predictions are based on computational models and should be used as a reference pending experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.75 - 1.60Multiplet5HCyclohexyl-CH (1H), Cyclohexyl-CH₂ (axial, 4H)
~1.60 - 1.45Multiplet4HCyclopentyl-CH₂ (4H)
~1.25 - 1.05Multiplet7HCyclohexyl-CH₂ (equatorial, 4H), Cyclopentyl-CH (1H), Cyclopentyl-CH₂ (2H)
~1.00 - 0.80Multiplet4HCyclohexyl-CH₂ (axial, 2H), Cyclopentyl-CH₂ (2H)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~45.5CHCyclohexyl-CH
~38.0CHCyclopentyl-CH
~33.0CH₂Cyclohexyl-CH₂
~27.0CH₂Cyclohexyl-CH₂
~26.5CH₂Cyclopentyl-CH₂
~25.5CH₂Cyclopentyl-CH₂
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations, typical for alkanes.[3][4]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2920 - 2850StrongC-H StretchAlkane (CH₂, CH)
1465 - 1445MediumC-H Bend (Scissoring)Alkane (CH₂)

Data sourced from the NIST WebBook.[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and a fragmentation pattern characteristic of cyclic alkanes.

Table 4: Key Mass Spectrometry Fragments for this compound

m/zRelative IntensityProposed Fragment
152Moderate[C₁₁H₂₀]⁺ (Molecular Ion)
83High[C₆H₁₁]⁺ (Cyclohexyl cation)
82Base Peak[C₆H₁₀]⁺
69High[C₅H₉]⁺ (Cyclopentyl cation)
67High[C₅H₇]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

Data sourced from the NIST WebBook and PubChem.[1][6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard techniques for the analysis of non-polar organic compounds.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectra should be phased, baseline corrected, and referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation : As this compound is a liquid at room temperature, the spectrum can be obtained using a neat sample. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record a background spectrum of the empty sample holder. Then, place the prepared sample in the spectrometer and acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.

  • Ionization : Use electron ionization (EI) with a standard energy of 70 eV.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

DOT Script of Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Characterization of this compound

References

The Cyclopentylcyclohexane Scaffold: A Core Motif in Bioactive Marine Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopentylcyclohexane moiety, a fused bicyclic hydrocarbon system, represents a significant structural scaffold in a class of naturally occurring diterpenoids. While the parent hydrocarbon is not commonly found in nature, its core structure is embedded within complex marine natural products, particularly the amphilectane and serrulatane diterpenoids. These compounds, primarily isolated from marine invertebrates such as the gorgonian coral Pseudopterogorgia elisabethae, have garnered considerable attention from the scientific community due to their potent and diverse biological activities, including anti-inflammatory, analgesic, and anti-tuberculosis properties. This technical guide provides a comprehensive overview of the natural occurrence of the this compound scaffold, detailing the key compounds, their sources, and the experimental methodologies for their study.

Naturally Occurring this compound Derivatives

The this compound scaffold is the defining feature of the amphilectane and serrulatane classes of diterpenoids. These compounds are biosynthesized from geranylgeranyl pyrophosphate and exhibit a characteristic fused 5/6 ring system.

Key Natural Products

A variety of bioactive natural products incorporating the this compound core have been isolated and characterized. Notable examples include:

  • Pseudopteroxazole: An oxazole-containing diterpenoid with significant anti-tuberculosis activity.[1]

  • Pseudopterosins: A family of glycosylated diterpenoids known for their potent anti-inflammatory and analgesic effects, which are more potent than the industry standard, indomethacin.[2]

  • Biselisabethoxanes: Unique dimeric diterpenoids, where two distinct diterpene fragments, at least one of which is based on the amphilectane skeleton, are coupled.[3]

  • Amphilectolide and Caribenol A: Other examples of amphilectane diterpenoids with complex stereochemistry.[4]

The following table summarizes the key classes of these natural products and their biological significance.

Compound ClassRepresentative Compound(s)Natural SourceReported Biological Activity
AmphilectanesPseudopteroxazole, PseudopterosinsPseudopterogorgia elisabethae (Gorgonian Coral)Anti-tuberculosis, Anti-inflammatory, Analgesic
SerrulatanesElisabethadione, Helioporin DPseudopterogorgia elisabethaeCytotoxic
Dimeric DiterpenoidsBiselisabethoxanes A and BPseudopterogorgia elisabethaeModerate inhibition of Mycobacterium tuberculosis

Experimental Protocols

The isolation and characterization of natural products bearing the this compound scaffold require a combination of chromatographic and spectroscopic techniques. The following is a representative experimental workflow for the extraction and purification of these compounds from their natural source.

General Extraction and Isolation Workflow

The process begins with the collection and extraction of the marine organism, followed by a series of chromatographic steps to isolate the compounds of interest.

Extraction and Isolation Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Structure Elucidation A Collection of Marine Organism (e.g., Pseudopterogorgia elisabethae) B Lyophilization and Grinding A->B Preparation C Solvent Extraction (e.g., Hexane (B92381), Methanol) B->C Extraction D Solvent Partitioning C->D Initial Separation E Column Chromatography (Silica Gel) D->E Fractionation F High-Performance Liquid Chromatography (HPLC) E->F Fine Purification G Spectroscopic Analysis (NMR, MS) F->G Characterization H X-ray Crystallography (for crystalline compounds) G->H Confirmation

Caption: A generalized workflow for the extraction, isolation, and characterization of this compound-containing natural products from marine sources.

Detailed Methodologies

1. Extraction:

  • The collected specimens of Pseudopterogorgia elisabethae are typically frozen and then lyophilized to remove water.

  • The dried material is ground to a fine powder to increase the surface area for extraction.

  • Extraction is performed using organic solvents of increasing polarity, such as hexane followed by methanol, to separate compounds based on their polarity.[3][5]

2. Purification:

  • The crude extracts are subjected to solvent-solvent partitioning to achieve a preliminary separation of compounds.

  • The resulting fractions are then purified using column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Final purification to yield pure compounds is typically achieved by high-performance liquid chromatography (HPLC), often using a reversed-phase column.

3. Structure Elucidation:

  • The structures of the isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

  • For compounds that can be crystallized, X-ray crystallography provides unambiguous confirmation of the molecular structure.[3]

Biosynthesis of the this compound Scaffold

The biosynthesis of the this compound core in amphilectane and serrulatane diterpenoids is a fascinating example of enzymatic cyclization. While the complete pathway is still under investigation, key steps have been elucidated.

The proposed biosynthetic pathway starts from the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).

Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Cyclase Diterpene Cyclase GGPP->Cyclase Elisabethatriene Elisabethatriene (Bicyclic Intermediate) Cyclase->Elisabethatriene Cyclization FurtherEnzymes Further Enzymatic Modifications Elisabethatriene->FurtherEnzymes Amphilectane Amphilectane Scaffold FurtherEnzymes->Amphilectane Serrulatane Serrulatane Scaffold FurtherEnzymes->Serrulatane

Caption: A simplified proposed biosynthetic pathway for the formation of the this compound scaffold in amphilectane and serrulatane diterpenoids.

The key step in the formation of the this compound core is the cyclization of GGPP, which is catalyzed by a diterpene cyclase. In the biosynthesis of pseudopterosins, a key bicyclic intermediate, elisabethatriene, has been identified.[2] This intermediate contains the fused this compound ring system. Subsequent enzymatic modifications, such as oxidation and glycosylation, lead to the diverse array of naturally occurring pseudopterosins and other related diterpenoids. The specific enzyme responsible for the initial complex cyclization cascade that forms the this compound ring is a subject of ongoing research.

Conclusion

The this compound scaffold is a privileged structure in marine natural products, providing the framework for a range of biologically active compounds with significant therapeutic potential. The study of these molecules, from their isolation and structure elucidation to the investigation of their biosynthesis, continues to be an active area of research. A deeper understanding of the enzymatic machinery responsible for the formation of this unique scaffold could pave the way for the biotechnological production of these valuable compounds and their derivatives for drug development.

References

The Genesis of a Dicyclic Alkane: A Technical Guide to the History and Synthesis of Cyclopentylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies for Cyclopentylcyclohexane (also known as cyclohexylcyclopentane). Tailored for researchers, scientists, and professionals in drug development and organic chemistry, this document details the evolution of its synthesis, presents key physicochemical and spectroscopic data, and offers detailed experimental protocols for its preparation.

Introduction

This compound (C₁₁H₂₀) is a saturated bicyclic hydrocarbon that has found applications ranging from a component in high-energy-density fuels to a structural motif in medicinal chemistry. Its unique physical properties, including a high density and very low freezing point, make it a subject of interest in materials science and advanced fuel development. This guide explores the origins of its discovery and the primary synthetic routes established for its preparation.

History and Early Discovery

While a definitive first synthesis of this compound is not prominently documented in readily accessible early 20th-century literature, its existence and properties were known to the scientific community by the mid-1940s. A 1945 paper by B. S. Greensfelder and H. H. Voge on the catalytic cracking of pure hydrocarbons lists the boiling point of this compound, indicating its availability as a characterized compound for research purposes at that time.

The likely methods for its initial synthesis would have leveraged the significant advancements in catalytic hydrogenation from the early 1900s. The pioneering work of Paul Sabatier (Nobel Prize in Chemistry 1912) on the hydrogenation of organic compounds using finely divided metals, and the extensive research by Nikolay Zelinsky on the catalytic properties of platinum and palladium, laid the foundation for the saturation of aromatic and cyclic compounds.

The most probable early route to this compound was the complete catalytic hydrogenation of its aromatic precursor, phenylcyclopentane. Phenylcyclopentane itself was accessible through the Friedel-Crafts alkylation of benzene (B151609) with a cyclopentyl halide, a reaction well-established by the late 19th century.

Modern Synthetic Methodologies

Three primary pathways have been established for the synthesis of this compound, each with distinct advantages depending on the available starting materials and desired scale.

Route 1: Two-Stage Synthesis via Friedel-Crafts Alkylation and Hydrogenation

This classic and versatile two-step approach first involves the synthesis of the aromatic intermediate, phenylcyclopentane, followed by the complete saturation of the benzene ring.

Stage 1: Friedel-Crafts Alkylation of Benzene The alkylation of benzene with a cyclopentyl electrophile, such as chlorocyclopentane (B1362555) or cyclopentene (B43876), in the presence of a Lewis acid or strong acid catalyst, yields phenylcyclopentane.

Stage 2: Catalytic Hydrogenation of Phenylcyclopentane The subsequent hydrogenation of the aromatic ring of phenylcyclopentane over a noble-metal catalyst, such as platinum or rhodium, affords this compound in high yield.

A logical workflow for this two-stage synthesis is presented below.

G Benzene Benzene Alkylation Friedel-Crafts Alkylation Benzene->Alkylation Cyclopentene Cyclopentene / Chlorocyclopentane Cyclopentene->Alkylation Phenylcyclopentane Phenylcyclopentane (Intermediate) Alkylation->Phenylcyclopentane Lewis Acid (e.g., AlCl₃) or Protic Acid (e.g., H₂SO₄) Hydrogenation Catalytic Hydrogenation Phenylcyclopentane->Hydrogenation Hydrogen H₂ Gas Hydrogen->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct Catalyst (e.g., PtO₂, Rh/C) High Pressure

Figure 1. Synthetic workflow for Route 1.
Route 2: Synthesis from Ketone Precursors

A more recent approach, often explored in the context of biofuels, involves the C-C bond formation between two cyclic ketones followed by complete oxygen removal.[1]

Stage 1: Aldol (B89426) Condensation A base- or acid-catalyzed aldol condensation between cyclopentanone (B42830) and cyclohexanone (B45756) forms a β-hydroxy ketone, which readily dehydrates to an α,β-unsaturated ketone.

Stage 2: Hydrodeoxygenation (HDO) The resulting condensation product is subjected to high-pressure hydrodeoxygenation over a bifunctional catalyst (e.g., Platinum on a solid acid support), which reduces the double bond, the ketone, and removes the hydroxyl group to yield the final saturated alkane.

G Cyclopentanone Cyclopentanone Condensation Aldol Condensation & Dehydration Cyclopentanone->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation UnsaturatedKetone α,β-Unsaturated Ketone (Intermediate) Condensation->UnsaturatedKetone Acid or Base Catalyst HDO Hydrodeoxygenation (HDO) UnsaturatedKetone->HDO H₂ Gas, High Pressure FinalProduct This compound HDO->FinalProduct Bifunctional Catalyst (e.g., Pt/H-ZSM-5)

Figure 2. Synthetic workflow for Route 2.
Route 3: Direct Catalytic Hydroalkylation

This method combines the alkylation and hydrogenation steps into a single process, offering a more atom-economical route. Benzene is reacted directly with cyclopentene over a bifunctional catalyst system that possesses both acidic sites for alkylation and metal sites for hydrogenation.

Experimental Protocols

Protocol for Route 1: Two-Stage Synthesis

Stage 1: Friedel-Crafts Alkylation of Benzene with Cyclopentene

  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl if generated).

  • Reagents: Anhydrous aluminum chloride (AlCl₃, 1.1 eq.), anhydrous benzene (5 eq.), and cyclopentene (1 eq.). Anhydrous dichloromethane (B109758) can be used as a solvent.

  • Procedure: a. The flask is charged with anhydrous benzene and AlCl₃ under an inert atmosphere (e.g., nitrogen or argon). b. The mixture is cooled to 0-5 °C in an ice bath. c. Cyclopentene is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C. d. After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. Reaction progress can be monitored by Gas Chromatography (GC). e. The reaction is quenched by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl. f. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. g. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. h. The crude phenylcyclopentane is purified by vacuum distillation.

Stage 2: Catalytic Hydrogenation of Phenylcyclopentane

  • Apparatus: A high-pressure autoclave (Parr hydrogenator) equipped with a stirrer and a heating mantle.

  • Reagents: Phenylcyclopentane (1 eq.), a suitable solvent (e.g., ethanol (B145695) or acetic acid), and a hydrogenation catalyst (e.g., 5% Rhodium on Carbon, 5 mol% loading, or Platinum(IV) oxide).

  • Procedure: a. The autoclave is charged with phenylcyclopentane, solvent, and the catalyst. b. The vessel is sealed and purged several times with nitrogen, followed by hydrogen. c. The autoclave is pressurized with hydrogen to the desired pressure (typically 500-1000 psi). d. The mixture is heated to the target temperature (e.g., 80-100 °C) and stirred vigorously. e. The reaction is monitored by the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is considered complete (typically 6-24 hours). f. The autoclave is cooled to room temperature and carefully depressurized. g. The reaction mixture is filtered through a pad of Celite to remove the catalyst. h. The solvent is removed by rotary evaporation, and the resulting crude this compound can be purified by vacuum distillation if necessary.

Quantitative Data

Physicochemical Properties
PropertyValueUnitsReference(s)
Molecular Formula C₁₁H₂₀-General
Molecular Weight 152.28 g/mol General
CAS Number 1606-08-2-General
Boiling Point 216°C[2]
Boiling Point 489K[2]
Enthalpy of Vaporization 47.9kJ/mol[2]
Spectroscopic Data
Spectroscopy TypeKey Peaks / Signals
Mass Spectrometry (EI) Major fragments (m/z): 152 (M+), 83, 69, 55, 41
Infrared (IR) Spectroscopy C-H stretching (alkane): ~2850-2960 cm⁻¹ C-H bending (alkane): ~1450 cm⁻¹
¹³C NMR Spectroscopy Expected signals in the aliphatic region (~25-45 ppm)
¹H NMR Spectroscopy Complex multiplets in the aliphatic region (~0.8-1.9 ppm)

Note: Specific NMR peak assignments require experimental data not available in the public domain search results.

Conclusion

This compound, a compound known since at least the mid-20th century, represents a classic example of a saturated bicyclic hydrocarbon. Its synthesis can be achieved through several reliable methods, with the two-stage process of Friedel-Crafts alkylation followed by catalytic hydrogenation being a historically significant and versatile route. Newer methods, driven by the interest in biomass-derived fuels, provide alternative pathways from cyclic ketone precursors. The well-characterized properties and established synthetic routes make this compound an accessible and important molecule for both fundamental research and applied materials science.

References

Theoretical Stability of Cyclopentylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational stability of substituted cyclohexanes is a cornerstone of stereochemistry and plays a critical role in determining the physical, chemical, and biological properties of molecules. This technical guide provides a detailed theoretical examination of the stability of cyclopentylcyclohexane. By applying fundamental principles of conformational analysis and leveraging data from analogous systems, we explore the energetic landscape of its primary conformers. This document summarizes the key structural considerations, details the computational methodologies employed in such studies, and presents the expected stability differences in a clear, tabular format for comparative analysis.

Introduction to Conformational Analysis of this compound

This compound is a bicyclic alkane whose stability is primarily dictated by the conformational preferences of its six-membered cyclohexane (B81311) ring. The cyclohexane ring is well-known to adopt a low-energy "chair" conformation to minimize angle and torsional strain.[1] In a monosubstituted cyclohexane like this compound, the substituent—in this case, the cyclopentyl group—can occupy one of two positions: axial or equatorial.[2][3]

The interconversion between these two chair conformations is a rapid process at room temperature, known as ring flipping.[4] However, the two conformers are not energetically equivalent. The stability is largely influenced by steric interactions between the substituent and the axial hydrogen atoms on the same face of the cyclohexane ring.

  • Equatorial Conformer: The cyclopentyl group is directed away from the bulk of the cyclohexane ring, minimizing steric hindrance. This is generally the more stable conformation.[4]

  • Axial Conformer: The cyclopentyl group is positioned parallel to the principal axis of the ring, leading to significant steric repulsion with the axial hydrogens at the C3 and C5 positions. This is known as a 1,3-diaxial interaction and is a major source of steric strain, destabilizing the conformer.

The primary goal of a theoretical stability analysis of this compound is to quantify the energy difference between the equatorial and axial conformers. This energy difference is commonly referred to as the "A-value".[5]

Theoretical Conformational States and Stability

The stability of this compound conformers is determined by the magnitude of the steric strain in the axial orientation. The cyclopentyl ring itself is not planar, adopting an "envelope" or "twist" conformation to alleviate its own internal torsional strain.[1][6] When attached to the cyclohexane ring in an axial position, the puckered nature of the cyclopentyl ring and its hydrogen atoms lead to significant van der Waals repulsion with the axial hydrogens of the cyclohexane ring.

Quantitative Stability Data

The steric demand of a cyclopentyl group is expected to be substantial, likely falling between that of an isopropyl group and a cyclohexyl group. The table below presents the known A-values for relevant substituents for comparison and provides an estimated range for the cyclopentyl group.

SubstituentA-value (kcal/mol)A-value (kJ/mol)Reference
Methyl1.747.3[5]
Ethyl1.797.5[5]
Isopropyl2.159.0[5]
Cyclopentyl ~2.5 - 3.0 (Estimated) ~10.5 - 12.6 (Estimated) -
Cyclohexyl2.18.8[7]
tert-Butyl~5.0~21[5]

Note: The A-value for the cyclopentyl group is an estimation based on the steric bulk of analogous substituents. A definitive value would require specific experimental or computational determination.

The significant positive A-value for a cyclopentyl group indicates a strong preference for the equatorial position.

Methodologies for Theoretical Stability Assessment

The determination of conformational energies and, consequently, A-values relies on both computational and experimental methods.

Computational Chemistry Protocols

Theoretical studies are pivotal in elucidating the stability of conformers. The general workflow for such a study is outlined below.

Molecular mechanics is a widely used computational method for conformational analysis due to its efficiency.

  • Protocol:

    • Structure Generation: The axial and equatorial conformers of this compound are constructed using a molecular modeling software.

    • Force Field Selection: A suitable force field, such as MM3, MM4, or MMFF94, is chosen. These force fields are parameterized to reproduce experimental geometries and energies of organic molecules.

    • Energy Minimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface for that conformer.

    • Energy Calculation: The steric energy of the optimized axial and equatorial conformers is calculated. The difference between these energies provides an estimate of the A-value.

Quantum mechanics methods, such as Density Functional Theory (DFT) and ab initio calculations, provide more accurate energy predictions.[8]

  • Protocol:

    • Initial Geometry: The geometries obtained from molecular mechanics are often used as a starting point.

    • Method and Basis Set Selection: A level of theory (e.g., B3LYP for DFT or MP2 for ab initio) and a basis set (e.g., 6-31G* or cc-pVTZ) are chosen. The choice represents a balance between accuracy and computational cost.

    • Geometry Optimization: The geometry of each conformer is optimized at the chosen level of theory.

    • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation may be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set.

    • Gibbs Free Energy Calculation: The Gibbs free energy (G) is calculated for both conformers, including electronic energy, ZPVE, and thermal corrections. The A-value is the difference in the Gibbs free energies (ΔG = G_axial - G_equatorial).

Experimental Protocols for Validation

Experimental techniques are crucial for validating theoretical predictions.

NMR spectroscopy is a powerful tool for determining the conformational equilibrium of molecules in solution.[9][10][11]

  • Protocol:

    • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

    • Low-Temperature NMR: The sample is cooled to a sufficiently low temperature to slow down the ring-flipping process on the NMR timescale. This allows for the observation of distinct signals for the axial and equatorial conformers.[10]

    • Signal Integration: The relative populations of the two conformers are determined by integrating the signals corresponding to each conformer.

    • Equilibrium Constant (K_eq) Calculation: The equilibrium constant is calculated from the ratio of the conformer populations (K_eq = [equatorial]/[axial]).

    • Gibbs Free Energy Calculation: The Gibbs free energy difference (A-value) is calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.[4]

GED is an experimental technique used to determine the geometric structure of molecules in the gas phase, providing data on bond lengths, bond angles, and torsion angles for the most stable conformer(s).

Visualizing Conformational Relationships

The logical flow of a theoretical investigation into this compound stability can be visualized as follows:

G cluster_input Input Generation cluster_computation Computational Analysis cluster_results Results & Analysis cluster_validation Experimental Validation start Define this compound axial Generate Axial Conformer start->axial equatorial Generate Equatorial Conformer start->equatorial mm Molecular Mechanics (MM) Energy Minimization axial->mm equatorial->mm qm Quantum Mechanics (QM) Geometry Optimization & Frequency Calculation mm->qm mm->qm axial_energy Calculate G_axial qm->axial_energy equatorial_energy Calculate G_equatorial qm->equatorial_energy a_value Determine A-value (ΔG = G_axial - G_equatorial) axial_energy->a_value equatorial_energy->a_value nmr NMR Spectroscopy a_value->nmr ged Gas-Phase Electron Diffraction a_value->ged

Figure 1. Workflow for Theoretical Stability Analysis.

The interconversion between the axial and equatorial chair conformations proceeds through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations.

G eq1 Equatorial-Chair (More Stable) ts1 Half-Chair (Transition State) eq1->ts1 ax1 Axial-Chair (Less Stable) tb Twist-Boat (Intermediate) ts1->tb tb->ax1

Figure 2. Conformational Interconversion Pathway.

Conclusion

The theoretical stability of this compound is dominated by the strong preference for the cyclopentyl group to occupy the equatorial position in the chair conformation of the cyclohexane ring. This preference arises from the avoidance of significant 1,3-diaxial steric strain that would be present in the axial conformer. While a precise, experimentally verified A-value for the cyclopentyl group is not prominently available, estimations based on structurally similar substituents suggest a significant energy penalty for the axial conformation, likely in the range of 2.5-3.0 kcal/mol.

For drug development professionals and researchers, understanding this conformational preference is crucial, as the three-dimensional shape of a molecule is a key determinant of its biological activity and interactions with target macromolecules. The methodologies outlined in this guide provide a robust framework for the theoretical and experimental investigation of the stability of this compound and other substituted cycloalkanes. Future computational and experimental studies are warranted to precisely quantify the A-value of the cyclopentyl group and further refine our understanding of its conformational behavior.

References

An In-depth Technical Guide to the Physical Properties of Cyclopentylcyclohexane at Different Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylcyclohexane, a saturated hydrocarbon with the chemical formula C₁₁H₂₀, is a compound of interest in various fields, including pharmaceuticals and materials science, due to its unique physical and chemical characteristics. Understanding its physical properties, such as density and viscosity, and how they vary with temperature is crucial for process design, formulation development, and modeling of molecular interactions. This technical guide provides a comprehensive overview of the temperature-dependent physical properties of this compound, supported by experimental data and detailed methodologies.

Core Physical Properties

The physical behavior of this compound is primarily governed by van der Waals forces. As a non-polar molecule, its properties are significantly influenced by temperature, which affects molecular motion and intermolecular distances. The following sections detail the experimental data for key physical properties at various temperatures.

Density

The density of a substance is a fundamental physical property that relates its mass to its volume. For liquids, density typically decreases with increasing temperature due to the expansion of the fluid. The experimental data for the liquid density of this compound over a range of temperatures is presented in Table 1. This data has been critically evaluated and is sourced from the NIST/TRC Web Thermo Tables.[1]

Table 1: Experimental Liquid Density of this compound at Various Temperatures [1]

Temperature (K)Density (g/cm³)
323.080.864
423.150.778
523.150.683
577.320.620
623.150.560
717.000.380
Viscosity

Viscosity is a measure of a fluid's resistance to flow. For liquids, viscosity generally decreases as temperature increases. This is because the increased thermal energy allows molecules to overcome intermolecular forces more easily. The experimental data for the liquid viscosity of this compound across a range of temperatures is summarized in Table 2. This data is also sourced from the critically evaluated NIST/TRC Web Thermo Tables.[1]

Table 2: Experimental Liquid Viscosity of this compound at Various Temperatures [1]

Temperature (K)Viscosity (mPa·s)
332.981.63
373.150.89
423.150.49
473.150.31
523.150.21
573.150.15
710.000.08

Experimental Protocols

The accurate determination of physical properties is paramount for their application in scientific and industrial contexts. The following are detailed methodologies for the key experiments used to determine the density and viscosity of liquids like this compound.

Density Measurement

1. Pycnometer Method

The pycnometer method is a highly accurate technique for determining the density of a liquid by precisely measuring a known volume of the substance.

  • Principle: The density is calculated from the mass of the liquid that completely fills a calibrated volume of a specialized flask called a pycnometer.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), a high-precision analytical balance, and a constant-temperature bath.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m_pycnometer).

    • The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

    • The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium at the desired temperature.

    • The pycnometer is removed from the bath, carefully dried on the outside, and its total mass is measured (m_total).

    • The mass of the liquid is calculated (m_liquid = m_total - m_pycnometer).

    • The volume of the pycnometer (V_pycnometer) is determined by performing the same procedure with a reference liquid of known density (e.g., deionized water) at the same temperature.

    • The density of the sample liquid is then calculated using the formula: ρ = m_liquid / V_pycnometer.

2. Vibrating Tube Densimeter

This method offers rapid and precise density measurements and is suitable for a wide range of temperatures and pressures.

  • Principle: A U-shaped tube containing the sample liquid is electromagnetically excited to vibrate at its natural frequency. This frequency is dependent on the total mass of the tube and the liquid inside it. By measuring the oscillation period, the density of the liquid can be determined.

  • Apparatus: A vibrating tube densimeter, a temperature-controlled housing for the U-tube, and a frequency counter.

  • Procedure:

    • The instrument is calibrated using two fluids of known density (e.g., dry air and deionized water). This calibration establishes the relationship between the oscillation period and the density.

    • The sample liquid (this compound) is introduced into the U-tube.

    • The temperature of the measuring cell is set to the desired value and allowed to stabilize.

    • The instrument measures the period of oscillation of the U-tube filled with the sample.

    • The density of the sample is automatically calculated by the instrument's software based on the calibration data.

Viscosity Measurement

1. Rotational Viscometer

Rotational viscometers are widely used for measuring the viscosity of a variety of fluids.

  • Principle: A spindle of a specific geometry is rotated at a constant angular velocity within the sample liquid. The torque required to maintain this constant speed is measured, which is directly proportional to the viscosity of the fluid.

  • Apparatus: A rotational viscometer with a set of spindles of different geometries, a sample container, and a constant-temperature bath.

  • Procedure:

    • The appropriate spindle and rotational speed are selected based on the expected viscosity of the sample.

    • The sample liquid is placed in the container, and the viscometer head is lowered to immerse the spindle to the correct depth.

    • The sample is allowed to reach the desired temperature by using a constant-temperature bath.

    • The motor is started, and the spindle begins to rotate.

    • The reading is allowed to stabilize, and the torque value is recorded.

    • The viscosity is then calculated by multiplying the torque reading by a calibration factor specific to the spindle and speed used.

2. Falling-Ball Viscometer

This method is based on the principle of Stokes' law and is suitable for transparent Newtonian fluids.

  • Principle: The viscosity of a liquid is determined by measuring the time it takes for a ball of known diameter and density to fall a specific distance through the fluid under the influence of gravity. The terminal velocity of the ball is inversely proportional to the viscosity of the liquid.

  • Apparatus: A graduated glass tube, a set of precision-made balls of known size and density, a constant-temperature jacket for the tube, and a timer.

  • Procedure:

    • The glass tube is filled with the sample liquid (this compound) and placed in the constant-temperature jacket to reach the desired temperature.

    • A ball is carefully released into the liquid at the top of the tube.

    • The time it takes for the ball to travel between two marked points on the tube, after it has reached terminal velocity, is measured.

    • The viscosity is calculated using a formula that incorporates the densities of the ball and the liquid, the diameter of the ball, the acceleration due to gravity, and the terminal velocity of the ball.

Data Visualization

The following diagram illustrates the general relationship between temperature and the physical properties of density and viscosity for a typical liquid hydrocarbon like this compound.

G cluster_0 Temperature Influence on Physical Properties Temperature Increase in Temperature KineticEnergy Increased Molecular Kinetic Energy Temperature->KineticEnergy IntermolecularForces Weaker Intermolecular Forces KineticEnergy->IntermolecularForces VolumeExpansion Volume Expansion IntermolecularForces->VolumeExpansion FlowResistance Decreased Resistance to Flow IntermolecularForces->FlowResistance Density Decrease in Density VolumeExpansion->Density Viscosity Decrease in Viscosity FlowResistance->Viscosity

Caption: Relationship between temperature and physical properties.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, specifically its density and viscosity, as a function of temperature. The presented data, sourced from critically evaluated databases, offers valuable information for researchers and professionals in drug development and related scientific fields. The inclusion of detailed experimental methodologies for determining these properties serves as a practical reference for laboratory work. The provided visualization further clarifies the fundamental relationship between temperature and the physical behavior of liquid hydrocarbons. A thorough understanding of these properties is essential for the successful design and optimization of processes involving this compound.

References

A Technical Guide to the Solubility of Cyclopentylcyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylcyclohexane is a cycloalkane hydrocarbon with the chemical formula C₁₁H₂₀. It is a colorless liquid with physical properties characteristic of saturated hydrocarbons.[1][2] Its molecular structure, consisting of a cyclopentane (B165970) ring bonded to a cyclohexane (B81311) ring, renders it a nonpolar compound. This inherent lack of polarity is the primary determinant of its solubility behavior in various organic solvents. The principle of "like dissolves like" is the governing concept, indicating that this compound will readily dissolve in nonpolar solvents while exhibiting poor solubility in polar solvents.[3][4][5][6] This guide provides a comprehensive overview of the solubility characteristics of this compound, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures. While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates established chemical principles and qualitative observations to inform laboratory and development work.

Physicochemical Properties of this compound

A summary of key physical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₁H₂₀[1][2]
Molecular Weight 152.28 g/mol [1]
Appearance Colorless liquid
Boiling Point Approximately 215.1 °C at 760 mmHg
Density Approximately 0.902 g/cm³

Solubility Profile of this compound

The solubility of this compound is dictated by its nonpolar nature. It is highly miscible with other hydrocarbons and nonpolar organic solvents due to the similarity in their intermolecular van der Waals forces.[3][4] Conversely, it is immiscible with polar solvents like water.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on established principles of chemical interactions.

SolventSolvent TypeExpected SolubilityRationale
Hexane Nonpolar (Alkane)High / Miscible"Like dissolves like"; both are nonpolar hydrocarbons.
Toluene Nonpolar (Aromatic)High / MiscibleBoth are nonpolar, facilitating mixing.
Diethyl Ether Slightly PolarModerate to HighThe nonpolar hydrocarbon portion of diethyl ether promotes dissolution.
Acetone Polar AproticLowSignificant difference in polarity limits miscibility.
Ethanol (B145695) Polar ProticVery Low / ImmiscibleThe strong hydrogen bonding in ethanol excludes the nonpolar this compound.
Methanol Polar ProticVery Low / ImmiscibleSimilar to ethanol, strong polarity and hydrogen bonding prevent mixing.
Water Polar ProticImmiscibleExtreme difference in polarity and the inability of this compound to form hydrogen bonds.[3][4]

Experimental Protocols for Solubility Determination

The quantitative determination of the solubility of a liquid like this compound in an organic solvent can be achieved through various established laboratory methods. The choice of method often depends on the specific solvent, the temperature range of interest, and the required precision. A general and widely used method is the shake-flask method, followed by quantitative analysis.

Shake-Flask Method for Liquid-Liquid Systems

This method is a reliable technique for determining the solubility of a liquid in another liquid at a specific temperature.

1. Materials and Apparatus:

  • Pure this compound (>99%)
  • Pure organic solvent of interest (>99%)
  • Temperature-controlled shaker or water bath
  • Calibrated flasks with stoppers
  • Analytical balance
  • Gas chromatograph (GC) or other suitable quantitative analytical instrument
  • Calibrated syringes or pipettes

2. Procedure:

  • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
  • In a calibrated flask, add a known excess amount of this compound to a known amount of the organic solvent.
  • Seal the flask to prevent evaporation.
  • Place the flask in a temperature-controlled shaker or water bath set to the desired temperature.
  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.
  • After reaching equilibrium, cease agitation and allow the two phases to separate completely.
  • Carefully extract a sample from the solvent-rich phase, ensuring no contamination from the undissolved this compound phase.
  • Analyze the concentration of this compound in the solvent phase using a pre-calibrated analytical technique such as gas chromatography.
  • Repeat the measurement at different temperatures as required.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility in an organic solvent using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Procure pure this compound and organic solvent C Add excess this compound to a known volume of solvent A->C B Prepare standard solutions for calibration G Analyze sample concentration (e.g., via Gas Chromatography) B->G D Equilibrate at constant temperature with agitation C->D E Allow phases to separate D->E F Sample the solvent-rich phase E->F F->G H Determine solubility from the measured concentration G->H

Caption: Workflow for solubility determination.

References

The Conformational Energy Landscape of Cyclopentylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its physical, chemical, and biological properties. For molecules incorporated into drug candidates, understanding the conformational preferences and the energy barriers to conformational change is paramount for predicting receptor binding affinity, metabolic stability, and pharmacokinetic profiles. Cyclopentylcyclohexane, a common structural motif in medicinal chemistry, presents a fascinating case study in conformational analysis, involving the interplay of the stable cyclohexane (B81311) chair and the flexible cyclopentane (B165970) ring.

This technical guide provides an in-depth exploration of the conformational energy landscape of this compound. We will delve into the energetic penalties associated with different spatial arrangements, the methodologies used to quantify these energies, and the implications for molecular design and drug development.

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not a planar hexagon. To alleviate angle and torsional strain, it predominantly adopts a puckered "chair" conformation. In this conformation, the substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).[1]

Through a process known as a "ring flip," the cyclohexane chair can interconvert into an alternative chair form, causing all axial substituents to become equatorial and vice versa.[2] For an unsubstituted cyclohexane ring, these two chair conformations are isoenergetic. However, when a substituent is present, the two conformers are no longer equal in energy.

Axial vs. Equatorial Substitution: The A-Value

Generally, a substituent prefers the more spacious equatorial position to avoid steric hindrance with other atoms on the ring. The energy difference between the axial and equatorial conformers is known as the conformational free energy, or the A-value .[3] A larger A-value signifies a greater preference for the equatorial position and indicates a bulkier substituent.[4]

The primary source of steric strain for an axial substituent is the 1,3-diaxial interaction , a repulsive van der Waals force between the axial substituent and the axial hydrogens on the same face of the ring (at the C3 and C5 positions).[5] These interactions are energetically analogous to gauche butane (B89635) interactions.[6]

The Cyclopentyl Substituent

The cyclopentyl group introduces its own conformational flexibility into the system. Unlike the relatively rigid cyclohexane chair, cyclopentane undergoes a low-energy process called pseudorotation , where it rapidly interconverts between various "envelope" and "twist" conformations.[7][8] The energy barrier for this process is very low, meaning the cyclopentyl ring is highly dynamic.[7]

Quantitative Conformational Energy Data

The following table summarizes the key energetic parameters relevant to the conformational analysis of this compound.

ParameterValue (kcal/mol)Description
A-Value (Cyclohexyl) 2.2The conformational free energy difference (ΔG°) between the axial and equatorial conformers of cyclohexylcyclohexane. This serves as an estimate for this compound.[9]
Gauche Butane Interaction ~0.9The energetic cost of a gauche interaction between two methyl groups in butane, which is analogous to a single 1,3-diaxial interaction between a methyl group and a hydrogen.[6]
1,3-Diaxial Interaction (Methyl) ~0.87 (per interaction)The steric strain between an axial methyl group and one axial hydrogen at the 3 or 5 position. The total 1,3-diaxial strain for a methyl group is approximately 1.74 kcal/mol.[10]

Methodologies for Determining Conformational Energies

The conformational energy landscape of molecules like this compound is primarily elucidated through a combination of experimental and computational techniques.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria.[11] At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in a single, averaged signal for each proton and carbon. However, at low temperatures, this process can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers.[11] The ratio of the conformers can then be determined by integrating the corresponding signals.[3]

Objective: To determine the equilibrium constant (Keq) and the conformational free energy (A-value) for the axial-equatorial equilibrium of this compound.

Materials:

  • High-field NMR spectrometer equipped with a variable temperature probe.

  • NMR tubes (Class A glass, e.g., Wilmad 507 or equivalent, for variable temperature work).[12]

  • This compound.

  • Deuterated solvent with a low freezing point (e.g., deuterated chloroform (B151607) (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), or a mixture like CS₂/CD₂Cl₂).

  • Liquid nitrogen for cooling.[12]

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.05-0.1 M) of this compound in the chosen low-temperature deuterated solvent.

  • Initial NMR Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Cooling the Sample:

    • Carefully insert the sample into the NMR probe.

    • Using the spectrometer's variable temperature unit, gradually lower the temperature in steps of 10-20 K to minimize thermal shock to the probe.[12][13]

    • Allow the temperature to equilibrate for 5-10 minutes at each step.[13]

  • Low-Temperature NMR Data Acquisition:

    • Acquire a series of ¹³C NMR spectra at progressively lower temperatures until the signals for the axial and equatorial conformers are well-resolved and sharp (decoalescence). This temperature will depend on the energy barrier to ring flipping but is often in the range of -60°C to -100°C.[11]

    • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio for accurate integration.

  • Data Processing and Analysis:

    • Process the NMR spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the distinct signals corresponding to the axial and equatorial conformers. The chemical shifts of axial and equatorial carbons and protons are typically different.[11]

    • Integrate the areas of well-resolved signals for both the axial (A_axial) and equatorial (A_equatorial) conformers.[3]

  • Calculation of Equilibrium Constant and Free Energy:

    • The equilibrium constant (Keq) is the ratio of the equatorial to the axial conformer: Keq = [Equatorial] / [Axial] = A_equatorial / A_axial

    • The conformational free energy (A-value or ΔG°) can then be calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_calc Calculation prep1 Dissolve this compound in Low-Temperature Deuterated Solvent nmr1 Acquire Spectrum at Room Temperature prep1->nmr1 nmr2 Gradually Cool Sample in NMR Probe nmr1->nmr2 nmr3 Acquire Spectra at Low Temperature until Conformers Resolve nmr2->nmr3 analysis1 Process Spectra nmr3->analysis1 analysis2 Integrate Signals for Axial and Equatorial Conformers analysis1->analysis2 calc1 Calculate Keq = [Equatorial]/[Axial] analysis2->calc1 calc2 Calculate ΔG° = -RT ln(Keq) calc1->calc2

Low-Temperature NMR Workflow for A-Value Determination.
Computational Protocol: Density Functional Theory (DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful means to model the conformational energy landscape of molecules.[14] By calculating the energies of the optimized geometries of the axial and equatorial conformers, the A-value can be predicted.[9]

Objective: To calculate the conformational free energy (A-value) of this compound using DFT.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

General Procedure:

  • Structure Building:

    • Construct the 3D structures of both the axial and equatorial conformers of this compound using a molecular modeling interface (e.g., GaussView).

  • Geometry Optimization and Frequency Calculation:

    • For each conformer, perform a geometry optimization followed by a frequency calculation. A recommended level of theory for reliable results is a functional that accounts for dispersion, such as ωB97X-D or M06-2X, with a suitable basis set like 6-311+G(2df,2p).[14]

    • The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the thermal correction to the Gibbs free energy.

  • Energy Extraction:

    • From the output file of each calculation, extract the "Sum of electronic and thermal Free Energies".

  • A-Value Calculation:

    • The A-value (ΔG°) is the difference between the Gibbs free energy of the axial conformer and the equatorial conformer: ΔG° = G_axial - G_equatorial

computational_workflow cluster_build Structure Generation cluster_calc Quantum Mechanical Calculation cluster_analysis Energy Analysis build1 Build 3D Models of Axial and Equatorial Conformers calc1 Geometry Optimization (e.g., ωB97X-D/6-311+G(2df,2p)) build1->calc1 calc2 Frequency Calculation calc1->calc2 analysis1 Extract Gibbs Free Energies (G_axial, G_equatorial) calc2->analysis1 analysis2 Calculate A-Value: ΔG° = G_axial - G_equatorial analysis1->analysis2

DFT Workflow for A-Value Calculation.

Conformational Interplay and Signaling Pathways

The equilibrium between the axial and equatorial conformers can be thought of as a simple signaling pathway, where the "signal" is the steric demand of the substituent and the "output" is the population of the two conformational states. This equilibrium is fundamental to how the molecule presents itself to its environment, including binding partners like proteins.

conformational_equilibrium Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) Axial->Equatorial Ring Flip (k_f) Equatorial->Axial Ring Flip (k_r)

This compound Chair-Flip Equilibrium.

Implications for Drug Development

The conformational preference of the this compound moiety can have profound effects on the biological activity of a drug molecule.

  • Receptor Binding: The lower-energy equatorial conformer will be the predominant species in solution. If the bioactive conformation requires the cyclopentyl group to be in the higher-energy axial position, there will be an energetic penalty for binding, potentially leading to lower affinity.

  • Pharmacokinetics: The shape of a molecule influences its interaction with metabolic enzymes and transporters. Different conformers may be metabolized at different rates, affecting the drug's half-life and overall pharmacokinetic profile.

  • Solubility and Permeability: The surface properties of different conformers can vary, which may impact a drug's solubility and its ability to permeate biological membranes.

By understanding the conformational energy landscape of structural motifs like this compound, medicinal chemists can make more informed decisions in the design of new therapeutic agents, optimizing their properties for enhanced efficacy and safety.

Conclusion

The conformational analysis of this compound reveals a strong preference for the conformer in which the cyclopentyl group occupies the equatorial position on the cyclohexane ring, primarily to avoid destabilizing 1,3-diaxial interactions. This preference can be quantified by the A-value, estimated to be approximately 2.2 kcal/mol. The determination of this and other energetic parameters relies on a synergistic approach combining low-temperature NMR spectroscopy and high-level computational chemistry. A thorough understanding of this conformational landscape is essential for professionals in drug development, as it directly impacts the interaction of molecules with biological targets and their overall pharmacological profiles.

References

Synthesis of Deuterated Cyclopentylcyclohexane for Mechanistic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled compounds are indispensable tools in mechanistic chemistry and drug development, primarily for elucidating reaction pathways and studying kinetic isotope effects (KIEs). Strategic incorporation of deuterium (B1214612) can significantly alter molecular properties, offering insights into metabolic stability and reaction dynamics. This technical guide provides a comprehensive, two-step synthetic protocol for preparing 1,2-dideuterio-cyclopentylcyclohexane, a valuable probe for mechanistic investigations of saturated hydrocarbon systems. The synthesis involves the preparation of a cyclopentylcyclohexene intermediate via a Wittig reaction, followed by a robust catalytic deuteration using deuterium gas over a palladium on carbon (Pd/C) catalyst. Detailed experimental procedures, characterization data, and workflows are presented to facilitate its application in research settings.

Introduction

The substitution of hydrogen with its stable, heavy isotope, deuterium, is a cornerstone technique in physical organic chemistry and pharmaceutical sciences. The increased mass of deuterium leads to a lower zero-point energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can manifest as a kinetic isotope effect, where the rate of a reaction involving C-H bond cleavage is faster than the analogous C-D bond cleavage. Measuring this effect provides powerful evidence for identifying the rate-determining step of a reaction mechanism.

Cyclopentylcyclohexane is a simple bicyclic alkane that serves as a fundamental model for more complex saturated ring systems found in natural products and pharmaceutical agents. The synthesis of its deuterated isotopologue, specifically 1,2-dideuterio-cyclopentylcyclohexane, provides a targeted probe for studying reactions such as oxidation, halogenation, or other C-H activation processes on saturated carbocycles. This guide details a reliable and accessible synthetic route to this compound.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process, beginning with commercially available starting materials and employing standard organic chemistry techniques.

  • Step 1: Alkene Precursor Synthesis. The alkene precursor, 1-cyclopentylcyclohexene, is synthesized from cyclohexanone (B45756) and cyclopentyltriphenylphosphonium bromide via the Wittig reaction. This classic olefination method ensures the unambiguous placement of the double bond.

  • Step 2: Catalytic Deuteration. The 1-cyclopentylcyclohexene is subjected to catalytic deuteration using deuterium gas (D₂) and a palladium on carbon (Pd/C) heterogeneous catalyst. This method provides syn-addition of two deuterium atoms across the double bond with high isotopic incorporation.

G cluster_0 Step 1: Wittig Olefination cluster_1 Step 2: Catalytic Deuteration start1 Cyclohexanone step1 Wittig Reaction start1->step1 start2 Cyclopentyltriphenylphosphonium Bromide start2->step1 reagent1 Strong Base (n-BuLi) reagent1->step1 product1 1-Cyclopentylcyclohexene step1->product1 step2 Catalytic Deuteration product1->step2 reagent2 Deuterium Gas (D₂) 10% Pd/C reagent2->step2 purification Purification (Column Chromatography) step2->purification product2 1,2-dideuterio-cyclopentylcyclohexane characterization Characterization (NMR, MS) purification->characterization end end characterization->end Final Product

Caption: Overall synthetic workflow for deuterated this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Cyclopentylcyclohexene

This procedure details the Wittig reaction to form the alkene precursor.

Materials:

  • Cyclopentyltriphenylphosphonium bromide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.0 eq)

  • Cyclohexanone (1.0 eq)

  • Hexane (B92381)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with cyclopentyltriphenylphosphonium bromide (1.0 eq) and anhydrous THF.

  • The resulting suspension is cooled to 0 °C in an ice bath.

  • n-Butyllithium (1.0 eq) is added dropwise via syringe over 15 minutes. The solution will turn a deep red or orange color, indicating the formation of the ylide. The mixture is stirred at 0 °C for 1 hour.

  • A solution of cyclohexanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight (approx. 12-16 hours).

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The organic layer is separated, and the aqueous layer is extracted with hexane (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluting with hexane) to afford 1-cyclopentylcyclohexene as a colorless oil. The by-product, triphenylphosphine (B44618) oxide, will remain on the column or elute much later.

Step 2: Catalytic Deuteration of 1-Cyclopentylcyclohexene

This procedure details the syn-addition of deuterium across the double bond.

Materials:

  • 1-Cyclopentylcyclohexene (1.0 eq)

  • Palladium on Carbon (10% Pd/C, ~5 mol% Pd)

  • Ethyl acetate (B1210297) (EtOAc) or Methanol (MeOH) as solvent

  • Deuterium gas (D₂) balloon or Parr hydrogenator apparatus

Procedure:

  • To a round-bottom flask or a Parr shaker bottle, add 1-cyclopentylcyclohexene (1.0 eq) and the solvent (EtOAc or MeOH).

  • Carefully add 10% Pd/C catalyst to the solution.

  • The reaction vessel is sealed and purged with nitrogen or argon, followed by a vacuum.

  • The atmosphere is replaced with deuterium gas (D₂) from a balloon. The flask is evacuated and refilled with D₂ three times to ensure a deuterium-rich atmosphere. (Alternatively, for larger scales, the reaction is performed in a Parr apparatus under a set pressure of D₂, e.g., 50 psi).

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material.

  • Upon completion, the reaction mixture is carefully vented, and the D₂ atmosphere is replaced with nitrogen.

  • The mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite pad is washed with additional solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude 1,2-dideuterio-cyclopentylcyclohexane. The product is typically of high purity and may not require further purification.

Data Presentation and Characterization

The successful synthesis and deuteration must be confirmed through rigorous analytical techniques. The following tables summarize expected quantitative results based on similar reactions reported in the literature.[1]

Table 1: Representative Reaction Yields

Step Reaction Starting Material Product Representative Yield (%)
1 Wittig Olefination Cyclohexanone 1-Cyclopentylcyclohexene 65 - 80

| 2 | Catalytic Deuteration | 1-Cyclopentylcyclohexene | 1,2-dideuterio-cyclopentylcyclohexane | >95 |

Table 2: Isotopic Incorporation Data

Product Analytical Method Parameter Expected Value
1,2-dideuterio-cyclopentylcyclohexane ¹H NMR Disappearance of olefinic proton signals Complete disappearance
Integration of remaining proton signals Consistent with deuterated structure
²H NMR Presence of deuterium signals Signals corresponding to deuterated positions
Mass Spectrometry (EI-MS) Molecular Ion (M+) Peak m/z = 154 (vs. 152 for non-deuterated)

| | | Isotopic Purity | >98% D₂ incorporation |

Characterization Notes:

  • ¹H NMR: The most direct evidence of a successful deuteration is the complete disappearance of the vinyl proton signal from the starting alkene (~5.4 ppm). The integration of the remaining aliphatic signals will correspond to the 18 remaining protons.

  • ¹³C NMR: The carbons bearing deuterium will show a characteristic triplet multiplicity (due to C-D coupling) and will be shifted slightly upfield compared to their protonated counterparts.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula C₁₁H₁₈D₂. The mass spectrum will show a molecular ion peak at m/z 154.2, two mass units higher than the non-deuterated this compound.

Application in Mechanistic Studies

The synthesized 1,2-dideuterio-cyclopentylcyclohexane is a powerful tool for investigating reaction mechanisms, particularly for determining the Kinetic Isotope Effect (KIE).

G cluster_0 Parallel Reactions cluster_1 Reaction Conditions cluster_2 Rate Measurement cluster_3 KIE Calculation cluster_4 Mechanistic Implication H_Reactant This compound (C-H) kH Measure Rate (kH) H_Reactant->kH D_Reactant Deuterated Analog (C-D) kD Measure Rate (kD) D_Reactant->kD Reagents Reagents (e.g., Oxidant, Catalyst) Reagents->kH Reagents->kD KIE Calculate KIE (kH / kD) kH->KIE kD->KIE Conclusion If KIE > 1: C-H bond breaking is in the rate-determining step KIE->Conclusion

Caption: Logical workflow for using the deuterated compound in KIE studies.

By running a reaction (e.g., an oxidation) in parallel with both the non-deuterated and the deuterated this compound and precisely measuring their respective reaction rates (kH and kD), the KIE can be calculated (KIE = kH/kD). A primary KIE value significantly greater than 1 indicates that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction, providing critical insight into the mechanism.

References

Methodological & Application

Cyclopentylcyclohexane: A High-Density Drop-in Aviation Fuel Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Sustainable Aviation Fuel Development

Introduction:

Cyclopentylcyclohexane (CPCH), a saturated bicyclic hydrocarbon, presents a promising avenue for the development of high-density, sustainable aviation fuels (SAFs). Its inherent high density and volumetric energy content offer the potential for increased aircraft range and payload capacity compared to conventional jet fuels. Furthermore, its production from renewable feedstocks, such as lignocellulosic biomass, through various chemical pathways aligns with the aviation industry's goals for decarbonization. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of CPCH's properties, detailed experimental protocols for its synthesis and evaluation, and a logical workflow for its assessment as a viable aviation fuel.

Physicochemical Properties of this compound

This compound (C11H20, CAS No: 1606-08-2) possesses several key properties that make it an attractive candidate for a high-density aviation fuel. A summary of its relevant quantitative data is presented in Table 1 for easy comparison with typical jet fuel specifications.

PropertyThis compound (CPCH)Typical Jet A-1 SpecificationTest Method
Density @ 15°C (g/mL) ~0.876 - 0.902[1][2]0.775 - 0.840ASTM D4052[3][4][5][6]
Boiling Point (°C) ~215.1[1]150 - 300ASTM D86
Flash Point (°C) ~66.9[1]> 38ASTM D93[7][8][9][10]
Freezing Point (°C) Data not readily available for pure compound< -47ASTM D2386[11][12][13][14][15]
Net Heat of Combustion (MJ/kg) Estimated to be in the range of other cycloalkanes> 42.8ASTM D4809[16][17][18][19]
Kinematic Viscosity @ -20°C (mm²/s) Data not readily available for pure compound< 8.0ASTM D445[20][21][22][23][24]
Molecular Weight ( g/mol ) 152.28[13]Not specifiedN/A

Experimental Protocols

Synthesis of this compound

Two primary routes for the synthesis of this compound from biomass-derived precursors are outlined below.

a) Synthesis via Aldol (B89426) Condensation and Hydrodeoxygenation of Cyclopentanone (B42830) and Cyclohexanone (B45756):

This method involves the base-catalyzed aldol condensation of cyclopentanone and cyclohexanone to form an unsaturated intermediate, followed by hydrodeoxygenation to yield this compound.

Materials:

  • Cyclopentanone

  • Cyclohexanone

  • Sodium ethoxide (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (Pd/C) catalyst (or other suitable hydrogenation catalyst)

  • High-pressure reactor (autoclave)

  • Hydrogen gas

  • Standard laboratory glassware for reaction, extraction, and distillation

  • Rotary evaporator

  • Column chromatography setup (optional, for high purity)

Protocol:

  • Aldol Condensation:

    • In a round-bottom flask, dissolve equimolar amounts of cyclopentanone and cyclohexanone in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a catalytic amount of sodium ethoxide solution in ethanol.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude unsaturated ketone intermediate.

  • Hydrodeoxygenation:

    • Transfer the crude intermediate to a high-pressure autoclave.

    • Add a catalytic amount of Pd/C (typically 5-10 wt%).

    • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) and stir for 6-12 hours.

    • Monitor the reaction progress by analyzing aliquots using Gas Chromatography-Mass Spectrometry (GC-MS).

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Purify the crude this compound by fractional distillation under reduced pressure. For very high purity, column chromatography on silica (B1680970) gel can be employed.

b) Synthesis via Guerbet Reaction of Cyclopentanol:

This route involves the dimerization of cyclopentanol, which can be derived from the hydrogenation of furfural (B47365) (a biomass derivative), followed by hydrodeoxygenation.

Materials:

  • Cyclopentanol

  • Solid base catalyst (e.g., magnesium-aluminium hydrotalcite, CaO)

  • Raney Nickel (or other suitable dehydrogenation/hydrogenation catalyst)

  • High-pressure reactor (autoclave)

  • Hydrogen gas

  • Standard laboratory glassware

Protocol:

  • Guerbet Reaction:

    • In a high-pressure autoclave, combine cyclopentanol, the solid base catalyst, and Raney Nickel.

    • Seal the reactor and purge with an inert gas.

    • Heat the mixture to the reaction temperature (e.g., 180-220 °C) under autogenous pressure.

    • Maintain the reaction for several hours, monitoring the formation of the C10 and C15 oxygenated intermediates.

    • After the reaction, cool the reactor and separate the catalyst by filtration.

  • Hydrodeoxygenation:

    • The resulting mixture of oxygenates can be directly subjected to hydrodeoxygenation as described in the previous protocol (Section 1.a, step 2). The final product will be a mixture containing bi(cyclopentane) and tri(cyclopentane), from which this compound can be isolated if present or the mixture can be evaluated as a high-density fuel blend.

Evaluation of Fuel Properties

The following protocols are based on standard ASTM methods for the evaluation of aviation turbine fuels.

a) Density Determination (ASTM D4052):

This method uses a digital density meter.

  • Ensure the digital density meter is calibrated according to the manufacturer's instructions using certified reference materials.

  • Equilibrate the sample to the test temperature of 15 °C.

  • Inject the sample into the instrument's measuring cell, ensuring no air bubbles are present.[4]

  • Record the density reading once it has stabilized.

b) Flash Point Determination (ASTM D93):

This method uses a Pensky-Martens closed-cup tester.

  • Pour the sample into the test cup to the specified level.

  • Place the lid on the cup and insert the thermometer and ignition source.

  • Heat the sample at a controlled rate while stirring.

  • At specified temperature intervals, apply the test flame by dipping it into the vapor space of the cup.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite.[7][8][10]

c) Freezing Point Determination (ASTM D2386):

This method involves cooling the sample until crystals form and then warming it until they disappear.

  • Place the fuel sample in a jacketed test tube.

  • Immerse the tube in a cooling bath.

  • Stir the sample continuously with a thermometer or an automated stirrer.

  • Observe for the formation of solid hydrocarbon crystals.

  • Once crystals appear, remove the tube from the bath and allow it to warm up slowly while stirring.

  • The freezing point is the temperature at which the last crystal disappears.[11][12][13][14][15]

d) Net Heat of Combustion Determination (ASTM D4809):

This method uses a bomb calorimeter.

  • Accurately weigh a sample of the fuel in a sample holder.

  • Place the sample holder in the bomb, add a small amount of water, and seal it.

  • Pressurize the bomb with oxygen.

  • Immerse the bomb in a known quantity of water in the calorimeter.

  • Ignite the sample and record the temperature change of the water.

  • Calculate the gross heat of combustion from the temperature rise and the known energy equivalent of the calorimeter.

  • Calculate the net heat of combustion by correcting for the heat of vaporization of the water formed during combustion.[16][17][19]

e) Kinematic Viscosity Determination (ASTM D445):

This method uses a calibrated glass capillary viscometer.

  • Place the viscometer in a constant-temperature bath set to -20 °C.

  • Introduce the fuel sample into the viscometer.

  • Allow the sample to reach thermal equilibrium.

  • Measure the time it takes for a fixed volume of the fuel to flow under gravity through the capillary.

  • Calculate the kinematic viscosity by multiplying the flow time by the calibration constant of the viscometer.[20][21][22][23][24]

Visualizations

Logical Workflow for Synthesis and Evaluation of this compound as an Aviation Fuel

The following diagram illustrates the logical progression from precursor selection to the final evaluation of this compound as a high-density aviation fuel.

G cluster_synthesis Synthesis of this compound cluster_evaluation Evaluation as Aviation Fuel Biomass Lignocellulosic Biomass Precursors Platform Chemicals (e.g., Cyclopentanone, Cyclohexanone, Furfural) Biomass->Precursors Synthesis Chemical Synthesis (Aldol Condensation, Guerbet Reaction, Hydrodeoxygenation) Precursors->Synthesis Purification Purification (Distillation, Chromatography) Synthesis->Purification CPCH Pure this compound Purification->CPCH Property_Testing Physicochemical Property Testing (ASTM Methods) CPCH->Property_Testing Specification_Comparison Comparison with Aviation Fuel Specifications (e.g., ASTM D7566) Property_Testing->Specification_Comparison Performance_Evaluation Performance Evaluation (e.g., Combustion Characteristics, Blend Compatibility) Specification_Comparison->Performance_Evaluation Decision Viable High-Density Aviation Fuel? Performance_Evaluation->Decision

Caption: Workflow for CPCH synthesis and evaluation.

Conceptual Synthesis Pathway from Cyclopentanone and Cyclohexanone

This diagram illustrates the key chemical transformations in the synthesis of this compound starting from cyclopentanone and cyclohexanone.

G cluster_reactants Reactants Cyclopentanone Cyclopentanone Aldol_Condensation Aldol Condensation (+ Base) Cyclopentanone->Aldol_Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Aldol_Condensation Intermediate Unsaturated Ketone Intermediate Aldol_Condensation->Intermediate HDO Hydrodeoxygenation (+ H₂, Catalyst) Intermediate->HDO CPCH This compound HDO->CPCH

Caption: CPCH synthesis from cyclic ketones.

References

Application Notes and Protocols: Cyclopentylcyclohexane as a Non-Polar Solvent in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of cyclopentylcyclohexane as a non-polar solvent in key catalytic reactions. This compound presents itself as a sustainable and efficient alternative to other non-polar solvents like toluene (B28343) or hexane, offering a high boiling point, low polarity, and a stable cycloaliphatic structure. These characteristics can influence catalyst stability, product selectivity, and overall reaction efficiency. The following sections detail its application in palladium-catalyzed cross-coupling reactions and catalytic hydrogenation, providing generalized protocols that serve as a starting point for reaction optimization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable medium for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which are fundamental transformations in pharmaceutical and materials science. Its non-polar nature can influence the solubility of reagents and the stability of catalytic intermediates.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.

Application Note: In the Suzuki-Miyaura reaction, the use of a non-polar solvent like this compound can be advantageous, particularly with lipophilic substrates. The choice of a suitable base and phosphine (B1218219) ligand is crucial for achieving high yields. The high boiling point of this compound allows for conducting reactions at elevated temperatures, which can be beneficial for less reactive substrates.

Illustrative Quantitative Data:

The following table presents typical data for a Suzuki-Miyaura coupling reaction in a non-polar solvent, which can be considered as a benchmark for reactions in this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄1001295957.9
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (0.5)XPhos (1.5)K₂CO₃11018881769.8
32-Iodopyridine3-Thienylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃90892465.8

Note: This data is representative of typical Suzuki-Miyaura reactions in non-polar solvents and should be used as a reference for optimization in this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (1.0 mmol) G Inert Atmosphere (Ar/N₂) A->G B Arylboronic Acid (1.2 mmol) B->G C Pd Catalyst (0.5-2 mol%) C->G D Ligand (if needed) D->G E Base (2.0 mmol) E->G F This compound (5 mL) F->G H Heat & Stir (80-120 °C) G->H I Monitor by TLC/GC-MS H->I J Cool to RT I->J K Quench with H₂O J->K L Extract with Organic Solvent K->L M Dry & Concentrate L->M N Column Chromatography M->N O Pure Product N->O

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and this compound (5 mL).

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Application Note: this compound, with its high boiling point, is well-suited for Heck reactions which often require elevated temperatures. Its non-polar nature can be advantageous for substrates with low polarity. The choice of base and ligand is critical to prevent side reactions and ensure high yields of the desired product.

Illustrative Quantitative Data:

The following table provides representative data for Heck coupling reactions in non-polar solvents.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
1IodobenzeneStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃N1001690905.6
24-Bromoacetophenonen-Butyl acrylatePdCl₂(PPh₃)₂ (0.5)-NaOAc12024851707.1
31-ChloronaphthaleneCyclohexenePd₂(dba)₃ (1)PCy₃ (2.5)K₂CO₃1302078783.9

Note: This data is illustrative for Heck reactions in non-polar media and should serve as a guideline for optimization when using this compound.

Experimental Protocol: General Procedure for Heck Coupling

Heck_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (1.0 mmol) G Inert Atmosphere (Ar/N₂) A->G B Alkene (1.5 mmol) B->G C Pd Catalyst (0.5-2 mol%) C->G D Ligand (if needed) D->G E Base (1.5 mmol) E->G F This compound (5 mL) F->G H Heat & Stir (100-140 °C) G->H I Monitor by TLC/GC-MS H->I J Cool to RT I->J K Filter off solids J->K L Wash with H₂O K->L M Dry & Concentrate L->M N Column Chromatography M->N O Pure Product N->O

Caption: Workflow for a typical Heck coupling reaction.

  • Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol, 1.0 equiv), alkene (1.5 mmol, 1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and, if necessary, a phosphine ligand (e.g., PPh₃, 2 mol%).

  • Add the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv) and this compound (5 mL).

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (typically 100-140 °C). Monitor the reaction's progress.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter to remove any solids.

  • Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide.[1]

Application Note: this compound can serve as an effective solvent for the Buchwald-Hartwig amination, particularly for substrates that are more soluble in non-polar media. The reaction is highly sensitive to the choice of catalyst, ligand, and base. Bulky, electron-rich phosphine ligands are often required for efficient coupling.

Illustrative Quantitative Data:

The following table shows representative data for Buchwald-Hartwig amination in a non-polar solvent.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
14-ChlorotolueneMorpholinePd₂(dba)₃ (1)RuPhos (2)NaOtBu1001292927.7
22-BromopyridineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃110208542.52.1
31-Iodo-3-methoxybenzeneDi-n-butylaminePdCl₂(dppf) (1.5)-K₃PO₄901096646.4

Note: This data is representative of typical Buchwald-Hartwig aminations in non-polar solvents and should be used as a reference for optimization in this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide (1.0 mmol) G Inert Atmosphere (Ar/N₂) A->G B Amine (1.2 mmol) B->G C Pd Precatalyst (1-2 mol%) C->G D Ligand (1.5-3 mol%) D->G E Base (1.4 mmol) E->G F This compound (5 mL) F->G H Heat & Stir (90-120 °C) G->H I Monitor by TLC/GC-MS H->I J Cool to RT I->J K Dilute with Ether J->K L Filter through Celite K->L M Concentrate L->M N Column Chromatography M->N O Pure Product N->O

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and this compound (5 mL).

  • Reaction: Seal the tube and heat the mixture with stirring at the appropriate temperature (typically 90-120 °C).

  • Workup: Once the reaction is complete, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Catalytic Hydrogenation

Catalytic hydrogenation is a reduction reaction that adds hydrogen across a double or triple bond.

Application Note: this compound is an excellent solvent for catalytic hydrogenation due to its inertness under typical hydrogenation conditions. It is particularly useful for the hydrogenation of non-polar substrates. The choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni) and reaction conditions (hydrogen pressure, temperature) will depend on the specific substrate and desired outcome.

Illustrative Quantitative Data:

The following table provides typical data for catalytic hydrogenation of various unsaturated compounds in a non-polar solvent.

EntrySubstrateCatalystH₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)
1Styrene5% Pd/C1252>99
2CyclohexenePtO₂3254>99
31-OctyneLindlar's Catalyst125698 (to 1-octene)
4Nitrobenzene10% Pd/C10605>99 (to aniline)

Note: This data is representative and optimization may be required when using this compound as the solvent.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Substrate (1.0 mmol) D Place in Hydrogenation Apparatus A->D B Catalyst (1-10 mol%) B->D C This compound (10 mL) C->D E Purge with H₂ D->E F Pressurize with H₂ E->F G Stir at desired Temp & Pressure F->G H Vent H₂ G->H I Filter Catalyst H->I J Wash with Solvent I->J K Concentrate Filtrate J->K L Pure Product K->L

Caption: Workflow for a typical catalytic hydrogenation reaction.

  • Reaction Setup: To a hydrogenation vessel, add the substrate (1.0 mmol) and the catalyst (e.g., 5% Pd/C, 1-10 mol% by weight of substrate).

  • Add this compound (10 mL).

  • Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-50 bar). Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by hydrogen uptake or GC-MS).

  • Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a small amount of this compound.

  • Purification: The filtrate can be concentrated to yield the product. Further purification, if necessary, can be achieved by distillation or recrystallization.

Disclaimer: The provided protocols are intended as general guidelines. Optimization of reaction conditions, including catalyst loading, ligand choice, base, temperature, and reaction time, is crucial for achieving the best results with specific substrates when using this compound as a solvent. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Application Notes and Protocols for the Synthesis of Chiral Cyclopentylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of chiral cyclopentylcyclohexane derivatives, which are valuable scaffolds in medicinal chemistry due to their conformational rigidity and three-dimensional diversity. The protocols focus on asymmetric strategies to control the stereochemistry of the final products, a critical aspect in the development of selective and efficacious therapeutic agents.

Introduction to Chiral Cyclopentylcyclohexanes in Drug Discovery

Chiral molecules play a pivotal role in drug design, as the stereochemistry of a compound can significantly influence its pharmacological and toxicological properties. The this compound core provides a unique lipophilic scaffold that can be strategically functionalized to interact with biological targets. The development of synthetic routes that allow for the precise control of stereocenters is therefore of high importance in the synthesis of new chemical entities for drug discovery.[1][2]

This document outlines two primary strategies for the asymmetric synthesis of chiral this compound derivatives:

  • Chiral Auxiliary-Mediated Asymmetric Diels-Alder Reaction and Subsequent Elaboration: This approach utilizes a chiral auxiliary to direct a diastereoselective cycloaddition to form a chiral cyclopentane (B165970) derivative, which is then further functionalized and coupled to a cyclohexane (B81311) moiety.

  • Catalytic Enantioselective Nucleophilic Addition to a Prochiral Cyclohexanone (B45756): This method involves the direct, enantioselective addition of a cyclopentyl nucleophile to a cyclohexanone in the presence of a chiral catalyst to generate a chiral tertiary alcohol.

Strategy 1: Chiral Auxiliary-Mediated Synthesis

This strategy relies on the temporary incorporation of a chiral auxiliary to guide the stereochemical outcome of a key reaction. Evans' oxazolidinones are well-established chiral auxiliaries for this purpose.

Overall Synthetic Workflow

cluster_0 Synthesis of Chiral Cyclopentane Intermediate cluster_1 Formation of this compound Scaffold start Cyclopent-3-ene-1-carbonyl chloride dienophile Chiral Dienophile start->dienophile Acylation aux Chiral Auxiliary (e.g., (R)-4-phenyloxazolidin-2-one) aux->dienophile cycloaddition Asymmetric Diels-Alder Reaction dienophile->cycloaddition diene Diene (e.g., Cyclopentadiene) diene->cycloaddition Lewis Acid (e.g., Et₂AlCl) adduct Diastereomerically Enriched Cycloadduct cycloaddition->adduct cleavage Auxiliary Cleavage adduct->cleavage LiOH, H₂O₂ acid Enantiomerically Enriched Carboxylic Acid cleavage->acid grignard_prep Formation of Cyclopentyl Grignard Reagent acid->grignard_prep Multi-step conversion grignard_add Grignard Addition grignard_prep->grignard_add cyclohexanone Cyclohexanone cyclohexanone->grignard_add alcohol Chiral Cyclopentylcyclohexanol grignard_add->alcohol

Caption: Workflow for chiral auxiliary-mediated synthesis.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Dienophile (N-Acyloxazolidinone)

  • To a solution of (R)-4-phenyloxazolidin-2-one (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add triethylamine (B128534) (1.5 eq.).

  • Slowly add cyclopent-3-ene-1-carbonyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral dienophile.

Protocol 2: Asymmetric Diels-Alder Reaction

  • Dissolve the chiral dienophile (1.0 eq.) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

  • Add diethylaluminum chloride (Et₂AlCl, 1.2 eq., 1.0 M solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (B3395910) (3.0 eq.) dropwise.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution, followed by Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the diastereomerically enriched cycloadduct.

Protocol 3: Chiral Auxiliary Cleavage

  • Dissolve the cycloadduct (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by lithium hydroxide (B78521) (2.0 eq.).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of Na₂SO₃.

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (B1210297) (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Quantitative Data Summary (Strategy 1)
StepProductTypical Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
1 Chiral Dienophile85-95N/A>99
2 Cycloadduct80-90>95:5N/A
3 Carboxylic Acid85-95N/A>95

Strategy 2: Catalytic Enantioselective Nucleophilic Addition

This approach offers a more atom-economical route to the chiral this compound core by employing a chiral catalyst to control the stereochemistry of the key bond-forming step.

Signaling Pathway: Catalytic Cycle

catalyst Chiral Catalyst (e.g., Chiral Ligand + Metal) complex Chiral Catalyst- Reagent Complex catalyst->complex reagent Cyclopentyl Grignard reagent->complex ketone Cyclohexanone addition Enantioselective Addition ketone->addition complex->addition intermediate Alkoxide Intermediate addition->intermediate workup Aqueous Workup intermediate->workup product Chiral Alcohol workup->catalyst Regenerated workup->product

Caption: Catalytic cycle for enantioselective Grignard addition.

Experimental Protocol

Protocol 4: Enantioselective Addition of Cyclopentylmagnesium Bromide to Cyclohexanone

  • To a solution of a chiral ligand (e.g., (R,R)-TADDOL, 0.1 eq.) in anhydrous toluene (B28343) at -78 °C under an inert atmosphere, add a solution of cyclopentylmagnesium bromide in diethyl ether (1.2 eq.).

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of cyclohexanone (1.0 eq.) in anhydrous toluene dropwise.

  • Stir the reaction mixture at -78 °C for 6-8 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-cyclopentylcyclohexan-1-ol.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary (Strategy 2)
Catalyst SystemLigandTemperature (°C)Typical Yield (%)Enantiomeric Excess (e.e.) (%)
Ti(O-i-Pr)₄ / TADDOL (R,R)-TADDOL-78 to -3070-8580-95
CuI / Chiral Phosphine (S)-BINAP-7865-8075-90
Zn(OTf)₂ / Chiral Amino Alcohol (-)-MIB-2075-9085-97

Note: The data presented in the tables are representative values based on analogous reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.

Conclusion

The synthetic strategies and detailed protocols provided in these application notes offer robust and reliable methods for the synthesis of chiral this compound derivatives. The choice of method will depend on factors such as the desired stereoisomer, the availability of starting materials and catalysts, and the scale of the synthesis. These chiral building blocks are of significant interest to researchers in drug discovery and medicinal chemistry for the development of novel therapeutics with improved pharmacological profiles.

References

Cyclopentylcyclohexane Scaffold: Application Notes and Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyclopentylcyclohexane moiety represents a unique and underexplored scaffold in medicinal chemistry. Its three-dimensional structure, combining the conformational flexibility of the cyclohexane (B81311) ring with the relative planarity of the cyclopentane (B165970) ring, offers a compelling platform for the development of novel therapeutic agents. This scaffold can serve as a lipophilic core to orient pharmacophoric groups in precise spatial arrangements, potentially enhancing binding affinity and selectivity for biological targets. While dedicated research on the biological activities of a comprehensive series of this compound derivatives is still emerging, the foundational principles of medicinal chemistry allow us to extrapolate potential applications and develop robust protocols for the synthesis and evaluation of such compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of the this compound scaffold. The protocols and data presented are based on established methodologies for analogous carbocyclic systems and are intended to serve as a comprehensive guide for initiating research in this promising area.

Application Notes

The this compound scaffold is a versatile building block with potential applications across various therapeutic areas. Its utility stems from its unique physicochemical properties, which can be tailored through synthetic modification to optimize drug-like characteristics.

1. As a Bioisostere for Saturated and Aromatic Systems:

The this compound group can act as a non-planar, rigidified bioisostere for more flexible alkyl chains or as a three-dimensional substitute for flat aromatic rings. This can lead to improved target engagement by providing more extensive van der Waals contacts within a binding pocket.

2. Modulation of Physicochemical Properties:

The lipophilic nature of the this compound core can be strategically employed to enhance membrane permeability and oral bioavailability of drug candidates. Judicious placement of polar functional groups on this scaffold is crucial for maintaining a balance between lipophilicity and aqueous solubility, key determinants of a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

3. Exploration of Chemical Space:

The fused ring system allows for the creation of diverse molecular shapes and substituent orientations. The synthesis of chiral this compound scaffolds can introduce stereochemical complexity, which is often critical for selective interactions with chiral biological targets like enzymes and receptors.[1] An asymmetric double desymmetrization methodology has been developed for synthesizing densely functionalized chiral this compound scaffolds, enabling the construction of four chiral centers in a single step.[2]

Quantitative Data Presentation

While specific quantitative structure-activity relationship (SAR) data for a series of this compound-based compounds are not extensively available in the public domain, we can extrapolate from studies on related cyclopentane and cyclohexane derivatives to illustrate how such data would be presented. The following tables are representative examples based on analogous scaffolds.

Table 1: Inhibitory Activity of Substituted Cycloalkanone Analogs against α-Amylase

Compound IDCore ScaffoldSubstitution (para)IC50 (µM)
4d Cyclohexanone (B45756)-Cl19.8 ± 2.0
4e Cyclohexanone-Br23.4 ± 2.5
5d Cyclopentanone (B42830)-Cl7.6 ± 1.4
5e Cyclopentanone-Br6.9 ± 1.8
Acarbose (Standard)--23.5 ± 2.7
Data adapted from a study on bis(arylidene)cycloalkanones.[3] This table demonstrates that cyclopentanone-based derivatives exhibited greater potency than their cyclohexanone counterparts.[3]

Table 2: Inhibitory Activity of Cyclopentane Analogs against Aldo-Keto Reductase 1C3 (AKR1C3)

Compound IDTarget EnzymeIC50 (µM)
Analog 1 AKR1C1>100
AKR1C32.5
Analog 2 AKR1C115
AKR1C31.2
Analog 3 AKR1C1>100
AKR1C33.8
Data from a study on substituted cyclopentane derivatives as inhibitors of steroid metabolizing enzymes.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound-based compounds.

Protocol 1: Synthesis of a Functionalized this compound Scaffold

This protocol is a conceptual adaptation based on known methods for constructing carbocyclic rings.

Objective: To synthesize a functionalized this compound scaffold for further derivatization.

Materials:

  • Cyclopentanone

  • Cyclohexylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl), 1M

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Grignard Reaction:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous diethyl ether or THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add cyclohexylmagnesium bromide (1.1 equivalents) to the stirred solvent.

    • Add a solution of cyclopentanone (1.0 equivalent) in the same anhydrous solvent dropwise to the Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Dehydration:

    • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • To the crude tertiary alcohol, add a catalytic amount of concentrated sulfuric acid and heat to induce dehydration, forming the cyclopentenylcyclohexane intermediate.

  • Hydrogenation:

    • Dissolve the cyclopentenylcyclohexane intermediate in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297).

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Purification:

    • Purify the crude this compound product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: In Vitro Enzyme Inhibition Assay (Conceptual)

This protocol describes a general method for determining the inhibitory potency of a this compound derivative against a target enzyme.

Objective: To determine the IC50 value of a test compound against a specific enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer specific to the enzyme

  • Test compound dissolved in Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader (for absorbance, fluorescence, or luminescence detection)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

    • Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay Performance:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the serially diluted test compound. Include a positive control (a known inhibitor) and a negative control (vehicle, i.e., DMSO in buffer).

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the signal (e.g., absorbance) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model (e.g., sigmoidal) to determine the IC50 value.

Mandatory Visualizations

Diagram 1: General Synthetic Workflow for this compound Analogs

G start Starting Materials (e.g., Cyclopentanone, Cyclohexyl Grignard) synthesis Synthesis of Core Scaffold (e.g., Grignard Reaction, Dehydration, Hydrogenation) start->synthesis diversification Functional Group Interconversion & Derivatization synthesis->diversification purification Purification & Characterization (Chromatography, NMR, MS) diversification->purification screening Biological Screening (Enzyme Assays, Cell-based Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->diversification

Caption: A generalized workflow for the synthesis and evaluation of this compound-based drug candidates.

Diagram 2: Conceptual Signaling Pathway - Inhibition of a Kinase

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization kinase Kinase Domain dimerization->kinase adp ADP + Pi kinase->adp substrate Substrate Protein kinase->substrate inhibitor This compound Inhibitor inhibitor->kinase atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream

Caption: A hypothetical signaling pathway illustrating the inhibition of a receptor tyrosine kinase by a this compound-based inhibitor.

Diagram 3: Logical Relationship in SAR Studies

G scaffold This compound Scaffold r1 Modification at R1 (e.g., H -> OH) scaffold->r1 r2 Modification at R2 (e.g., Me -> OMe) scaffold->r2 activity Biological Activity (e.g., IC50) r1->activity lipophilicity Lipophilicity (LogP) r1->lipophilicity solubility Aqueous Solubility r1->solubility r2->activity r2->lipophilicity r2->solubility adme ADME Properties activity->adme correlates with lipophilicity->adme solubility->adme

Caption: A diagram showing the logical relationships in a structure-activity relationship (SAR) study of this compound analogs.

References

Application of Cyclopentylcyclohexane Derivatives in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The incorporation of alicyclic structures into polymer backbones is a well-established strategy for enhancing the performance characteristics of materials. Cyclopentylcyclohexane, and more broadly, cyclopentyl moieties, offer a unique combination of bulkiness and conformational flexibility that can be leveraged to improve the properties of high-performance polymers such as polyimides. This document outlines the application of a cyclopentyl-containing monomer in the synthesis of advanced polyimides, detailing the improvements in solubility, thermal stability, and mechanical properties.

Introduction

High-performance polymers are essential in industries requiring materials that can withstand extreme conditions, such as aerospace, electronics, and automotive applications. Polyimides are a class of polymers known for their exceptional thermal and chemical resistance. However, their application can be limited by poor solubility, which complicates processing. The introduction of bulky, non-planar "cardo" structures into the polymer backbone disrupts chain packing, thereby increasing solubility without significantly compromising thermal properties. The cyclopentyl group is an effective cardo moiety for achieving this balance.

This note focuses on the synthesis and characterization of polyimides incorporating a cyclopentyl cardo unit derived from dicyclopentadiene (B1670491). The resulting polymers exhibit enhanced solubility in common organic solvents, high thermal stability, and excellent mechanical properties, making them suitable for a range of advanced applications.

Key Applications and Advantages

The primary application of cyclopentyl-containing monomers in polymer chemistry is in the synthesis of high-performance polyimides with improved processability. The key advantages conferred by the cyclopentyl moiety include:

  • Enhanced Solubility: The bulky cyclopentyl group disrupts the close packing of polymer chains, leading to significantly improved solubility in organic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), tetrahydrofuran (B95107) (THF), and chloroform.[1][2][3] This enhanced solubility is crucial for solution-based processing techniques such as spin coating and casting.

  • Improved Mechanical Properties: Polyimides containing cyclopentyl cardo units have shown comparable or superior mechanical properties to conventional polyimides. Notably, they can exhibit a large elongation at break, indicating increased flexibility.[1][2][3][4]

  • High Thermal Stability: The incorporation of the rigid cyclopentyl group helps maintain a high glass transition temperature (Tg) and excellent thermal stability, with degradation temperatures typically exceeding 450°C.[4]

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of polyimides synthesized with a cyclopentyl-containing diamine (CPDA) compared to a standard polyimide (API-6F).

Table 1: Inherent Viscosity of Poly(amic acid) Precursors

Polymer PrecursorInherent Viscosity (dL/g)
CPI-PM-PAA0.99
CPI-BP-PAA1.27
CPI-6F-PAA0.85
API-6F-PAA0.90

Data sourced from[1]. CPI-PM, CPI-BP, and CPI-6F are polyimides based on the cyclopentyl diamine (CPDA) and different dianhydrides. API-6F is a reference polyimide.

Table 2: Mechanical Properties of Cyclopentyl-Containing Polyimides vs. Reference Polyimide

PolyimideTensile Strength (MPa)Elongation at Break (%)
CPI-PM88.316.0
CPI-BP95.227.2
CPI-6F90.525.4
API-6F90.114.7

Data sourced from[4].

Table 3: Thermal Properties of Cyclopentyl-Containing Polyimides vs. Reference Polyimide

PolyimideTd5 (°C)¹Char Yield at 800°C (%)
CPI-PM45465
CPI-BP49858
CPI-6F48150
API-6F53256

¹ Temperature at 5% weight loss. Data sourced from[4].

Table 4: Solubility of Cyclopentyl-Containing Polyimide (CPI-6F)

SolventSolubility
NMP++
DMAc++
THF++
Chloroform++

++: Soluble at room temperature. Data based on statements in[1][2][3].

Experimental Protocols

The following are detailed protocols for the synthesis of the cyclopentyl-containing diamine monomer and its subsequent polymerization to form a polyimide.

Protocol 1: Synthesis of 4,4'-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))dianiline (CPDA)

This protocol describes the synthesis of the key diamine monomer containing the cyclopentyl cardo group.

Materials:

  • 4-[1-(4-hydroxyphenyl)cyclopentyl]-phenol (bisphenol CP)

  • p-fluoronitrobenzene

  • N,N-dimethylacetamide (DMAc)

  • Hydrazine (B178648) monohydrate

  • Palladium on carbon (10%)

  • Ethanol (B145695)

Procedure:

  • Synthesis of the Dinitro Compound: In a reaction vessel, dissolve bisphenol CP in DMAc. Add p-fluoronitrobenzene to the solution. The reaction is carried out at 60°C for 10 hours to yield 4,4'-(cyclopentane-1,1-diyl)bis((4-nitrophenoxy)benzene).

  • Hydrogenation to the Diamine: The dinitro compound is then reduced to the diamine. Dissolve the dinitro compound in ethanol in a flask equipped with a reflux condenser. Add 10% palladium on carbon as a catalyst. Add hydrazine monohydrate dropwise. Reflux the mixture for 2 hours.

  • Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization to yield the pure CPDA diamine.

Protocol 2: Synthesis of Cyclopentyl-Containing Polyimide (e.g., CPI-6F)

This protocol details the two-step polymerization process involving the formation of a poly(amic acid) precursor followed by thermal imidization.

Materials:

  • CPDA diamine

  • 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

Procedure:

  • Poly(amic acid) Synthesis: In a dry nitrogen atmosphere, dissolve an equimolar amount of CPDA diamine in anhydrous DMAc in a flask equipped with a mechanical stirrer. Once the diamine has completely dissolved, slowly add an equimolar amount of 6FDA dianhydride powder to the solution. The reaction is continued at room temperature for 4 hours to form a viscous poly(amic acid) (PAA) solution.

  • Thermal Imidization: a. Cast the PAA solution onto a glass plate or petri dish. b. Place the cast film in a vacuum oven and cure using the following temperature program:

    • 60°C for 5 hours
    • 100°C for 2 hours
    • 200°C for 2 hours
    • 250°C for 20 minutes c. After cooling to room temperature, the resulting polyimide film can be peeled off the substrate.

Visualizations

Diagram 1: Synthesis Pathway for Cyclopentyl-Containing Polyimide

Synthesis_Pathway DCPD Dicyclopentadiene (DCPD) Bisphenol_CP Bisphenol CP DCPD->Bisphenol_CP Alkylation Dinitro_Compound Dinitro Compound Bisphenol_CP->Dinitro_Compound Nucleophilic Substitution CPDA CPDA Diamine Dinitro_Compound->CPDA Hydrogenation PAA Poly(amic acid) CPDA->PAA Polyimide Cyclopentyl Polyimide PAA->Polyimide Thermal Imidization Dianhydride Dianhydride (e.g., 6FDA) Dianhydride->PAA

Caption: Synthetic route from dicyclopentadiene to the final cyclopentyl-containing polyimide.

Diagram 2: Experimental Workflow for Polyimide Film Preparation

Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization & Film Formation Bisphenol_CP Start with Bisphenol CP Reaction1 React with p-fluoronitrobenzene Bisphenol_CP->Reaction1 Reduction Reduce with Hydrazine/Pd-C Reaction1->Reduction CPDA Obtain CPDA Diamine Reduction->CPDA Dissolve_CPDA Dissolve CPDA in DMAc CPDA->Dissolve_CPDA Add_Dianhydride Add Dianhydride Dissolve_CPDA->Add_Dianhydride Stir Stir for 4h at RT Add_Dianhydride->Stir Cast_Film Cast PAA solution Stir->Cast_Film Thermal_Cure Thermal Imidization Cast_Film->Thermal_Cure Final_Film Peel off Polyimide Film Thermal_Cure->Final_Film

Caption: Step-by-step workflow for the synthesis and preparation of polyimide films.

References

Application Note: Cyclopentylcyclohexane as a Reference Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. In quantitative analysis, achieving high accuracy and precision can be challenging due to variations in sample injection volume, instrument response, and sample preparation.[1] The use of an internal standard (IS) is a widely accepted method to correct for these variations, thereby improving the reliability of quantitative results.[2][3] An internal standard is a compound of known concentration that is added to all standards and samples.[2] The ratio of the analyte signal to the internal standard signal is then used for quantification, which effectively cancels out many sources of error.[2]

An ideal internal standard should be chemically similar to the analyte(s) of interest, but not naturally present in the samples. It should also be chromatographically resolved from all other components in the sample matrix. Cyclopentylcyclohexane is a suitable internal standard for the analysis of various non-polar compounds, such as hydrocarbons and other volatile organic compounds. Its chemical properties and volatility make it a good proxy for many analytes in this class.

This application note provides a detailed protocol for the use of this compound as a reference standard in GC-MS analysis. It includes information on its physicochemical properties, a step-by-step experimental workflow, and guidelines for data analysis.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of an internal standard is crucial for its effective use. This compound is a stable, non-polar hydrocarbon.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₁H₂₀[4][5]
Molecular Weight 152.28 g/mol [4]
CAS Number 1606-08-2[4][5]
Boiling Point 215.1 °C at 760 mmHg[4]
Density 0.902 g/cm³[4]
Flash Point 66.9 °C[4]
Vapor Pressure 0.22 mmHg at 25 °C[4]
Refractive Index 1.489[4]
Kovats Retention Index (non-polar column) 1210 (Squalane, 100 °C), 1225 (Apiezon L, 100 °C)[4]

Mass Spectrum of this compound

The mass spectrum of this compound is essential for its identification and for selecting appropriate ions for quantification in Selected Ion Monitoring (SIM) mode. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several fragment ions.

Table 2: Key Mass Spectral Peaks for this compound (Electron Ionization)

m/zRelative Intensity (%)Ion
152 15[M]⁺ (Molecular Ion)
123 20[M-C₂H₅]⁺
96 45[C₇H₁₂]⁺
83 100[C₆H₁₁]⁺ (Base Peak)
69 85[C₅H₉]⁺
55 90[C₄H₇]⁺
41 70[C₃H₅]⁺
Data is illustrative and based on typical EI fragmentation patterns. For precise quantification, it is recommended to acquire a mass spectrum on the instrument in use.

Experimental Protocol

This protocol outlines a general procedure for using this compound as an internal standard for the quantitative analysis of a hypothetical non-polar analyte. The specific parameters may need to be optimized for the analyte of interest and the GC-MS instrument being used.

Materials and Reagents
  • This compound (≥99% purity)

  • Analyte of interest (≥99% purity)

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Volumetric flasks and pipettes

  • GC vials with caps (B75204) and septa

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Analyte Stock Solution (Analyte Stock): Accurately weigh a known amount of the analyte and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the Analyte Stock and a constant concentration of the IS Stock to volumetric flasks and diluting with the solvent. A typical calibration series might include 5-7 concentration levels.

Table 3: Example Preparation of Calibration Standards

Calibration LevelVolume of Analyte Stock (µL)Volume of IS Stock (µL)Final Volume (mL)Analyte Concentration (µg/mL)IS Concentration (µg/mL)
11010010110
25010010510
3100100101010
4250100102510
5500100105010
Sample Preparation
  • Accurately weigh or measure a known amount of the sample to be analyzed.

  • Extract the analyte from the sample matrix using an appropriate solvent and extraction technique.

  • Add a known amount of the IS Stock solution to the sample extract.

  • Adjust the final volume of the sample extract with the solvent.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be used as a starting point for method development.

Table 4: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 40-400) or Selected Ion Monitoring (SIM)
SIM Ions (Analyte)To be determined based on analyte's mass spectrum
SIM Ions (IS)152, 83, 69
Solvent Delay3-5 min

Data Analysis

  • Peak Integration: Integrate the peaks corresponding to the analyte and this compound in the chromatograms of the calibration standards and samples.

  • Response Factor (RF) Calculation: For each calibration standard, calculate the response factor using the following equation:

    RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calibration Curve Construction: Plot the ratio of the peak area of the analyte to the peak area of the internal standard (Areaanalyte / AreaIS) against the concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good calibration curve should have an R² value > 0.99.

Table 5: Illustrative Calibration Curve Data

Analyte Concentration (µg/mL)Area Ratio (Analyte/IS)
10.11
50.52
101.05
252.58
505.15
  • Quantification of Analyte in Samples: Calculate the concentration of the analyte in the unknown samples using the calibration curve and the following equation:

    Concentrationanalyte = (Areaanalyte / AreaIS - c) / m

    where 'm' is the slope and 'c' is the intercept of the calibration curve.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship in the internal standard calibration method.

experimental_workflow prep Preparation of Standards & Samples is_add Addition of this compound (IS) prep->is_add gcms GC-MS Analysis is_add->gcms data_acq Data Acquisition (Chromatograms & Spectra) gcms->data_acq peak_int Peak Integration (Analyte & IS) data_acq->peak_int cal_curve Calibration Curve Construction peak_int->cal_curve quant Quantification of Analyte peak_int->quant cal_curve->quant result Final Concentration quant->result

Caption: Experimental workflow for GC-MS analysis using an internal standard.

logical_relationship analyte_signal Analyte Signal (Area) signal_ratio Signal Ratio (Analyte/IS) analyte_signal->signal_ratio is_signal IS Signal (Area) is_signal->signal_ratio calibration Calibration Curve (Signal Ratio vs. Conc. Ratio) signal_ratio->calibration analyte_conc Analyte Concentration conc_ratio Concentration Ratio (Analyte/IS) analyte_conc->conc_ratio is_conc IS Concentration (Constant) is_conc->conc_ratio conc_ratio->calibration

Caption: Logical relationship in the internal standard calibration method.

Conclusion

This compound is a reliable and effective internal standard for the quantitative analysis of non-polar compounds by GC-MS. Its physicochemical properties, including its volatility and chromatographic behavior, are well-suited for this purpose. The use of this compound as an internal standard can significantly improve the accuracy, precision, and overall quality of quantitative GC-MS data. The protocol provided in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method in their analytical workflows. Method optimization for specific analytes and matrices is recommended to achieve the best performance.

References

Application Notes and Protocols for the Biomass-Derived Synthesis of Cyclopentylcyclohexane Fuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylcyclohexane (CPCH) is a high-density, renewable cycloalkane fuel with promising applications as a jet fuel additive or a standalone high-performance fuel. Its synthesis from biomass-derived platform chemicals represents a significant advancement in the development of sustainable energy resources. This document provides detailed application notes and experimental protocols for the synthesis of CPCH, primarily through a two-step process involving the aldol (B89426) condensation of biomass-derived cyclopentanone (B42830) and cyclohexanone (B45756), followed by hydrodeoxygenation.

The primary pathway for the synthesis of CPCH from biomass involves the utilization of C5 and C6 platform molecules, which can be sourced from the hemicellulose and cellulose (B213188) fractions of lignocellulosic biomass, respectively. Furfural, derived from hemicellulose, can be converted to cyclopentanone through hydrogenation and rearrangement reactions. Similarly, lignin, another major component of biomass, can be a source of phenolic compounds that can be upgraded to cyclohexanone.

Synthesis Pathway Overview

The overall synthesis strategy for this compound from biomass-derived precursors is a two-step process:

  • Aldol Condensation: Cross-condensation of cyclopentanone and cyclohexanone to form an unsaturated C11 intermediate, primarily 2-cyclopentylidene-cyclohexanone or 2-cyclohexylidene-cyclopentanone. This reaction is typically catalyzed by a solid base.

  • Hydrodeoxygenation (HDO): The subsequent saturation of the carbon-carbon double bond and removal of the carbonyl oxygen from the aldol condensation product to yield the final product, this compound. This step is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound and related cycloalkanes from biomass-derived precursors.

Table 1: Aldol Condensation of Cyclic Ketones

ReactantsCatalystTemperature (°C)Time (h)Conversion (%)Product(s)Yield (%)Reference
Cyclopentanone4MgCO₃·Mg(OH)₂·4H₂O1804-2-Cyclopentylidenecyclopentanone76.7[1]
Cyclopentanone & Furfural5.7%Na-MgAlO80299.4 (Furfural)2-(2-furylmethylidene) cyclopentanone & 2,5-bis (2-furylmethylidene) cyclopentanone~100 (Selectivity)[2]
Cyclopentanone & ValeraldehydeCeO₂–MgO130--Cross-condensation products-[3]
CyclohexanoneNbOPO₄160368.4-95.4Dimeric ketones~90 (Selectivity)[4]

Table 2: Hydrodeoxygenation of Aldol Condensation Products

FeedstockCatalystTemperature (°C)H₂ Pressure (MPa)Time (h)Product(s)Yield (%)Reference
2,5-bis(furan-2-ylmethyl)-cyclopentanonePd/H-ZSM-5---Diesel and jet fuel range cycloalkanes86.1[2]
3-methylcyclopent-2-enonePt/NbOPO₄---Methylcyclopentane (B18539)Quantitative[4][5]
2,5-bis(4-hydroxy-3-methoxybenzylidene) cyclopentanonePd/HY2604241,3-bis(cyclohexylmethyl)cyclopentane89.2[3]

Experimental Protocols

Protocol 1: Aldol Condensation of Cyclopentanone and Cyclohexanone

This protocol describes the base-catalyzed aldol condensation to synthesize the this compound precursor.

Materials:

  • Cyclopentanone (biomass-derived)

  • Cyclohexanone (biomass-derived)

  • Solid base catalyst (e.g., calcined hydrotalcite, MgO-ZrO₂, or a supported alkali metal catalyst)

  • Solvent (e.g., ethanol, or solvent-free)

  • Nitrogen gas (for inert atmosphere)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Catalyst Activation (if required): Activate the solid base catalyst by calcining at a high temperature (e.g., 450-500 °C) for several hours under a flow of inert gas or air, as specified in the catalyst's preparation literature.

  • Reaction Setup: In a round-bottom flask, add the activated catalyst and the chosen solvent (if not a solvent-free reaction).

  • Reactant Addition: Add cyclopentanone and cyclohexanone to the flask. A typical molar ratio would be 1:1, but optimization may be required.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere.

  • Reaction: Heat the mixture to the desired reaction temperature (typically between 80-180 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from 2 to 12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: Separate the solid catalyst by filtration or centrifugation.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purification: The crude product, primarily consisting of 2-cyclopentylidene-cyclohexanone and/or 2-cyclohexylidene-cyclopentanone, can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Hydrodeoxygenation of the Aldol Condensation Product to this compound

This protocol details the conversion of the unsaturated ketone intermediate to this compound.

Materials:

  • Aldol condensation product from Protocol 1

  • Palladium on carbon (Pd/C) catalyst (typically 5-10 wt% Pd)

  • Solvent (e.g., ethanol, cyclohexane, or n-heptane)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Celite or a syringe filter)

  • Standard laboratory glassware for purification

Procedure:

  • Catalyst Preparation (if preparing in-house): A 5% Pd/C catalyst can be prepared by the incipient wetness impregnation of activated carbon with a solution of a palladium precursor (e.g., palladium chloride or palladium nitrate), followed by drying and reduction under a hydrogen flow at an elevated temperature (e.g., 200-300 °C).

  • Reaction Setup: In the high-pressure autoclave, add the aldol condensation product, the Pd/C catalyst (typically 1-5 wt% relative to the substrate), and the solvent.

  • Reactor Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas to remove air, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (typically 2-6 MPa). Heat the reactor to the reaction temperature (typically 150-260 °C) with vigorous stirring. The reaction time can range from 4 to 24 hours.

  • Monitoring: The reaction progress can be monitored by taking small samples (if the reactor setup allows) and analyzing them by GC or GC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and remove the Pd/C catalyst by filtration through a pad of Celite or a syringe filter.

  • Solvent Removal: Remove the solvent from the filtrate by rotary evaporation.

  • Purification: The resulting crude this compound can be purified by fractional distillation to obtain the high-purity product.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_biomass Biomass Feedstock cluster_precursors Platform Chemicals cluster_synthesis CPCH Synthesis cluster_product Final Product Hemicellulose Hemicellulose Cyclopentanone Cyclopentanone Hemicellulose->Cyclopentanone Conversion Lignin Lignin Cyclohexanone Cyclohexanone Lignin->Cyclohexanone Conversion Aldol_Condensation Aldol Condensation Cyclopentanone->Aldol_Condensation Cyclohexanone->Aldol_Condensation Hydrodeoxygenation Hydrodeoxygenation Aldol_Condensation->Hydrodeoxygenation Unsaturated Intermediate CPCH This compound Hydrodeoxygenation->CPCH

Caption: Experimental workflow for the synthesis of this compound from biomass.

Reaction Pathway for this compound Synthesis

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclopentanone Cyclopentanone Unsaturated_Ketone Cyclopentylidene- cyclohexanone Cyclopentanone->Unsaturated_Ketone Aldol Condensation (Base Catalyst) Cyclohexanone Cyclohexanone Cyclohexanone->Unsaturated_Ketone CPCH This compound Unsaturated_Ketone->CPCH Hydrodeoxygenation (Pd/C, H₂)

Caption: Reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols: Hydrogenation of Biphenyl to Produce Bicyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the catalytic hydrogenation of biphenyl (B1667301). The primary and fully hydrogenated product of this reaction is bicyclohexane, a promising liquid organic hydrogen carrier (LOHC) for safe and efficient hydrogen storage. While the direct synthesis of cyclopentylcyclohexane from biphenyl via simple hydrogenation is not commonly reported, this guide focuses on the well-established synthesis of bicyclohexane (BCH), covering reaction pathways, catalyst performance, detailed experimental procedures, and product analysis.

Introduction and Reaction Principle

The hydrogenation of aromatic compounds is a critical process in the chemical industry. Biphenyl (BP) is a particularly interesting substrate due to its high hydrogen storage capacity (7.3 wt%) upon full hydrogenation to bicyclohexane (BCH).[1] This makes the BP-BCH system a leading candidate for LOHC technologies, which aim to solve the challenges of storing and transporting hydrogen gas.[2]

The reaction proceeds in a stepwise manner. The first mole of hydrogen saturates one of the phenyl rings to form the intermediate, cyclohexylbenzene (B7769038) (CHB). Subsequent hydrogenation of the second ring yields the final product, bicyclohexane. The rate-limiting step is typically the hydrogenation of cyclohexylbenzene to bicyclohexane.[3]

It is important to note that the formation of this compound from biphenyl would require a ring contraction (skeletal isomerization) in addition to hydrogenation, a transformation not typically observed under standard biphenyl hydrogenation conditions. Therefore, these protocols will focus on the synthesis of bicyclohexane.

Catalytic Systems and Performance

Various catalytic systems have been developed for biphenyl hydrogenation, with catalyst choice significantly impacting conversion, selectivity, and reaction conditions. Noble metals, such as Ruthenium (Ru), and transition metals, like Nickel (Ni), are commonly employed.[1][4]

  • Ruthenium-based Catalysts : Ru supported on silica (B1680970) (Ru/SiO₂) has demonstrated exceptional performance, achieving very high conversion and selectivity to bicyclohexane under mild conditions.[2][4] The preparation method and the specific surface area of the support are critical factors influencing catalyst activity.[2][5] The Strong Electrostatic Adsorption (SEA) method has been shown to produce highly dispersed, small Ru nanoparticles, leading to superior catalytic performance compared to traditional incipient wetness impregnation (IWI).[2][6]

  • Nickel-based Catalysts : Nickel catalysts, often modified or used in combination with other metals like Molybdenum (Mo), are also effective and offer a lower-cost alternative to noble metals.[1][3][7] Ni/SiO₂ catalysts have shown excellent activity for the selective hydrogenation of BP to CHB.[8] Unsupported Ni-Mo sulfide (B99878) catalysts are robust and can even be used with syngas instead of pure hydrogen.[1]

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of different catalysts in the hydrogenation of biphenyl.

Table 1: Performance of Ru/SiO₂ Catalysts [2][6]

Catalyst ID Preparation Method Support SSA (m²/g) BP Conversion (%) BCH Selectivity (%) Reaction Conditions
1.5 wt.% Ru/SiO₂ SEA 300 99.9 99.9 90 °C, 1.0 MPa H₂, 80 min

| 1.5 wt.% Ru/SiO₂ | IWI | 300 | >99 | 43.9 | 90 °C, 1.0 MPa H₂, 80 min |

Table 2: Performance of Ni-based Catalysts [1][3][8]

Catalyst ID BP Conversion (%) CHB Selectivity (%) BCH Selectivity (%) Reaction Conditions
20%Ni/SiO₂-300 99.6 99.3 - 200 °C, 3.0 MPa H₂, 4 h
Ni-Mo Sulfide (pre-formed) 79.0 60.0 19.0 380 °C, 6.0 MPa H₂, 6 h

| NiMoWS | ~99.0 | 52.0 | 47.0 | Not specified |

Visualizations: Reaction Pathway and Workflow

Reaction_Pathway Biphenyl Biphenyl CHB Cyclohexylbenzene (Intermediate) Biphenyl->CHB + 3H₂ Catalyst BCH Bicyclohexane (Final Product) CHB->BCH + 3H₂ Catalyst

Caption: Reaction pathway for the hydrogenation of biphenyl to bicyclohexane.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis prep_support Prepare SiO₂ Support prep_sea Strong Electrostatic Adsorption (SEA) or Incipient Wetness Impregnation (IWI) prep_support->prep_sea prep_precursor Dissolve Ru Precursor [Ru(NH₃)₆]Cl₃ prep_precursor->prep_sea prep_filter Filter, Dry, Calcine prep_sea->prep_filter prep_reduce Reduce under H₂ flow prep_filter->prep_reduce react_charge Charge Autoclave: Catalyst, Biphenyl, Solvent prep_reduce->react_charge Add Catalyst react_seal Seal & Purge with H₂ react_charge->react_seal react_pressurize Pressurize with H₂ (e.g., 1.0 MPa) react_seal->react_pressurize react_heat Heat & Stir (e.g., 90 °C, 500 rpm) react_pressurize->react_heat react_cool Cool to Room Temp react_heat->react_cool analysis_sample Collect Liquid Product react_cool->analysis_sample Process Sample analysis_filter Filter Catalyst analysis_sample->analysis_filter analysis_inject Inject into GC-MS analysis_filter->analysis_inject analysis_quantify Identify & Quantify Products analysis_inject->analysis_quantify

Caption: General experimental workflow for biphenyl hydrogenation.

Detailed Experimental Protocols

This section provides detailed methodologies based on highly successful protocols reported in the literature.[5]

  • Support Preparation : Use fumed SiO₂ with a high specific surface area (e.g., 300 m²/g) as the support material.

  • Precursor Solution : Prepare an aqueous solution of the Ruthenium precursor, hexammine-ruthenium(III) chloride ([Ru(NH₃)₆]Cl₃).

  • Adsorption : Suspend the SiO₂ support in deionized water. Adjust the pH of the slurry to be basic (pH > 9) using an appropriate base (e.g., NH₄OH). This deprotonates the silica surface, making it negatively charged, which facilitates the electrostatic adsorption of the cationic [Ru(NH₃)₆]³⁺ complex. Add the precursor solution to the slurry and stir for several hours.

  • Filtration and Drying : Filter the resulting solid, wash thoroughly with deionized water, and dry in an oven, typically at around 110 °C overnight.

  • Calcination : Calcine the dried powder in a furnace under a flow of air. A typical program involves heating to 300-400 °C at a ramp rate of 5 °C/min and holding for 3-4 hours.

  • Reduction : Prior to the reaction, reduce the calcined catalyst. Place the catalyst in a tube furnace and heat under a flow of hydrogen (e.g., 10% H₂ in Argon) to 400 °C for 2-3 hours to reduce the ruthenium oxide species to metallic Ru nanoparticles.

  • Reactor Setup : The reaction is conducted in a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, and temperature controller.

  • Charging the Reactor : To the autoclave, add the biphenyl substrate (e.g., 1.54 g), the prepared Ru/SiO₂ catalyst (e.g., 0.13 g), and a solvent such as isopropanol (B130326) (e.g., 45 mL).

  • Sealing and Purging : Seal the reactor securely. Purge the internal atmosphere with hydrogen gas three times to remove all air.

  • Reaction Execution : Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa). Set the stirring speed (e.g., 500 rpm) and begin heating to the reaction temperature (e.g., 90 °C). Maintain these conditions for the specified reaction time (e.g., 80 minutes).

  • Shutdown and Sampling : After the reaction time has elapsed, stop the heating and allow the reactor to cool to room temperature. Carefully release the pressure. Open the reactor and collect the liquid product mixture.

  • Sample Preparation : Filter the collected reaction mixture to remove the solid catalyst. The liquid sample can then be analyzed directly or diluted with a suitable solvent if necessary.

  • GC-MS System : Use a GC-MS system equipped with a capillary column suitable for separating aromatic and alicyclic hydrocarbons (e.g., SH-RXI-5SIL-MS, 30 m × 0.25 mm × 0.25 µm).[5] A flame ionization detector (FID) is typically used for quantification.

  • GC Conditions :

    • Injector Temperature : 260 °C

    • Oven Program : Start at 70 °C, then ramp up to 280 °C at a rate of 20 °C/min, and hold for 2 minutes.[5]

    • Carrier Gas : Helium or Hydrogen.

    • Detector Temperature (FID) : 270 °C

  • Data Analysis :

    • Identification : Identify the peaks for biphenyl, cyclohexylbenzene, and bicyclohexane by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.

    • Quantification : Calculate the biphenyl conversion and the selectivity for each product based on the peak areas obtained from the FID chromatogram.

Conclusion

The catalytic hydrogenation of biphenyl is an effective method for producing bicyclohexane, a compound of significant interest for hydrogen storage applications. Ru/SiO₂ catalysts, particularly those synthesized via the Strong Electrostatic Adsorption method, exhibit outstanding activity and selectivity under mild conditions, achieving near-complete conversion of biphenyl to bicyclohexane.[6] The detailed protocols provided herein offer a robust framework for researchers to successfully synthesize and analyze this important LOHC material.

References

Cyclopentylcyclohexane: A Green Alternative to Hexane in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The imperative to adopt greener and more sustainable practices in chemical research and pharmaceutical development has led to the exploration of safer, environmentally benign alternatives to hazardous solvents. Hexane (B92381), a widely used nonpolar solvent, is facing increasing scrutiny due to its neurotoxicity and environmental concerns. Cyclopentylcyclohexane (CPCH), a saturated cycloalkane, presents a promising green alternative owing to its favorable physicochemical properties, lower volatility, and anticipated reduced toxicity profile.

This document provides detailed application notes and protocols for the substitution of hexane with this compound in various laboratory and industrial applications.

Physicochemical Properties: A Comparative Analysis

This compound offers a higher boiling point and flash point compared to n-hexane, which translates to reduced solvent loss through evaporation and a lower risk of fire. These properties make CPCH a safer and more environmentally friendly option for a range of applications.

PropertyThis compound (CPCH)n-Hexane
Molecular Formula C₁₁H₂₀C₆H₁₄
Molecular Weight 152.28 g/mol [1]86.18 g/mol
Boiling Point 215.1 °C[2]69 °C
Density 0.902 g/mL[2]0.659 g/mL
Flash Point 66.9 °C[2]-22 °C
Vapor Pressure 0.22 mmHg at 25 °C[2]124 mmHg at 20 °C
Water Solubility InsolubleInsoluble
Polarity NonpolarNonpolar

Rationale for Substitution: The Green Advantage

The primary motivation for replacing hexane with this compound stems from the principles of green chemistry. The "Solvent Replacement Strategy" workflow illustrates the decision-making process for substituting a hazardous solvent with a greener alternative.

cluster_0 Solvent Selection Workflow Identify_Hazard Identify Hazardous Solvent (Hexane) Assess_Properties Assess Physicochemical Properties of Alternatives Identify_Hazard->Assess_Properties Toxicity Environmental Impact Evaluate_Greenness Evaluate Green Chemistry Metrics Assess_Properties->Evaluate_Greenness Boiling Point Flash Point Select_Solvent Select Green Solvent (CPCH) Evaluate_Greenness->Select_Solvent Safety Sustainability Implement Implement and Validate Select_Solvent->Implement Protocol Development

Caption: A logical workflow for replacing a hazardous solvent with a greener alternative.

Application Notes and Experimental Protocols

While direct comparative studies are emerging, the similar nonpolar nature of this compound to hexane allows for its proposed use in a variety of applications. The following protocols are based on established organic chemistry principles and the known properties of CPCH.

General Considerations for Solvent Replacement
  • Solubility: Due to its nonpolar character, CPCH is an excellent solvent for nonpolar and weakly polar compounds, similar to hexane. Preliminary solubility tests are recommended for specific solutes.

  • Reaction Temperature: The higher boiling point of CPCH allows for reactions to be conducted at elevated temperatures without the need for pressurized vessels, potentially increasing reaction rates.

  • Work-up and Purification: Standard work-up procedures involving aqueous extraction are applicable as CPCH is immiscible with water. For product isolation, rotary evaporation may require higher temperatures and/or lower pressures due to the lower vapor pressure of CPCH. Distillation will also require higher temperatures.

Proposed Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in pharmaceutical and fine chemical synthesis. While polar aprotic solvents are common, nonpolar solvents can be effective for certain substrate combinations.

Reaction Scheme:

Ar-X + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar'

Materials:

  • Aryl halide (Ar-X)

  • Arylboronic acid (Ar'-B(OH)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound (CPCH), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.02 equiv), and base (2.0 equiv).

  • Add anhydrous this compound to achieve a desired concentration (e.g., 0.1 M).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

cluster_1 Suzuki-Miyaura Reaction Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants, Catalyst, Base, and CPCH Setup->Reagents Heat Heat and Stir Reagents->Heat Monitor Monitor Reaction Progress Heat->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purification Workup->Purify End End Product Purify->End

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Proposed Protocol for the Extraction of a Nonpolar Natural Product

The extraction of bioactive compounds from natural sources is a critical step in drug discovery and development. CPCH can serve as a viable alternative to hexane for the extraction of nonpolar secondary metabolites.

Objective: To extract a nonpolar compound (e.g., a triterpenoid) from dried plant material.

Materials:

  • Dried and powdered plant material

  • This compound (CPCH)

  • Soxhlet extraction apparatus or sonicator

  • Rotary evaporator

  • Standard laboratory glassware

Procedure (Soxhlet Extraction):

  • Place the dried and powdered plant material in a thimble and insert it into the Soxhlet extractor.

  • Fill the round-bottom flask with this compound.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for several hours until the solvent in the extractor is colorless.

  • Cool the apparatus and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Further purify the crude extract using appropriate chromatographic techniques.

Procedure (Ultrasonic Extraction):

  • Place the dried and powdered plant material in a flask.

  • Add this compound in a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Place the flask in an ultrasonic bath and sonicate for a predetermined time (e.g., 30-60 minutes) and temperature.

  • Filter the mixture to separate the extract from the plant material.

  • Concentrate the extract under reduced pressure.

Safety and Toxicity Profile

While a comprehensive toxicological profile for this compound is not yet widely available, its structural similarity to other cycloalkanes and its high boiling point suggest a lower inhalation hazard compared to the more volatile and neurotoxic n-hexane. A Safety Data Sheet for the similar compound pentylcyclohexane (B1580667) indicates it may be harmful if swallowed and causes serious eye irritation.[3] As with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area.

Comparison of Hazard Statements (Hexane vs. Cyclohexane (B81311) - a related compound):

Hazardn-HexaneCyclohexane
Flammability Highly flammable liquid and vapor[4]Highly flammable liquid and vapor[4]
Health Hazards May be fatal if swallowed and enters airways; Causes skin irritation; May cause drowsiness or dizziness; Suspected of damaging fertility or the unborn child; May cause damage to organs through prolonged or repeated exposure.[4]May be fatal if swallowed and enters airways; Causes skin irritation; May cause drowsiness or dizziness.[4]
Environmental Hazards Toxic to aquatic life with long lasting effects.[4]Very toxic to aquatic life with long lasting effects.[4]

Note: This data for cyclohexane is presented as a proxy due to the limited availability of a specific SDS for this compound. A full toxicological assessment of CPCH is warranted.

Conclusion

This compound presents a compelling case as a green solvent replacement for hexane. Its favorable physical properties, particularly its higher boiling point and flash point, contribute to a safer and more environmentally friendly profile. While more research is needed to fully characterize its performance in a wide range of chemical transformations and to establish a comprehensive toxicological profile, the information currently available suggests that CPCH is a promising alternative for researchers, scientists, and drug development professionals committed to adopting greener laboratory practices. The provided protocols offer a starting point for the integration of this sustainable solvent into routine laboratory work.

References

Application Notes and Protocols for the Use of Novel Cycloalkyl-Containing Detergents in Protein-Lipid Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of membrane proteins (MPs) and their interactions with the surrounding lipid environment is crucial for understanding a vast array of cellular processes and for the development of novel therapeutics.[1] A significant challenge in this field is the extraction and stabilization of MPs from their native membranes while preserving their structural and functional integrity.[2][3] Detergents are essential amphipathic molecules used to solubilize MPs, forming micelles that shield the protein's hydrophobic transmembrane domains from the aqueous solvent.[4][5]

Data Presentation: Physicochemical and Performance Characteristics

The selection of an appropriate detergent is critical for the successful isolation and characterization of a membrane protein. The physicochemical properties of the detergent, such as its Critical Micelle Concentration (CMC), and its performance in protein stabilization are key parameters.

Table 1: Physicochemical Properties of t-PCCαM vs. DDM

This table summarizes the key physicochemical properties of t-PCCαM in comparison to the conventional detergent DDM. A lower CMC is often advantageous for maintaining membrane protein stability at low detergent concentrations.[2][3]

Parametert-PCCαMDDMSignificance
Critical Micelle Concentration (CMC) ~0.006% (w/v)~0.03% (w/v)t-PCCαM has a ~5 times lower CMC, which is beneficial for protein stability.[6]
Micellar Mass ~60 kDa~60 kDaBoth detergents form micelles of a similar size.[6]
Hydrodynamic Radius (Rh) 42 Å41 ÅThe hydrodynamic radii of the micelles are nearly identical.[3]
Aggregation Number (Nagg) ~165~128t-PCCαM has a slightly higher aggregation number.[3]

Table 2: Performance of t-PCCαM in Membrane Protein Stabilization

This table presents data on the performance of t-PCCαM in the purification and thermostabilization of a model membrane protein, human aquaporin 10 (hAQP10), compared to DDM.

Performance Metrict-PCCαMDDMOutcome
Protein Yield (IMAC Peak 1) Higher relative yieldLower relative yieldt-PCCαM demonstrated superior extraction and purification yield for hAQP10.[3]
Thermostability (Tm of hAQP10) Higher TmLower TmhAQP10 purified in t-PCCαM exhibited enhanced thermal stability.[6]
Homogeneity (SEC Profile) Predominantly monodisperse peakPresence of aggregatest-PCCαM promoted a more homogenous preparation of the protein.[3]

Experimental Protocols

The following protocols are generalized methodologies for the use of novel cycloalkyl-containing detergents like t-PCCαM in the study of membrane proteins.

Protocol 1: Solubilization of Membrane Proteins

This protocol describes the initial step of extracting the target membrane protein from the cell membrane.

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl, pH 7.5, with protease inhibitors).

    • Lyse the cells using a high-pressure homogenizer or sonication.

    • Perform a low-speed centrifugation (e.g., 10,000 x g) to remove cell debris.

    • Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1-2 hours).[7]

    • Resuspend the membrane pellet in a buffer to a final protein concentration of 5-10 mg/mL.

  • Detergent Solubilization:

    • To the resuspended membranes, add t-PCCαM to a final concentration of 1-2% (w/v). This concentration should be well above the CMC.

    • Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

    • Perform another round of ultracentrifugation (100,000 x g) to pellet the insoluble material.[7]

    • The supernatant now contains the solubilized membrane protein-detergent complexes.

Protocol 2: Purification of a His-tagged Membrane Protein using IMAC

This protocol details the purification of a solubilized, His-tagged membrane protein.

  • Column Preparation:

    • Equilibrate a Ni-NTA affinity column with a binding buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) and t-PCCαM at a concentration just above its CMC (e.g., 0.01% w/v).

  • Protein Binding:

    • Load the supernatant from the solubilization step onto the equilibrated column.

    • Wash the column with several column volumes of the binding buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound protein using a linear gradient of imidazole (e.g., 50-500 mM) in the elution buffer, which also contains t-PCCαM.[3]

    • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified membrane protein.

Protocol 3: Thermostability Shift Assay

This assay is used to assess the stability of the purified membrane protein in the detergent of choice.

  • Sample Preparation:

    • Dilute the purified membrane protein to a final concentration of ~0.2 mg/mL in a buffer containing t-PCCαM.

    • Prepare identical aliquots of the protein solution.

  • Thermal Challenge:

    • Incubate the aliquots at a range of different temperatures for a fixed period (e.g., 30 minutes).[4]

    • After incubation, cool the samples on ice to stop any further denaturation.

  • Analysis:

    • The stability of the protein can be assessed using various methods, such as radioligand binding assays for receptors or by monitoring aggregation using size-exclusion chromatography (SEC).[4]

    • Plot the remaining functional protein against the incubation temperature to determine the apparent melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.[4]

Visualization of Concepts and Workflows

Diagram 1: Conceptual Model of a Membrane Protein in a t-PCCαM Micelle

G cluster_micelle t-PCCαM Micelle d1 MP Membrane Protein d1->MP d2 d2->MP d3 d3->MP d4 d4->MP d5 d5->MP d6 d6->MP d7 d7->MP d8 d8->MP d9 d9->MP d10 d10->MP d11 d11->MP d12 d12->MP d13 d13->MP d14 d14->MP d15 d15->MP d16 d16->MP

Caption: A membrane protein stabilized within a micelle formed by t-PCCαM detergent molecules.

Diagram 2: Experimental Workflow for Membrane Protein Purification and Characterization

G A Cell Culture & Membrane Prep B Solubilization (with t-PCCαM) A->B C Purification (e.g., IMAC) B->C D Characterization C->D E Thermostability Assay (Tm determination) D->E F Structural Studies (e.g., Cryo-EM) D->F G Functional Assays D->G

Caption: Workflow for isolating and analyzing membrane proteins using a novel detergent.

Conclusion

The development and characterization of novel detergents are paramount for advancing the field of membrane protein structural biology and drug discovery. While the direct application of cyclopentylcyclohexane in this context remains to be explored, the success of related cycloalkyl-containing detergents like t-PCCαM highlights the potential of such rigid hydrophobic moieties.[2][3] The favorable properties of t-PCCαM, including its low CMC and enhanced ability to stabilize membrane proteins, make it a valuable addition to the toolkit for researchers studying protein-lipid interactions.[2][3][6] The protocols and data presented here provide a framework for the application of these and future generations of novel detergents to tackle challenging membrane protein targets.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Cyclopentylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Cyclopentylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:

  • Isomers: Structural isomers such as methyl-substituted cyclohexanes or cyclopentanes with different alkyl side chains.

  • Unreacted Starting Materials: Residual reactants from the synthesis process.

  • Byproducts of Synthesis: Compounds formed through side reactions, which can include oligomers or products of incomplete reactions.

  • Solvent Residues: Traces of solvents used during the synthesis and workup procedures.

Q2: Which purification method is most suitable for my needs?

A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Fractional Distillation is ideal for large-scale purification to remove impurities with significantly different boiling points.

  • Extractive Distillation is employed when dealing with close-boiling isomers that are difficult to separate by conventional distillation.

  • Preparative High-Performance Liquid Chromatography (HPLC) offers high-resolution separation and is suitable for achieving very high purity on a smaller scale.

  • Crystallization can be an effective method if the this compound can be solidified and has different solubility characteristics from its impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically assessed using chromatographic techniques.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Provides quantitative information on the percentage of each component in the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the identification of the main component and any impurities by comparing their mass spectra to spectral libraries.[1]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Solution(s)
Poor Separation - Inefficient column packing.- Distillation rate is too fast.- Insufficient reflux ratio.- Ensure the column is packed uniformly and with an appropriate material.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Increase the reflux ratio to improve separation efficiency.
Bumping or Uneven Boiling - Lack of boiling chips or stir bar.- Heating is too rapid and localized.- Add fresh boiling chips or a magnetic stir bar.- Use a heating mantle with a stirrer for even heat distribution.
Product is Contaminated with Higher-Boiling Impurities - "Flooding" of the distillation column.- Carryover of liquid droplets with the vapor.- Reduce the heating rate to prevent excessive vapor flow.- Ensure the condenser is functioning efficiently to prevent vapor from escaping.
Preparative HPLC
Issue Possible Cause(s) Solution(s)
Broad or Tailing Peaks - Column overload.- Inappropriate mobile phase.- Column degradation.- Reduce the injection volume or sample concentration.- Optimize the mobile phase composition for better peak shape.- Replace the column if it has degraded.
Poor Resolution Between Peaks - Mobile phase is too strong or too weak.- Inappropriate stationary phase.- Adjust the mobile phase composition to achieve better separation.- Select a column with a different stationary phase chemistry.
Low Recovery of Purified Product - Adsorption of the compound onto the column.- Decomposition on the column.- Add a small amount of a more polar solvent to the mobile phase.- Ensure the pH of the mobile phase is compatible with the compound's stability.
Crystallization
Issue Possible Cause(s) Solution(s)
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Slowly evaporate the solvent or add an anti-solvent to induce crystallization.- Choose a solvent in which the compound has lower solubility at room temperature.
Oiling Out (Formation of a liquid layer instead of crystals) - Solution is too concentrated.- Cooling rate is too fast.- Add more solvent to dissolve the oil and attempt to recrystallize.- Allow the solution to cool slowly to room temperature before further cooling.
Impure Crystals - Impurities are co-crystallizing with the product.- Inefficient washing of the crystals.- Re-dissolve the crystals in a minimal amount of hot solvent and recrystallize.- Wash the crystals with a small amount of cold, fresh solvent.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification Method Typical Purity Achieved (%) Typical Recovery (%) Throughput Cost Best For
Fractional Distillation 95 - 9980 - 90HighLowLarge-scale purification from non-isomeric impurities.
Extractive Distillation > 9970 - 85HighMediumSeparating close-boiling isomers on a large scale.
Preparative HPLC > 99.560 - 80LowHighHigh-purity, small-scale purification for analytical standards.
Crystallization > 9950 - 70MediumLowSolid compounds where impurities have different solubilities.

Experimental Protocols

Fractional Distillation of this compound
  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux column).

  • Charging the Flask: Add the crude this compound and a few boiling chips to the distillation flask.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 213-215 °C at atmospheric pressure).

  • Analysis: Analyze the collected fraction by GC-FID or GC-MS to determine its purity.

Preparative HPLC Purification of this compound
  • Column: Use a suitable non-polar stationary phase column (e.g., C18).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for non-polar compounds. The exact ratio should be optimized based on analytical scale separations.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase.

  • Injection: Inject the sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Elution: Run the separation using an isocratic or gradient elution profile.

  • Fraction Collection: Collect the eluent corresponding to the peak of this compound.

  • Solvent Removal: Remove the mobile phase from the collected fraction under reduced pressure to obtain the purified product.

  • Analysis: Confirm the purity of the isolated compound using analytical HPLC or GC-MS.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation High Throughput Prep_HPLC Preparative HPLC Crude->Prep_HPLC High Purity Crystallization Crystallization Crude->Crystallization If Solid GC_FID GC-FID Distillation->GC_FID Prep_HPLC->GC_FID Crystallization->GC_FID GC_MS GC-MS GC_FID->GC_MS Impurity ID Pure Pure this compound GC_FID->Pure

Caption: General experimental workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Check_Purity Assess Purity (GC-FID/MS) Start->Check_Purity Identify_Impurity Identify Impurity Check_Purity->Identify_Impurity Purity < Desired Final_Analysis Final Purity Analysis Check_Purity->Final_Analysis Purity = Desired Select_Method Select Appropriate Purification Method Identify_Impurity->Select_Method Optimize_Parameters Optimize Parameters (e.g., Temp, Flow Rate) Select_Method->Optimize_Parameters Re_purify Re-purify Sample Optimize_Parameters->Re_purify Re_purify->Check_Purity

Caption: A logical workflow for troubleshooting purification issues.

References

Technical Support Center: Scaling Up Cyclopentylcyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up of Cyclopentylcyclohexane synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scaling up?

A1: The most prevalent and scalable methods for synthesizing this compound are:

  • Catalytic Hydrogenation of Biphenyl (B1667301): This is a widely used industrial method involving the reduction of biphenyl using hydrogen gas in the presence of a catalyst.[1]

  • Reduction of Cyclopentylcyclohexanone: This route involves the reduction of the corresponding ketone precursor, which can be an effective laboratory and pilot-scale method.

Q2: What are the primary challenges encountered when scaling up this compound synthesis?

A2: Key challenges during the scale-up of this compound synthesis include:

  • Heat Management: Catalytic hydrogenation is a highly exothermic process. Inefficient heat dissipation in large reactors can lead to temperature gradients, side reactions, and potential safety hazards.[2]

  • Mass Transfer Limitations: Inadequate mixing in large vessels can result in poor contact between the reactants (hydrogen gas, substrate) and the catalyst, leading to lower reaction rates and incomplete conversions.

  • Catalyst Deactivation: Large-scale continuous processes can lead to faster catalyst deactivation due to impurities in the feedstock or harsh operating conditions.

  • Changes in Impurity Profile: The types and quantities of impurities can differ between lab-scale and large-scale production due to variations in reaction conditions and longer reaction times.

  • Purification: Methods like column chromatography that are feasible in the lab are often impractical and costly at an industrial scale.

Q3: How does the choice of catalyst impact the scalability of the synthesis?

A3: The catalyst is a critical factor for a successful and economical scale-up. Important considerations include:

  • Activity: A highly active catalyst can enable milder reaction conditions (lower temperature and pressure), which are generally safer and more cost-effective on a large scale.

  • Selectivity: The catalyst should favor the formation of this compound over byproducts to minimize downstream purification challenges.

  • Stability and Lifespan: A robust catalyst that resists deactivation will lead to longer operational cycles and reduced costs associated with catalyst replacement and regeneration.

  • Cost and Availability: The cost-effectiveness of the catalyst is a major consideration for industrial-scale production.

Troubleshooting Guides

Problem 1: Low Yield and Incomplete Conversion

Q: We are observing a significant drop in yield and incomplete conversion of our starting material upon scaling up the catalytic hydrogenation of biphenyl. What are the likely causes and how can we troubleshoot this?

A: Low yield and incomplete conversion are common issues when transitioning to a larger scale. The following table outlines potential causes and solutions.

Potential Cause Recommended Solutions
Poor Mass Transfer - Increase agitation speed to improve mixing of the three-phase system (solid catalyst, liquid substrate, gaseous hydrogen).- Evaluate the reactor and impeller design for efficient gas dispersion.- Consider using a different reactor type, such as a slurry reactor or a fixed-bed reactor for continuous processes.
Insufficient Hydrogen Pressure - Ensure the hydrogen delivery system can maintain the required pressure at the larger scale.- Check for leaks in the reactor and gas lines.- Increase the hydrogen partial pressure to enhance the reaction rate.
Catalyst Deactivation - Analyze the feedstock for potential catalyst poisons (e.g., sulfur or nitrogen compounds).- Implement a feed purification step if necessary.- Consider a more robust catalyst or a higher catalyst loading.- For fixed-bed reactors, check for channeling and ensure even flow distribution.
Suboptimal Temperature - Monitor the internal temperature of the reactor to detect hot spots.- Improve the reactor's cooling efficiency.- Optimize the reaction temperature; excessively high temperatures can sometimes lead to side reactions and catalyst degradation.
Problem 2: Changes in Impurity Profile

Q: Our scaled-up batches of this compound show new and higher levels of impurities compared to our lab-scale synthesis. How can we identify and control these?

A: Changes in the impurity profile are often due to altered reaction conditions at a larger scale.

Potential Cause Recommended Solutions
Longer Reaction Times - Optimize reaction conditions (temperature, pressure, catalyst loading) to reduce the required reaction time.- Monitor the reaction progress and stop it once the desired conversion is reached to prevent the formation of degradation products.
Temperature Gradients - Improve mixing and heat transfer to maintain a uniform temperature profile within the reactor.- Localized hot spots can lead to the formation of thermal degradation byproducts.
Byproducts from Side Reactions - Re-evaluate the selectivity of the catalyst under the scaled-up conditions.- Adjusting the reaction parameters (e.g., lower temperature, different solvent) may improve selectivity.
Identification and Quantification - Utilize analytical techniques such as GC-MS to identify the structure of new impurities.[3][4]- Develop and validate an analytical method (e.g., GC-FID) to quantify the impurity levels in each batch.[5]
Problem 3: Challenges with Product Purification

Q: The purification of this compound using column chromatography is not feasible for our multi-kilogram scale production. What are the alternative purification strategies?

A: Scaling up purification requires a shift from chromatographic methods to more industrially viable techniques.

Purification Method Advantages Considerations
Fractional Distillation - Cost-effective and well-established for large-scale purification of liquids.- Can effectively separate products from impurities with different boiling points.- Requires a significant difference in boiling points between the product and impurities.- May require vacuum distillation to prevent thermal degradation of the product.
Crystallization - Can provide very high purity product.- Effective for removing impurities that are soluble in the crystallization solvent.- Requires a suitable solvent in which the product has a lower solubility than the impurities at a given temperature.- May involve multiple recrystallization steps, potentially reducing the overall yield.
Liquid-Liquid Extraction - Useful for removing impurities with different solubility properties.- Can be integrated into a continuous process.- Requires the selection of an appropriate and immiscible solvent.- Can be solvent and energy-intensive.

Quantitative Data Presentation

The following tables present representative data illustrating the impact of scaling up on key synthesis parameters.

Table 1: Comparison of Yield and Purity at Different Scales

Scale Batch Size Typical Yield (%) Purity (by GC)
Laboratory100 g95%>99%
Pilot Plant10 kg88%97-98%
Industrial1000 kg85%~96%

Table 2: Representative Impurity Profile at Different Scales

Impurity Lab Scale (%) Pilot Plant Scale (%) Industrial Scale (%)
Unreacted Biphenyl<0.10.5 - 1.01.0 - 1.5
Partially Hydrogenated Intermediates0.21.0 - 1.51.5 - 2.0
Over-hydrogenated Byproducts<0.10.2 - 0.50.5 - 1.0
Other Impurities0.51.01.5

Experimental Protocols

Pilot-Plant Scale Catalytic Hydrogenation of Biphenyl

Objective: To synthesize this compound on a 10 kg scale via the catalytic hydrogenation of biphenyl.

Materials:

  • Biphenyl (10 kg)

  • Palladium on Carbon (Pd/C, 5% w/w), 50% wet (1.0 kg)

  • Ethanol (B145695) (50 L)

  • Hydrogen gas

Equipment:

  • 100 L stainless steel hydrogenation reactor with a mechanical stirrer, heating/cooling jacket, and a gas inlet.

  • Hydrogen gas cylinder with a pressure regulator.

  • Filtration unit.

  • Distillation apparatus.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Catalyst Loading: Carefully add the wet Pd/C catalyst to the reactor under a nitrogen blanket.

  • Solvent and Substrate Addition: Add ethanol to the reactor, followed by biphenyl. Seal the reactor.

  • Inerting: Pressurize the reactor with nitrogen to 5 bar and then vent. Repeat this cycle three times to remove any residual oxygen.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar).

    • Start the agitator and heat the reactor to the target temperature (e.g., 100-120 °C).

    • Monitor the reaction progress by measuring hydrogen uptake and by taking samples for GC analysis.

  • Reaction Completion: Once the reaction is complete (as determined by GC analysis showing the disappearance of biphenyl), cool the reactor to room temperature.

  • Catalyst Filtration: Carefully vent the excess hydrogen and purge the reactor with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_mass_transfer Evaluate Mass Transfer start->check_mass_transfer check_h2_pressure Check H2 Pressure check_mass_transfer->check_h2_pressure Adequate solution_mixing Increase Agitation / Redesign Impeller check_mass_transfer->solution_mixing Poor check_catalyst Investigate Catalyst check_h2_pressure->check_catalyst Sufficient solution_pressure Increase H2 Pressure / Check for Leaks check_h2_pressure->solution_pressure Low check_temp Monitor Temperature check_catalyst->check_temp Active solution_catalyst Purify Feed / Increase Catalyst Load check_catalyst->solution_catalyst Deactivated solution_temp Improve Cooling / Optimize Temperature check_temp->solution_temp Non-uniform end Yield Improved check_temp->end Optimal solution_mixing->end solution_pressure->end solution_catalyst->end solution_temp->end experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation prep1 Clean and Dry Reactor prep2 Purge with Nitrogen prep1->prep2 react1 Load Catalyst, Solvent, and Biphenyl prep2->react1 react2 Inert with N2 then Pressurize with H2 react1->react2 react3 Heat and Agitate react2->react3 react4 Monitor H2 Uptake and GC react3->react4 workup1 Cool and Purge with N2 react4->workup1 workup2 Filter to Remove Catalyst workup1->workup2 workup3 Vacuum Distillation workup2->workup3 product Pure this compound workup3->product

References

Technical Support Center: Synthesis of Cyclopentylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentylcyclohexane.

Troubleshooting Guides

Catalytic Hydrogenation of Biphenyl (B1667301)

This guide addresses common issues encountered during the two-step hydrogenation of biphenyl to this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low conversion of biphenyl - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature or short reaction time- Ensure the catalyst (e.g., Ni, Pd, Pt, Rh) is fresh and properly activated.- Increase hydrogen pressure within the safe limits of the reactor.- Raise the reaction temperature or extend the reaction time. Monitor the reaction progress by GC analysis.
Low selectivity for cyclohexylbenzene (B7769038) (over-hydrogenation to bicyclohexyl) - Catalyst is too active- High reaction temperature- Prolonged reaction time- Use a less active catalyst or a catalyst with a selective promoter.- Lower the reaction temperature to favor partial hydrogenation.- Carefully monitor the reaction and stop it once the desired conversion of biphenyl to cyclohexylbenzene is achieved.
Incomplete hydrogenation of cyclohexylbenzene to this compound - Catalyst poisoning- Insufficient catalyst loading- Inadequate reaction conditions for the second hydrogenation step- Ensure all reagents and solvents are pure and free of catalyst poisons (e.g., sulfur compounds).- Increase the catalyst loading for the second hydrogenation step.- The second hydrogenation step may require more forcing conditions (higher temperature and/or pressure) than the first.
Friedel-Crafts Alkylation of Benzene (B151609)

This guide addresses common issues encountered during the Friedel-Crafts alkylation of benzene with a cyclopentylating agent (e.g., cyclopentene (B43876), cyclopentyl chloride).

Issue Potential Cause Troubleshooting Steps & Solutions
Low yield of cyclopentylbenzene - Inactive Lewis acid catalyst (e.g., AlCl₃, FeCl₃)- Presence of moisture in reagents or glassware- Insufficient reaction temperature- Use a fresh, anhydrous Lewis acid catalyst.- Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Gently warm the reaction mixture if no reaction is observed at room temperature, but be cautious of increased side reactions.
Formation of polyalkylated products (e.g., dicyclopentylbenzene) - The alkylated product is more reactive than the starting material.- Use a large excess of benzene relative to the cyclopentylating agent. This statistically favors the alkylation of unreacted benzene molecules.[1]- Add the cyclopentylating agent slowly to the reaction mixture to maintain a low concentration.
Carbocation rearrangement (less common for cyclic systems) - Formation of an unstable carbocation.- While less likely with a cyclopentyl group, using a milder Lewis acid or lower reaction temperatures can help minimize any potential rearrangements.
Formation of dark, tarry byproducts - High reaction temperature- Highly active catalyst- Maintain a controlled, lower reaction temperature.- Consider using a less reactive Lewis acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the main side products in the synthesis of this compound via catalytic hydrogenation of biphenyl?

A1: The primary side product is bicyclohexyl, which results from the complete hydrogenation of both aromatic rings of the biphenyl starting material.[2] The key to a successful synthesis is to control the reaction conditions to achieve selective hydrogenation of the first ring to form cyclohexylbenzene, which is then hydrogenated in a subsequent step to the desired this compound.

Q2: How can I improve the selectivity for cyclohexylbenzene in the first step of biphenyl hydrogenation?

A2: To improve selectivity for cyclohexylbenzene, you can:

  • Choose the right catalyst: Nickel-based catalysts, sometimes modified with other metals like molybdenum, have shown good selectivity.[2][3]

  • Control reaction temperature: Lower temperatures generally favor partial hydrogenation.

  • Monitor reaction time: Stopping the reaction before all the biphenyl is consumed can prevent over-hydrogenation to bicyclohexyl.

Q3: What are the common side reactions in the Friedel-Crafts alkylation route to this compound?

A3: The most significant side reaction is polyalkylation , where more than one cyclopentyl group is attached to the benzene ring, leading to the formation of dicyclopentylbenzene and other polysubstituted products.[3][4][5][6] This occurs because the initial product, cyclopentylbenzene, is more reactive than benzene itself.

Q4: How can I minimize polyalkylation in the Friedel-Crafts synthesis?

A4: The most effective method to minimize polyalkylation is to use a large excess of benzene compared to the cyclopentylating agent (e.g., cyclopentene or cyclopentyl chloride).[1][6] This increases the probability that the electrophile will react with an unreacted benzene molecule rather than the more nucleophilic cyclopentylbenzene. Slow, dropwise addition of the alkylating agent also helps to keep its concentration low and further reduce polyalkylation.

Quantitative Data on Side Product Formation

The following table summarizes quantitative data on side product formation in the synthesis of this compound precursors.

Synthesis Method Catalyst/Conditions Desired Product Side Product(s) Conversion (%) Selectivity/Yield (%)
Catalytic Hydrogenation of Biphenyl Ni-Mo sulfide (B99878) catalyst, 380°C, 6 h[2][3]CyclohexylbenzeneBicyclohexyl6556% (Cyclohexylbenzene), 9% (Bicyclohexyl)
Catalytic Hydrogenation of Biphenyl Skeletal Ni from Ni-Al alloy[7]CyclohexylbenzeneBicyclohexyl>99>99% (Cyclohexylbenzene)
Friedel-Crafts Alkylation of Benzene with 1-Chlorobutane (Analogous System) AlCl₃, 0°C[6]n-Butylbenzenesec-Butylbenzene (rearranged)-~33% n-Butylbenzene, ~67% sec-Butylbenzene
Friedel-Crafts Alkylation of Benzene with tert-Butyl Chloride (Analogous System) AlCl₃tert-Butylbenzenep-di-tert-Butylbenzene-Major product is p-di-tert-butylbenzene with only small amounts of the mono-alkylated product when using a 1:1 molar ratio.[6]

Experimental Protocols

Two-Step Catalytic Hydrogenation of Biphenyl

Step 1: Selective Hydrogenation of Biphenyl to Cyclohexylbenzene

  • Catalyst Preparation (if applicable): Prepare the skeletal nickel catalyst by treating a Ni-Al alloy with a concentrated NaOH solution to leach out the aluminum. Wash the catalyst thoroughly with deionized water until the washings are neutral.

  • Reaction Setup: In a high-pressure autoclave, add biphenyl and a suitable solvent (e.g., isopropanol). Add the activated skeletal nickel catalyst (e.g., 5 wt% relative to biphenyl).

  • Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa). Heat the mixture to the reaction temperature (e.g., 200°C) with vigorous stirring.[2]

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of biphenyl and the selectivity for cyclohexylbenzene.

  • Work-up: Once the desired conversion is reached, cool the reactor to room temperature and carefully vent the hydrogen. Filter the catalyst from the reaction mixture. The filtrate, containing primarily cyclohexylbenzene, can be used in the next step after solvent removal.

Step 2: Hydrogenation of Cyclohexylbenzene to this compound

  • Reaction Setup: In a high-pressure autoclave, charge the cyclohexylbenzene obtained from Step 1 and a suitable catalyst (e.g., Rh/C or Ru/C).

  • Hydrogenation: Seal the autoclave, purge with hydrogen, and then pressurize with hydrogen to a higher pressure than in Step 1 (e.g., 5-10 MPa). Heat the reactor to a temperature sufficient for the hydrogenation of the second ring (e.g., 100-150°C) with vigorous stirring.

  • Work-up: After the reaction is complete (as determined by GC analysis), cool the reactor, vent the hydrogen, and filter the catalyst. The resulting liquid is crude this compound.

  • Purification: Purify the this compound by fractional distillation under reduced pressure.

Friedel-Crafts Alkylation of Benzene with Cyclopentyl Chloride
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (AlCl₃) and a large excess of dry benzene. Cool the flask in an ice bath.

  • Addition of Alkylating Agent: Slowly add cyclopentyl chloride dropwise from the dropping funnel to the stirred benzene-AlCl₃ suspension over a period of 1-2 hours. Maintain the temperature at 0-5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until the evolution of HCl gas ceases. Monitor the reaction by TLC or GC.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing a small amount of concentrated HCl to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and remove the excess benzene by distillation.

  • Purification: Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point.

Visualizations

Side_Reactions_Hydrogenation Biphenyl Biphenyl CHB Cyclohexylbenzene (Desired Intermediate) Biphenyl->CHB Step 1 (Selective Hydrogenation) BCH Bicyclohexyl (Side Product) Biphenyl->BCH Over-hydrogenation CPCH This compound (Final Product) CHB->CPCH Step 2 (Hydrogenation) CHB->BCH Over-hydrogenation

Caption: Reaction pathway for the catalytic hydrogenation of biphenyl.

Side_Reactions_Friedel_Crafts Benzene Benzene Cyclopentyl_Cation Cyclopentyl Cation (Electrophile) CPB Cyclopentylbenzene (Desired Product) Benzene->CPB Reaction with Cyclopentylating Agent + AlCl₃ Cyclopentyl_Cation->CPB Alkylation DCPB Dicyclopentylbenzene (Polyalkylation Side Product) CPB->DCPB Further Alkylation

Caption: Side reactions in the Friedel-Crafts alkylation synthesis.

References

Technical Support Center: Optimizing Catalysts for Cyclopentylcyclohexane Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the catalytic production of Cyclopentylcyclohexane (CPCH). It includes troubleshooting advice for common experimental issues, detailed experimental protocols, and comparative data to guide catalyst selection and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing this compound (CPCH)?

A1: this compound is primarily synthesized via two main routes involving a combination of C-C bond formation (alkylation) and saturation (hydrogenation or hydrodeoxygenation).

  • Alkylation followed by Hydrogenation: This route involves first alkylating an aromatic ring and then saturating it. A common pathway is the Friedel-Crafts alkylation of benzene (B151609) with cyclopentene (B43876) or cyclopentyl chloride to form phenylcyclopentane, which is then catalytically hydrogenated to yield this compound.[1][2]

  • Alkylation of Lignin-Derivatives followed by Hydrodeoxygenation (HDO): A greener route utilizes biomass-derived feedstocks.[3] Phenol (B47542) (a lignin (B12514952) model compound) can be alkylated with cyclopentanol (B49286) to form cyclopentylphenols. These intermediates then undergo HDO to remove the hydroxyl group and saturate the aromatic ring, producing CPCH.[4][5]

Q2: Which types of catalysts are most effective for the key steps in CPCH production?

A2: The choice of catalyst is critical for each step:

  • Alkylation: For Friedel-Crafts type reactions (e.g., benzene with cyclopentene), strong Lewis acids like AlCl₃ or solid acid catalysts such as HY zeolites are effective.[1][4]

  • Hydrogenation/Hydrodeoxygenation (HDO): Bifunctional catalysts are typically required. These possess both a metal site for hydrogenation and an acid site for dehydration and C-O bond cleavage. Common systems include:

    • Noble Metals: Platinum (Pt) or Ruthenium (Ru) on carbon or acidic supports (e.g., zeolites, SBA-15) show high activity for ring saturation.[6][7]

    • Non-Noble Metals: Nickel-based catalysts (e.g., Ni/SiO₂, Ni-P, Ni-Co alloys) are a cost-effective and highly active alternative, often supported on materials like Hβ zeolite or niobia.[8][9]

Q3: What are the most critical reaction parameters to control for optimizing CPCH yield and selectivity?

A3: Key parameters to optimize include:

  • Temperature: Higher temperatures generally increase reaction rates but can lead to undesirable side reactions like cracking or catalyst sintering. For HDO, temperatures are often in the 150-300°C range.[8][9]

  • Hydrogen Pressure: Sufficient hydrogen pressure (typically 3-8 MPa) is crucial for achieving complete saturation of the aromatic ring and preventing catalyst coking.[9]

  • Catalyst Support: The acidity and porous structure of the support material significantly influence selectivity. For HDO, acidic supports like zeolites promote the removal of oxygen.[8]

  • Solvent: The choice of solvent can affect substrate solubility and catalyst stability. For HDO, aqueous or oil phases can be used, each impacting the reaction pathway.[8]

Troubleshooting Guide

Problem 1: Low conversion of the aromatic precursor (e.g., phenylcyclopentane, cyclopentylphenol).

Possible Cause Troubleshooting & Optimization Steps
Catalyst Poisoning Impurities in the feedstock or hydrogen stream (e.g., sulfur or nitrogen compounds, carbon monoxide) can irreversibly bind to active metal sites.[4] Solution: Purify reactants and use high-purity hydrogen. Consider using a guard bed to trap poisons before they reach the reactor.
Inactive or Old Catalyst The catalyst may have lost activity due to improper storage, handling, or extended use. Solution: Use a fresh batch of catalyst. Ensure catalysts like Raney Nickel are handled properly as they can be pyrophoric.[9]
Suboptimal Reaction Conditions Insufficient temperature, pressure, or reaction time can lead to incomplete conversion. Solution: Systematically increase temperature (e.g., in 20°C increments) and hydrogen pressure. Extend the reaction time and monitor progress using GC or HPLC.
Poor Mass Transfer Inefficient mixing can limit the contact between hydrogen gas, the liquid phase, and the solid catalyst surface. Solution: Increase the stirring rate (e.g., >800 rpm). Ensure the catalyst is well-dispersed and not settled at the bottom of the reactor.

Problem 2: Low selectivity towards this compound (high yield of side products).

Possible Cause Troubleshooting & Optimization Steps
Incomplete Hydrogenation Reaction conditions may be too mild to fully saturate the aromatic ring, leading to intermediates like cyclopentylbenzene (B1606350) or cyclopentylcyclohexene. Solution: Increase hydrogen pressure and/or reaction temperature. Consider a more active hydrogenation catalyst, such as Ru- or Pt-based systems.[6]
Hydrogenolysis or Cracking Conditions are too harsh, causing the cleavage of C-C bonds and the formation of smaller hydrocarbons or ring-opened products. Methylcyclopentane is a common isomerization product from cyclohexane (B81311) under certain acidic conditions.[8] Solution: Decrease the reaction temperature. Use a catalyst with milder acidity or lower metal loading to reduce hydrogenolysis activity.
Change in Catalyst Properties Catalyst sintering (agglomeration of metal particles at high temperatures) or coking can alter the nature of active sites, favoring different reaction pathways.[4] Solution: Operate at a lower temperature to prevent sintering. Increase H₂ pressure to minimize coke formation. Characterize the spent catalyst to diagnose the deactivation mechanism.

Problem 3: Rapid catalyst deactivation over multiple runs.

Possible Cause Troubleshooting & Optimization Steps
Metal Leaching The active metal may leach from the support into the reaction medium, especially under harsh acidic or thermal conditions. Solution: Analyze the reaction filtrate via ICP-OES to quantify leached metal. Use a more stable catalyst support or prepare the catalyst with methods that enhance metal-support interaction.
Coking / Fouling Heavy organic species or coke precursors can deposit on the catalyst surface, blocking active sites and pores. This is common when processing complex biomass-derived feeds. Solution: Attempt to regenerate the catalyst by controlled calcination (burning off the coke). Optimize reaction conditions (lower temperature, higher H₂ pressure) to minimize coke formation.[4]
Irreversible Sintering High reaction temperatures cause metal nanoparticles to migrate and agglomerate, leading to a permanent loss of active surface area. Solution: This is typically irreversible. Operate at lower temperatures. Select a catalyst system with high thermal stability.

Quantitative Data on Catalyst Performance

The following tables summarize representative performance data for key reaction types involved in CPCH synthesis.

Table 1: Performance of Various Catalysts in the Hydrodeoxygenation (HDO) of Phenol *

CatalystSupportTemp. (°C)H₂ Pressure (MPa)Phenol Conv. (%)Cyclohexane Select. (%)Reference
5Ni-5CoNbOₓ300310098.9[9]
PtSBA-15 (acid-functionalized)160494.198.6[7][10]
Ni-PHβ Zeolite150465.8(Mainly Cyclohexanol)[8]
Ni-PCe-modified Hβ150490.6(Mainly Cyclohexanol)[8]
PtRu-CCarbonAmbient(Electrochemical)->30[6]

*Phenol is a model compound for lignin-derived precursors to CPCH.

Table 2: Effect of Reaction Conditions on Benzene Alkylation with Cyclohexene (B86901) *

CatalystTemp. (°C)Benzene/Cyclohexene Molar RatioPressure (MPa)Cyclohexene Conv. (%)Cyclohexylbenzene (B7769038) Select. (%)Reference
H₂SO₄5-103:1Atmospheric-65-68 (Yield)[11]
MCM-22 Family50-3500.01-1000.1-7HighImproved Selectivity[12]

*Alkylation of benzene with cyclohexene to form cyclohexylbenzene is a model reaction analogous to the alkylation step for CPCH synthesis.

Experimental Protocols

Protocol 1: Two-Step Synthesis of CPCH from Phenol and Cyclopentanol

This protocol describes the alkylation of a model lignin-derived compound (phenol) followed by hydrodeoxygenation (HDO).

Step A: Alkylation of Phenol with Cyclopentanol

  • Catalyst Activation: If using a solid acid catalyst like HY zeolite, activate it by calcining in air at ~500°C for 3-4 hours.

  • Reactor Setup: Charge a high-pressure batch reactor with the activated catalyst (e.g., 5 wt% relative to phenol), phenol, and cyclopentanol (e.g., 1:1.2 molar ratio).

  • Reaction: Seal the reactor, purge with an inert gas (N₂ or Ar), and then heat to the desired reaction temperature (e.g., 140-180°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them via Gas Chromatography (GC) to determine the conversion of phenol and selectivity to cyclopentylphenol isomers.

  • Work-up: After the reaction, cool the reactor, depressurize, and recover the product mixture by filtering out the catalyst. The crude product can be purified or used directly in the next step.

Step B: Hydrodeoxygenation (HDO) of Cyclopentylphenol

  • Catalyst Reduction: If using a metal catalyst (e.g., 5% Ni-5% Co/NbOₓ), pre-reduce it in-situ or ex-situ in a stream of H₂ at high temperature (e.g., 400-500°C) for 2-3 hours.

  • Reactor Setup: Charge a high-pressure batch reactor with the reduced catalyst (e.g., 50 mg), the cyclopentylphenol intermediate from Step A, and a suitable solvent (e.g., 50 mL decane (B31447) or water).[8][9]

  • Reaction: Seal the reactor and purge it multiple times with high-purity H₂. Pressurize the reactor with H₂ to the target pressure (e.g., 3 MPa) and heat to the reaction temperature (e.g., 300°C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction by observing the pressure drop from H₂ consumption. The reaction can also be tracked by analyzing samples via GC-MS to confirm the formation of this compound.

  • Product Analysis: After cooling and depressurizing, analyze the final products by GC-MS to determine conversion and selectivity to CPCH.

Protocol 2: Catalyst Stability and Reusability Test

This protocol outlines a general procedure for assessing the stability of a catalyst for reuse.

  • Initial Reaction: Perform the hydrogenation or HDO reaction according to the optimized protocol.

  • Catalyst Recovery: After the first run is complete, cool the reactor and recover the solid catalyst by filtration or centrifugation.

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., ethanol, isopropanol) to remove any adsorbed reactants and products.

  • Drying: Dry the washed catalyst under vacuum at a low temperature (e.g., 60-80°C) to remove residual solvent.

  • Subsequent Run: Charge the reactor with a fresh batch of substrate and the recovered catalyst. Run the reaction under the identical conditions as the first run.

  • Evaluation: Compare the substrate conversion and product selectivity of the second run with the first. Repeat the cycle 3-5 times. A significant drop in performance indicates catalyst deactivation.[4]

Visualizations

Troubleshooting_Workflow start Low CPCH Yield check_conv Low Conversion? start->check_conv check_select Low Selectivity? start->check_select cat_poison Catalyst Poisoning (S, N, CO) check_conv->cat_poison Yes cat_inactive Inactive Catalyst check_conv->cat_inactive Yes subopt_cond Suboptimal Conditions (Temp, Pressure, Time) check_conv->subopt_cond Yes mass_trans Poor Mass Transfer check_conv->mass_trans Yes incomplete_h2 Incomplete Hydrogenation check_select->incomplete_h2 Yes cracking Cracking / Hydrogenolysis check_select->cracking Yes cat_change Catalyst Change (Sintering, Coking) check_select->cat_change Yes sol_poison Purify Feedstock & H₂ Gas cat_poison->sol_poison sol_inactive Use Fresh Catalyst cat_inactive->sol_inactive sol_cond Increase Temp/Pressure/ Time Systematically subopt_cond->sol_cond sol_mass Increase Stirring Rate mass_trans->sol_mass sol_incomplete Increase H₂ Pressure Use More Active Catalyst incomplete_h2->sol_incomplete sol_cracking Decrease Temperature Use Milder Catalyst cracking->sol_cracking sol_cat_change Lower Temperature Characterize Spent Catalyst cat_change->sol_cat_change

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Thermal Decomposition of Cyclopentylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the thermal decomposition of cyclopentylcyclohexane. Given the limited specific literature on this compound, this guide draws upon established principles and experimental data from analogous cycloalkanes, such as cyclohexane (B81311) and cyclopentane (B165970), to provide a robust framework for experimentation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the thermal decomposition of this compound.

Problem Potential Causes Recommended Solutions
Low Conversion Rate 1. Insufficient Temperature: The reaction temperature is below the threshold required for efficient C-C bond cleavage. 2. Short Residence Time: The reactant is not exposed to the high-temperature zone for a sufficient duration. 3. High Pressure: Elevated pressures can inhibit unimolecular decomposition reactions.1. Increase Reactor Temperature: Incrementally raise the temperature of the pyrolysis reactor. Refer to Table 1 for typical temperature ranges for similar compounds. 2. Decrease Flow Rate: Reduce the flow rate of the carrier gas and/or reactant to increase the residence time in the reactor. 3. Lower System Pressure: Operate the experiment at or near atmospheric pressure to favor decomposition.[1]
Unexpected Product Distribution (e.g., high levels of coke/tar) 1. Excessively High Temperature: Very high temperatures can lead to extensive secondary reactions and aromatization, forming tars and coke.[2] 2. Long Residence Time: Prolonged exposure to high temperatures promotes the formation of heavier, less desirable products. 3. Reactor Hot Spots: Non-uniform temperature distribution in the reactor can create localized areas of very high temperature.1. Optimize Temperature: Lower the reaction temperature to minimize secondary decomposition pathways. 2. Increase Flow Rate: A higher flow rate will decrease the residence time, quenching the primary decomposition products before they can undergo further reactions. 3. Ensure Uniform Heating: Verify the temperature profile of your reactor to eliminate hot spots. Consider using a fluidized bed reactor for better temperature control.
Pressure Fluctuations in Flow Reactor 1. Inconsistent Carrier Gas Flow: The mass flow controller for the inert carrier gas may be malfunctioning or improperly calibrated. 2. Blockages in the Reactor or Outlet Lines: Formation of solid products (coke) or condensation of liquid products can restrict flow.[2] 3. Back Pressure Regulator Issues: The back pressure regulator may not be responding correctly to changes in flow.1. Calibrate Mass Flow Controllers: Regularly check and calibrate all mass flow controllers. 2. Inspect for Blockages: Periodically inspect the reactor tube and outlet lines for any obstructions. Operating at a slightly higher temperature in the outlet lines can prevent condensation. 3. Check Back Pressure Regulator: Ensure the back pressure regulator is functioning correctly and is properly sized for your experimental conditions.[3]
Inconsistent or Non-Reproducible Results 1. Variable Reactant Purity: Impurities in the this compound can act as initiators or inhibitors. 2. Fluctuations in Experimental Conditions: Small variations in temperature, pressure, or flow rate between runs can significantly impact results. 3. Changes in Reactor Surface: The nature of the reactor's inner surface can change over time due to coke deposition, which can have catalytic effects.1. Verify Reactant Purity: Use a high-purity grade of this compound and verify its purity (e.g., by GC-MS) before use. 2. Maintain Strict Control of Parameters: Ensure all experimental parameters are precisely controlled and monitored throughout the experiment.[4] 3. Standardize Reactor Conditioning: Implement a standard procedure for cleaning and conditioning the reactor between experiments to ensure a consistent surface.

Frequently Asked Questions (FAQs)

Q1: What is the expected initiation step for the thermal decomposition of this compound?

A1: Based on studies of similar cycloalkanes like cyclohexane, the primary initiation step is expected to be the homolytic cleavage of a C-C bond.[5][6] For this compound, this could occur either in the cyclopentyl or the cyclohexyl ring, or at the bond connecting the two rings. Ring-opening to form a diradical intermediate is a highly probable initial pathway.

Q2: What are the likely major products of this compound pyrolysis?

A2: The major products will likely be a complex mixture of smaller alkenes and dienes resulting from the fragmentation of the initial diradical intermediates. Key expected products, by analogy to cyclohexane and cyclopentane decomposition, include ethylene, propylene, 1,3-butadiene, cyclopentene, and cyclohexene.[7] At higher temperatures, dehydrogenation can lead to the formation of aromatic compounds like benzene.[6]

Q3: What is a suitable temperature range for studying the thermal decomposition of this compound?

A3: A suitable starting temperature range for investigation would be between 900 K and 1100 K. Studies on cyclohexane have shown significant decomposition in this range.[7][8] The optimal temperature will depend on the desired conversion rate and product selectivity.

Q4: How can I analyze the products of the pyrolysis experiment?

A4: The recommended analytical technique is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[9][10][11][12] This method allows for the separation of the complex product mixture by gas chromatography and subsequent identification of the individual components by mass spectrometry.

Q5: What are the primary safety concerns when conducting high-temperature pyrolysis of hydrocarbons?

A5: The main hazards are associated with handling flammable and potentially explosive hydrocarbon gases at high temperatures and pressures.[13][14][15] It is crucial to work in a well-ventilated area, use an inert purge gas (like nitrogen or argon) to eliminate oxygen from the system, and have pressure relief systems in place.[13] Ensure all connections are secure to prevent leaks.

Data Presentation

The following tables summarize typical experimental conditions and results for the thermal decomposition of cyclohexane, which can serve as a reference for designing experiments with this compound.

Table 1: Experimental Conditions for Cyclohexane Pyrolysis

ParameterValueSource
Reactor TypeContinuous Flow Tubular Reactor[7][8]
Temperature Range913 - 1073 K[7]
Pressure0.17 MPa (approx. 1.7 atm)[7]
Residence Time~0.5 s[7]

Table 2: Major Products from Cyclohexane Pyrolysis at ~1073 K

ProductMax. Mass Fraction (%)Source
Ethylene~25[7]
Hydrogen~15[7]
Methane~12[7]
Benzene~10[7]
1,3-Butadiene~8[7]
Propylene~7[7]
Cyclohexene~5[7]

Table 3: Kinetic Parameters for Cycloalkane Decomposition

CompoundActivation Energy (Ea)Pre-exponential Factor (A)Source
Propylcyclohexane (B167486)283 kJ/mol2.56 x 10¹⁶ s⁻¹[16]
n-Hexane209.8 kJ/mol1.1 x 10¹³ s⁻¹[17]

Note: The data for propylcyclohexane was obtained under high pressure (34.5 MPa) and may differ at lower pressures.

Experimental Protocols

Protocol 1: Thermal Decomposition of this compound in a Flow Reactor
  • System Preparation:

    • Assemble a continuous flow reactor system, typically consisting of a quartz or stainless steel tube housed in a tube furnace.

    • Connect a carrier gas (e.g., high-purity nitrogen or argon) line to the reactor inlet via a mass flow controller.

    • Introduce the liquid this compound into the carrier gas stream using a syringe pump connected to a heated injection port to ensure complete vaporization.

    • Connect the reactor outlet to a series of cold traps (to collect condensable products) followed by a gas sampling bag or an online gas chromatograph.

    • Install a back pressure regulator to maintain a constant system pressure.

  • Experimental Procedure:

    • Purge the entire system with the inert carrier gas for at least 30 minutes to remove any residual air.

    • Heat the furnace to the desired reaction temperature (e.g., starting at 950 K).

    • Set the carrier gas flow rate to achieve the desired residence time.

    • Once the system temperature and pressure are stable, start the syringe pump to introduce the this compound at a constant rate.

    • Allow the reaction to proceed for a set period to ensure steady-state conditions are reached.

    • Collect the gaseous products in a gas sampling bag and the liquid products in the cold traps.

  • Product Analysis:

    • Analyze the gaseous products using a Gas Chromatograph equipped with a suitable column and detectors (e.g., FID and TCD).

    • Analyze the liquid products using a Gas Chromatograph-Mass Spectrometer (GC-MS) for component identification and quantification.

  • Shutdown:

    • Stop the this compound feed.

    • Continue the inert gas flow while the furnace cools down to room temperature.

    • Safely disconnect and clean all components.

Visualizations

DecompositionPathway CPCH This compound Diradical Diradical Intermediate (Ring Opening) CPCH->Diradical C-C Fission (Initiation) Frag1 Cyclopentene + C6 fragments Diradical->Frag1 Fragmentation Frag2 Cyclohexene + C5 fragments Diradical->Frag2 Fragmentation Small_Alkenes Smaller Alkenes (Ethylene, Propylene, Butadiene) Frag1->Small_Alkenes Secondary Decomposition Frag2->Small_Alkenes Secondary Decomposition Aromatics Aromatics (e.g., Benzene) Small_Alkenes->Aromatics High Temp. Dehydrogenation ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reactant Reactant Preparation (this compound) System System Assembly & Leak Check Reactant->System Purge Inert Gas Purge System->Purge Heat Heat Reactor to Set Temperature Purge->Heat Inject Inject Reactant Heat->Inject React Pyrolysis Reaction Inject->React Collect Product Collection (Gas & Liquid) React->Collect Analyze GC-MS Analysis Collect->Analyze Data Data Interpretation Analyze->Data TroubleshootingFlow rect_node rect_node Start Low Conversion? CheckTemp Is Temperature > 900 K? Start->CheckTemp CheckResTime Is Residence Time Adequate? CheckTemp->CheckResTime Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckPressure Is Pressure at/near atm? CheckResTime->CheckPressure Yes DecreaseFlow Decrease Flow Rate CheckResTime->DecreaseFlow No AdjustPressure Lower System Pressure CheckPressure->AdjustPressure No End Re-evaluate CheckPressure->End Yes IncreaseTemp->End DecreaseFlow->End AdjustPressure->End

References

"stability of Cyclopentylcyclohexane under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of cyclopentylcyclohexane under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in the presence of strong acids?

A1: this compound, as a saturated cycloalkane, is generally considered chemically inert and stable under most acidic conditions at ambient temperatures. However, under forcing conditions, such as elevated temperatures and very strong or superacids, there is a theoretical potential for acid-catalyzed rearrangements. These reactions could involve protonation to form a carbocation, followed by hydride shifts and ring-opening or ring-contraction/expansion, although such reactions are not commonly reported for simple, unsubstituted cycloalkanes under typical laboratory conditions.

Q2: What is the expected stability of this compound under basic conditions?

A2: this compound is highly stable under basic conditions. The C-C and C-H bonds are non-polar and lack an acidic proton, making them resistant to attack by bases. Degradation of this compound under basic conditions is not expected under typical experimental settings.

Q3: Are there any known degradation products of this compound under acidic or basic stress?

A3: While specific degradation products for this compound under forced acidic or basic conditions are not well-documented in publicly available literature, any degradation under harsh acidic conditions would likely lead to a complex mixture of rearranged isomers or cracked products. Under typical basic conditions, no degradation is expected.

Q4: Can functional groups on a this compound derivative affect its stability in acidic or basic media?

A4: Absolutely. The stability of a this compound derivative will be dictated by the functional groups present. For example, a hydroxyl group could undergo acid-catalyzed dehydration, while an ester group would be susceptible to acid- or base-catalyzed hydrolysis. The stability of the core this compound ring system is unlikely to be the primary point of reactivity in such substituted molecules.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks observed in HPLC/GC analysis after acidic treatment. 1. Acid-catalyzed isomerization or rearrangement of this compound at elevated temperatures. 2. Presence of impurities in the starting material that are not stable to acid. 3. Reaction with the solvent or other components in the mixture.1. Re-run the experiment at a lower temperature. 2. Characterize the unexpected peaks using mass spectrometry (MS) to identify potential isomers or degradation products. 3. Analyze a blank (acid and solvent) to rule out artifacts. 4. Purify the starting material to a higher degree before conducting the stability study.
Phase separation or insolubility observed upon addition of acid or base. 1. This compound is a non-polar solvent and is immiscible with aqueous acidic or basic solutions. 2. A reaction may be occurring that produces a product with different solubility.1. Use a co-solvent system (e.g., acetonitrile/water, methanol (B129727)/water) to ensure miscibility. 2. Vigorously stir the biphasic mixture to maximize interfacial contact.
No degradation observed even under harsh conditions. This compound is inherently a very stable molecule.1. If the goal is to force degradation, more extreme conditions may be necessary (e.g., higher temperature, longer duration, stronger acid/base). However, consider if these conditions are relevant to your process. 2. Confirm the accuracy of your analytical method to detect small changes in the concentration of the parent compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Acidic Conditions

Objective: To determine the stability of this compound in the presence of a strong acid at ambient and elevated temperatures.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 1 M in water

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vials with inert caps

  • Heating block or water bath

  • HPLC or GC system with a suitable column (e.g., C18 for HPLC, non-polar column for GC)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition:

    • In a vial, mix 1 mL of the this compound stock solution with 1 mL of 1 M HCl. .

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

  • Incubation:

    • Incubate one set of stressed and control samples at room temperature (25 °C).

    • Incubate a second set of stressed and control samples at an elevated temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic samples with an equivalent amount of a suitable base (e.g., 1 M NaOH) before analysis, if necessary for the analytical method.

    • Dilute the samples with the mobile phase or an appropriate solvent.

    • Analyze the samples by HPLC or GC to determine the peak area of this compound.

  • Data Analysis: Compare the peak area of this compound in the stressed samples to the control samples at each time point. A significant decrease in the peak area in the stressed sample indicates degradation.

Protocol 2: Assessment of this compound Stability in Basic Conditions

Objective: To determine the stability of this compound in the presence of a strong base at ambient and elevated temperatures.

Materials:

  • This compound (high purity)

  • Sodium hydroxide (B78521) (NaOH), 1 M in water

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vials with inert caps

  • Heating block or water bath

  • HPLC or GC system with a suitable column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition:

    • In a vial, mix 1 mL of the this compound stock solution with 1 mL of 1 M NaOH. .

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

  • Incubation:

    • Incubate one set of stressed and control samples at room temperature (25 °C).

    • Incubate a second set of stressed and control samples at an elevated temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the basic samples with an equivalent amount of a suitable acid (e.g., 1 M HCl) before analysis, if necessary.

    • Dilute the samples as required.

    • Analyze the samples by HPLC or GC.

  • Data Analysis: Compare the peak area of this compound in the stressed samples to the control samples.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Acidic Conditions (1 M HCl at 60 °C)

Time (hours)% Recovery of this compound (Control)% Recovery of this compound (Stressed)
0100.0100.0
299.899.7
499.999.5
899.799.6
2499.699.4

Table 2: Illustrative Stability Data for this compound under Basic Conditions (1 M NaOH at 60 °C)

Time (hours)% Recovery of this compound (Control)% Recovery of this compound (Stressed)
0100.0100.0
299.999.8
499.899.9
899.799.8
2499.899.7

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation start Start: Define Study Parameters prep_sample Prepare Stock Solution of this compound start->prep_sample acid_stress Acidic Stress (e.g., 1M HCl) prep_sample->acid_stress base_stress Basic Stress (e.g., 1M NaOH) prep_sample->base_stress control Control (e.g., Water) prep_sample->control incubation Incubate at RT and Elevated Temp acid_stress->incubation base_stress->incubation control->incubation sampling Sample at Time Points incubation->sampling analysis Analyze by HPLC/GC sampling->analysis data_comp Compare Stressed vs. Control analysis->data_comp conclusion Draw Conclusion on Stability data_comp->conclusion end End: Report Findings conclusion->end Troubleshooting_Logic cluster_issue Identify Issue cluster_action Corrective Actions cluster_outcome Outcome start Unexpected Result in Stability Study issue_type What is the issue? start->issue_type degradation Unexpected Degradation issue_type->degradation Degradation no_degradation No Degradation issue_type->no_degradation No Degradation other_issue Other Artifacts issue_type->other_issue Artifacts check_temp Lower Temperature degradation->check_temp check_impurities Check Starting Material Purity degradation->check_impurities check_method Verify Analytical Method no_degradation->check_method harsher_cond Use Harsher Conditions no_degradation->harsher_cond check_blank Analyze Blank other_issue->check_blank resolved Issue Resolved check_temp->resolved check_impurities->resolved check_method->resolved harsher_cond->resolved check_blank->resolved

Technical Support Center: Purification of Cyclopentylcyclohexane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cyclopentylcyclohexane by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in this compound often depend on the synthetic route. If synthesized via hydrogenation of phenylcyclopentane, key impurities may include:

  • Unreacted Phenylcyclopentane: The starting material for the hydrogenation reaction.

  • Bicyclohexyl (B1666981): A potential byproduct of the hydrogenation process.[1]

  • Cyclohexane and Cyclopentane: Residual solvents or byproducts from side reactions.

Q2: How can I determine the purity of my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of this compound and identifying volatile impurities. The NIST database provides reference mass spectra for this compound that can be used for confirmation.[2]

Q3: Is it possible for this compound to form an azeotrope with common impurities or solvents?

A3: While specific data on azeotropes of this compound is limited, it is known that structurally similar compounds can form azeotropes. For instance, the byproduct bicyclohexyl forms an azeotrope with phenylcyclohexane (B48628).[1] It is crucial to consider the possibility of azeotrope formation, especially with solvents used during synthesis or workup, such as benzene (B151609) or toluene.[3][4] If separation by conventional distillation is ineffective despite a significant difference in boiling points, an azeotrope may be present.

Q4: When should I use vacuum distillation to purify this compound?

A4: this compound has a relatively high boiling point (approximately 215-216 °C at atmospheric pressure).[5] To prevent potential thermal degradation of the compound and to reduce the energy requirements for distillation, vacuum distillation is highly recommended. Distilling at a reduced pressure will lower the boiling point of the liquid.

Troubleshooting Guides

Issue 1: Poor Separation of Impurities

Symptoms:

  • The distillate is not significantly purer than the crude material, as confirmed by GC-MS analysis.

  • The boiling point reading on the thermometer does not stabilize during distillation.

Potential Causes & Solutions:

CauseSolution
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.- Increase the length of the fractionating column.- Use a more efficient packing material (e.g., structured packing instead of Raschig rings).
Flooding: The liquid and vapor flow rates in the column are too high, leading to poor contact and separation.[6][7][8][9]- Reduce the heating rate to decrease the boil-up rate.- Ensure the column is vertical to prevent liquid maldistribution.
Channeling: The vapor and liquid are not interacting effectively within the column packing.- Ensure the packing is uniform and properly wetted before starting the distillation.- Check for any blockages in the column.
Azeotrope Formation: The impurity forms a constant boiling mixture with this compound.- Consider using a different separation technique, such as extractive distillation with a suitable entrainer.[3][4]
Issue 2: Bumping or Unstable Boiling

Symptoms:

  • Sudden, violent boiling of the liquid in the distillation flask.

  • Large fluctuations in the vapor temperature.

Potential Causes & Solutions:

CauseSolution
Lack of Boiling Chips or Stirring: No nucleation sites for smooth boiling.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Note: Never add boiling chips to a hot liquid.
Superheating of the Liquid: The liquid is heated above its boiling point without boiling.- Ensure even heating of the distillation flask using a heating mantle and a stirrer.- Insulate the distillation flask and column to minimize heat loss.
High Vacuum Applied Too Quickly: Rapid depressurization can cause violent outgassing of dissolved volatiles.- Apply the vacuum gradually to the system before starting to heat.
Issue 3: Column Flooding

Symptoms:

  • Liquid is pushed up the fractionating column.

  • A sharp increase in pressure drop across the column.

  • Liquid carryover into the condenser and receiving flask.[6]

Potential Causes & Solutions:

CauseSolution
Excessive Heating Rate: The rate of vapor generation is too high for the column's capacity.[8]- Reduce the power to the heating mantle to decrease the boil-up rate.
High Reflux Ratio: Too much condensed liquid is being returned to the column.- Adjust the reflux ratio if using a distillation head with that capability.
Column Obstruction: Blockage in the packing or on the trays.- Cool down the apparatus, disassemble, and inspect the column for any obstructions.

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
This compound152.28215-216[5]
Phenylcyclopentane146.24218
Bicyclohexyl166.31227
Cyclohexane84.1680.7[10]
Cyclopentane70.1349.2

Note: The boiling points of impurities are approximate and can vary with pressure.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source (vacuum pump or water aspirator)

  • Manometer

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

  • Grease for glass joints

Procedure:

  • Apparatus Setup:

    • Assemble the fractional vacuum distillation apparatus as shown in the diagram below.

    • Ensure all glassware is clean and dry.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Place a magnetic stir bar or a few boiling chips in the round-bottom flask.

    • Charge the flask with the crude this compound (no more than two-thirds full).

    • Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Gradually apply vacuum to the system. Monitor the pressure using a manometer.

    • Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle.

    • Set the stirrer to a moderate speed.

    • Observe the liquid as it begins to boil and the vapor starts to rise through the fractionating column.

    • Collect the initial fraction (forerun), which will contain any low-boiling impurities, in the first receiving flask. The temperature should be relatively low and may not be stable.

    • As the temperature stabilizes at the boiling point of this compound at the recorded pressure, change to a clean receiving flask to collect the main fraction.

    • Continue collecting the main fraction as long as the temperature remains constant.

    • If the temperature begins to rise significantly, it indicates the presence of higher-boiling impurities. Stop the distillation or change to a third receiving flask to collect the final fraction.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool.

    • Slowly and carefully release the vacuum.

    • Turn off the cooling water.

    • Disassemble the apparatus.

    • Analyze the purity of the collected fractions using GC-MS.

Mandatory Visualization

Distillation_Troubleshooting_Workflow cluster_start Start: Distillation Issue cluster_symptoms Symptom Identification cluster_causes_sep Potential Causes (Poor Separation) cluster_causes_bump Potential Causes (Bumping) cluster_causes_flood Potential Causes (Flooding) cluster_solutions Solutions start Poor Separation, Bumping, or Flooding symptom_poor_sep Poor Separation start->symptom_poor_sep symptom_bumping Bumping/Unstable Boiling start->symptom_bumping symptom_flooding Column Flooding start->symptom_flooding cause_sep_1 Insufficient Column Efficiency symptom_poor_sep->cause_sep_1 cause_sep_2 Flooding symptom_poor_sep->cause_sep_2 cause_sep_3 Channeling symptom_poor_sep->cause_sep_3 cause_sep_4 Azeotrope symptom_poor_sep->cause_sep_4 cause_bump_1 No Nucleation Sites symptom_bumping->cause_bump_1 cause_bump_2 Superheating symptom_bumping->cause_bump_2 cause_bump_3 Rapid Depressurization symptom_bumping->cause_bump_3 cause_flood_1 Excessive Heating symptom_flooding->cause_flood_1 cause_flood_2 High Reflux Ratio symptom_flooding->cause_flood_2 cause_flood_3 Obstruction symptom_flooding->cause_flood_3 solution_sep_1 Increase Column Length/Efficiency cause_sep_1->solution_sep_1 solution_sep_2 Reduce Heating Rate cause_sep_2->solution_sep_2 solution_sep_3 Repack Column cause_sep_3->solution_sep_3 solution_sep_4 Use Extractive Distillation cause_sep_4->solution_sep_4 solution_bump_1 Add Boiling Chips/Stir Bar cause_bump_1->solution_bump_1 solution_bump_2 Ensure Even Heating cause_bump_2->solution_bump_2 solution_bump_3 Apply Vacuum Gradually cause_bump_3->solution_bump_3 solution_flood_1 Reduce Heat Input cause_flood_1->solution_flood_1 solution_flood_2 Adjust Reflux Ratio cause_flood_2->solution_flood_2 solution_flood_3 Inspect and Clean Column cause_flood_3->solution_flood_3

References

"troubleshooting low yield in Cyclopentylcyclohexane synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentylcyclohexane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent laboratory-scale synthesis of this compound is a two-step process. The first step involves the Friedel-Crafts alkylation of benzene (B151609) with a cyclopentyl halide, such as chlorocyclopentane (B1362555), to form the intermediate, cyclopentylbenzene (B1606350). The second step is the catalytic hydrogenation of the aromatic ring of cyclopentylbenzene to yield the final product, this compound.

Q2: What are the critical parameters to control during the Friedel-Crafts alkylation step?

A2: For the Friedel-Crafts alkylation of benzene with chlorocyclopentane, careful control of several parameters is crucial for maximizing the yield of cyclopentylbenzene and minimizing side reactions. Key parameters include:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous reagents and solvents must be used to prevent the deactivation of the Lewis acid catalyst (e.g., aluminum chloride).[1]

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction and to minimize polyalkylation and carbocation rearrangements.[2]

  • Reagent Stoichiometry: Using a molar excess of benzene can help to favor monoalkylation and reduce the formation of di- and tri-substituted products.[3]

Q3: What are the common challenges in the hydrogenation of cyclopentylbenzene?

A3: The catalytic hydrogenation of cyclopentylbenzene to this compound is generally efficient, but challenges can arise. These include:

  • Catalyst Selection and Activity: The choice of catalyst (e.g., Platinum, Palladium, Nickel) and its support can significantly influence the reaction rate and efficiency.[4][5] Catalyst poisoning by impurities in the substrate or solvent can lead to incomplete conversion.

  • Reaction Conditions: Achieving complete hydrogenation of the aromatic ring often requires elevated hydrogen pressure and specific temperatures.[6] Inadequate pressure or temperature can result in incomplete reaction and a mixture of starting material and product.

  • Side Reactions: While generally a clean reaction, some side reactions like hydrogenolysis (cleavage of the C-C bond between the rings) can occur under harsh conditions, although this is less common for this specific substrate.

Troubleshooting Guides

Low Yield in Friedel-Crafts Alkylation of Benzene with Chlorocyclopentane
Observed Problem Potential Cause Suggested Solution
Low or no conversion of benzene Inactive catalyst due to moisture.Ensure all glassware is oven or flame-dried. Use anhydrous aluminum chloride and freshly distilled, dry benzene and chlorocyclopentane.[1]
Insufficient catalyst.Use a stoichiometric amount or a slight excess of the Lewis acid catalyst relative to the alkyl halide.
Formation of significant amounts of di- and tricyclopentylbenzene Reaction temperature is too high.Maintain a low reaction temperature (0-5 °C) during the addition of the alkyl halide and throughout the reaction.[2]
Incorrect stoichiometry.Use a significant excess of benzene relative to chlorocyclopentane to favor mono-substitution.[3]
Presence of unexpected alkylated benzenes (e.g., with rearranged alkyl groups) Carbocation rearrangement.While less likely with a cyclic secondary carbocation compared to linear primary carbocations, maintaining low temperatures can help minimize potential rearrangements.[3]
Incomplete Hydrogenation of Cyclopentylbenzene
Observed Problem Potential Cause Suggested Solution
Reaction stalls; mixture of cyclopentylbenzene and this compound Catalyst deactivation.Ensure the cyclopentylbenzene starting material is pure and free of potential catalyst poisons (e.g., sulfur compounds). Use a fresh, high-quality catalyst.
Insufficient hydrogen pressure or temperature.Increase the hydrogen pressure and/or reaction temperature according to established protocols for aromatic ring hydrogenation.[6][7]
Slow reaction rate Inefficient catalyst or catalyst loading.Optimize the catalyst type (e.g., PtO₂, Rh/C) and increase the catalyst loading (e.g., weight percent relative to the substrate).[7]
Poor mixing.Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.

Experimental Protocols

Step 1: Friedel-Crafts Alkylation of Benzene with Chlorocyclopentane

This protocol describes a general procedure for the synthesis of cyclopentylbenzene.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Chlorocyclopentane

  • Anhydrous Diethyl Ether

  • Ice-cold water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to the flask.

  • Add an excess of anhydrous benzene to the flask and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add chlorocyclopentane dropwise from the dropping funnel to the stirred benzene-AlCl₃ mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a designated time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess benzene by rotary evaporation to obtain crude cyclopentylbenzene.

Step 2: Catalytic Hydrogenation of Cyclopentylbenzene

This protocol outlines the general procedure for the hydrogenation of cyclopentylbenzene to this compound.

Materials:

  • Cyclopentylbenzene

  • Ethanol (or other suitable solvent)

  • Hydrogenation catalyst (e.g., 5% Platinum on carbon, Pt/C)

  • Hydrogen gas

Procedure:

  • In a high-pressure hydrogenation vessel (autoclave), dissolve cyclopentylbenzene in a suitable solvent like ethanol.

  • Carefully add the hydrogenation catalyst to the solution.

  • Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric to several hundred psi depending on the catalyst and scale).[7]

  • Heat the mixture to the appropriate temperature while stirring vigorously.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent by rotary evaporation to yield the crude this compound. Further purification can be achieved by distillation.

Data Presentation

Table 1: Influence of Catalyst on Biphenyl Hydrogenation (Illustrative)

Note: While not the direct synthesis for this compound, this data illustrates typical trends in aromatic hydrogenation.

CatalystTemperature (°C)Biphenyl Conversion (%)Selectivity to Cyclohexylbenzene (%)Selectivity to Dicyclohexyl (%)
Ni-Mo sulfide (B99878) (in-situ)38065569
Ni-Mo sulfide (pre-formed)380796019

Visualizations

Synthesis_Workflow Benzene Benzene Cyclopentylbenzene Cyclopentylbenzene Benzene->Cyclopentylbenzene Friedel-Crafts Alkylation Chlorocyclopentane Chlorocyclopentane Chlorocyclopentane->Cyclopentylbenzene AlCl3 AlCl₃ (catalyst) This compound This compound Cyclopentylbenzene->this compound Catalytic Hydrogenation H2_Catalyst H₂ / Catalyst (e.g., Pt/C)

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Logic start Low Yield Observed step_check Which step shows low yield? start->step_check fc_alkylation Friedel-Crafts Alkylation step_check->fc_alkylation Step 1 hydrogenation Hydrogenation step_check->hydrogenation Step 2 fc_issue Check for: - Moisture contamination - Incorrect temperature - Polyalkylation fc_alkylation->fc_issue hydro_issue Check for: - Catalyst activity - Insufficient H₂ pressure - Incomplete reaction hydrogenation->hydro_issue fc_solution Optimize: - Use anhydrous reagents - Maintain low temperature - Use excess benzene fc_issue->fc_solution hydro_solution Optimize: - Use fresh catalyst - Increase pressure/temp - Monitor H₂ uptake hydro_issue->hydro_solution

References

Technical Support Center: Managing Exotherms in Large-Scale Cyclopentylcyclohexane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reactions inherent in the large-scale production of Cyclopentylcyclohexane. Our resources include troubleshooting guides and frequently asked questions to ensure procedural safety and experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the large-scale synthesis of this compound, focusing on the management of its highly exothermic nature.

Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reaction temperature is escalating much faster than anticipated, and the cooling system is unable to maintain the set temperature. What immediate actions should I take?

A: An uncontrolled temperature increase is a critical indicator of a potential thermal runaway, a hazardous situation requiring prompt and decisive action to prevent equipment failure and ensure personnel safety.

Immediate Actions:

  • Stop Reactant Feed: Immediately cease the addition of all reactants, particularly the hydrogen supply.

  • Enhance Cooling: Maximize the cooling capacity of the reactor. This can involve increasing the flow rate of the coolant or switching to a colder cooling medium if available.

  • Increase Agitation: If safe to do so, increase the agitation speed to improve heat transfer to the cooling surfaces.

  • Inert Gas Purge: Purge the reactor headspace with an inert gas, such as nitrogen, to dilute the hydrogen concentration.

  • Emergency Quenching: If the temperature continues to rise despite maximum cooling, be prepared to initiate an emergency quenching procedure. This typically involves the rapid addition of a pre-determined, cold, and inert solvent to dilute the reaction mixture and absorb heat, thereby slowing the reaction rate.

  • Alert Personnel and Evacuate: Inform all personnel in the immediate vicinity of the situation. If the temperature cannot be brought under control, follow established emergency shutdown and evacuation procedures.

Post-Incident Analysis and Prevention:

  • Review Reaction Parameters: After stabilizing the reactor, conduct a thorough review of all process parameters, including reactant concentrations, addition rates, and initial temperature.

  • Calorimetric Studies: Perform reaction calorimetry studies to accurately determine the heat of reaction and the maximum temperature rise under adiabatic conditions. This data is crucial for designing a robust cooling system.

  • Cooling System Evaluation: Assess the adequacy of the cooling system's heat removal capacity for the intended scale of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the significant exotherm observed during this compound production?

A1: The large-scale production of this compound is typically achieved through the catalytic hydrogenation of dicyclopentadiene (B1670491) (DCPD). This process involves the addition of hydrogen atoms across the double bonds of the DCPD molecule, which is an inherently exothermic reaction.[1][2] The hydrogenation occurs in two main exothermic steps: the conversion of dicyclopentadiene to dihydrodicyclopentadiene, and the subsequent hydrogenation to tetrahydrodicyclopentadiene (B3024363) (this compound).[3] The heat of reaction for the first step is approximately 33.2 kcal/mole, and for the second step, it is about 26.2 kcal/mole.[3]

Q2: What are the key process parameters to monitor for controlling the exotherm?

A2: Continuous and careful monitoring of several key parameters is critical for safe operation:

  • Reaction Temperature: This is the most critical parameter. Multiple temperature sensors should be placed within the reactor to detect any localized hot spots.

  • Hydrogen Flow Rate and Pressure: The rate of hydrogen addition directly influences the rate of reaction and, consequently, the rate of heat generation.

  • Reactant Concentration: The concentration of dicyclopentadiene should be carefully controlled.

  • Cooling System Performance: Monitor the inlet and outlet temperatures of the cooling medium and its flow rate to ensure the system is removing heat effectively.

  • Agitation Speed: Proper agitation is essential for uniform heat distribution and efficient heat transfer to the cooling surfaces.

Q3: How can the reactant addition strategy be optimized to manage the exotherm?

A3: A controlled, gradual addition of one of the reactants, known as a semi-batch process, is a crucial strategy for managing heat generation.[4] Instead of adding all reactants at once, slowly feeding the dicyclopentadiene or controlling the hydrogen flow rate ensures that the heat generated can be effectively removed by the cooling system as the reaction proceeds. This prevents the accumulation of unreacted reagents that could lead to a sudden and dangerous temperature spike.

Q4: What are the risks associated with poor exotherm management?

A4: The primary risk is a thermal runaway, where the rate of heat generation exceeds the cooling system's capacity for heat removal.[4] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing:

  • Equipment failure and rupture.

  • Boiling and release of flammable and hazardous materials.

  • Secondary, undesired reactions that may produce toxic or unstable byproducts.

Q5: Are there alternative synthesis routes to this compound that are less exothermic?

A5: While catalytic hydrogenation is the most common and efficient method, other synthetic routes might exist. However, the formation of saturated cycloalkanes from unsaturated precursors is generally an energetically favorable and, therefore, exothermic process.[1][5] Research into alternative catalysts and reaction conditions aims to improve selectivity and control over the reaction, which can indirectly enhance safety by allowing for milder operating conditions.

Data Presentation

Table 1: Enthalpy of Hydrogenation for Dicyclopentadiene

Reaction StageReactantProductHeat of Reaction (kcal/mole)
1Dicyclopentadiene (DCPD)Dihydrodicyclopentadiene (DHDCPD)33.2[3]
2Dihydrodicyclopentadiene (DHDCPD)Tetrahydrodicyclopentadiene (this compound)26.2[3]

Experimental Protocols

Protocol 1: Monitoring Reaction Temperature During Large-Scale this compound Synthesis

Objective: To continuously monitor the internal temperature of the reactor to detect and prevent uncontrolled exothermic events.

Materials:

  • Large-scale chemical reactor equipped with a cooling jacket and an agitation system.

  • Multiple calibrated temperature probes (thermocouples or resistance temperature detectors).

  • Data logging system.

Methodology:

  • Probe Installation: Strategically place a minimum of three temperature probes within the reactor: one near the top, one in the center, and one near the bottom of the reaction mixture. Ensure at least one probe is positioned near the cooling surface and another in the bulk of the reaction mass.

  • Calibration: Calibrate all temperature probes against a certified standard before installation.

  • Data Logging Setup: Connect the probes to a data logging system capable of recording temperature readings at a high frequency (e.g., every 1-5 seconds).

  • Set Alarm Thresholds: Program the data logging system with high-temperature alarms and emergency shutdown protocols. The primary alarm should be set slightly above the desired reaction temperature, with a secondary, critical alarm set at a temperature that indicates a potential loss of control.

  • Initiate Reaction: Begin the reaction according to the established standard operating procedure, including the controlled addition of reactants.

  • Continuous Monitoring: Continuously monitor the real-time temperature readings and the temperature trends throughout the entire process. Pay close attention to any rapid increases in temperature, especially during the initial phase of the reaction and during reactant addition.

  • Response to Deviations: If the temperature exceeds the first alarm threshold, immediately pause reactant addition and maximize cooling. If the critical alarm threshold is reached, initiate the emergency shutdown procedure.

Visualizations

Troubleshooting_Exotherm Start Uncontrolled Temperature Rise Detected Stop_Feed Immediately Stop All Reactant Feeds Start->Stop_Feed Maximize_Cooling Maximize Reactor Cooling Start->Maximize_Cooling Monitor_Temp Monitor Temperature Trend Stop_Feed->Monitor_Temp Maximize_Cooling->Monitor_Temp Temp_Decreasing Temperature Decreasing? Monitor_Temp->Temp_Decreasing Resume_Control Resume Control & Investigate Cause Temp_Decreasing->Resume_Control Yes Emergency_Quench Initiate Emergency Quenching Temp_Decreasing->Emergency_Quench No Post_Incident Post-Incident Analysis Resume_Control->Post_Incident Evacuate Alert Personnel & Evacuate Emergency_Quench->Evacuate Evacuate->Post_Incident

Caption: Troubleshooting workflow for an uncontrolled exothermic event.

Experimental_Workflow Start Prepare Reactor and Reactants Charge_Reactants Charge Initial Reactants (e.g., DCPD, Solvent, Catalyst) Start->Charge_Reactants Heat_to_Temp Heat to Initial Reaction Temperature Charge_Reactants->Heat_to_Temp Start_H2 Start Controlled Hydrogen Feed Heat_to_Temp->Start_H2 Monitor Continuously Monitor Temperature and Pressure Start_H2->Monitor Control_Loop Adjust H2 Flow and Cooling to Maintain Setpoint Monitor->Control_Loop Reaction_Complete Reaction Completion Verified Monitor->Reaction_Complete Control_Loop->Monitor Feedback Reaction_Complete->Monitor No Cooldown Cool Down Reactor Reaction_Complete->Cooldown Yes End Product Isolation Cooldown->End

Caption: Experimental workflow for controlled hydrogenation.

References

Technical Support Center: Analysis of Impurities in Cyclopentylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyclopentylcyclohexane. The information is designed to address specific issues encountered during the analytical detection of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

A1: Impurities in this compound are typically other hydrocarbons with similar boiling points or related structures that may be present from the manufacturing process or degradation. These can include:

  • Isomers of this compound.

  • Related alkanes and cycloalkanes (e.g., methylcyclopentane, methylcyclohexane).[1][2]

  • Aromatic compounds such as benzene (B151609) and toluene.[1]

  • Unreacted starting materials or byproducts from its synthesis.

Q2: Which analytical method is most suitable for detecting impurities in this compound?

A2: Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is the most powerful and commonly used technique.[3][4] This is because this compound and its likely impurities are volatile. GC-MS separates these volatile compounds and provides mass spectra that act as molecular fingerprints for identification.[3][4] High-Performance Liquid Chromatography (HPLC) may be used if non-volatile impurities are suspected, though this is less common.[5][6]

Q3: How should I prepare a this compound sample for GC-MS analysis?

A3: Sample preparation is typically straightforward. A common method involves diluting an accurately weighed sample in a high-purity solvent (like hexane (B92381) or dichloromethane) to a concentration suitable for the instrument's linear range.[7] An internal standard may be added for precise quantification.[8]

Q4: What are the key differences between using a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) with GC?

A4: A Flame Ionization Detector (FID) is robust and provides excellent quantitative data for hydrocarbons but does not provide structural information for identification. A Mass Spectrometer (MS) not only quantifies the components but also provides mass spectra. This allows for the positive identification of known impurities by library matching and the structural elucidation of unknown impurities.[3] For impurity profiling, MS detection is generally preferred.

Gas Chromatography (GC) and GC-MS Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound impurities using GC and GC-MS.

Q: Why am I seeing poor peak shapes (tailing or fronting) in my chromatogram?

A: Poor peak shape can compromise resolution and quantification. The causes are often related to column overloading or interactions within the system.

  • Possible Cause 1: Column Overloading. Injecting too much sample or a sample that is too concentrated can saturate the stationary phase.

    • Solution: Dilute your sample further. If using splitless injection, consider switching to a split injection with a moderate split ratio (e.g., 50:1) to reduce the amount of sample reaching the column.[7][8]

  • Possible Cause 2: Active Sites. The injector liner, column, or contaminants can have active sites that interact with analytes.

    • Solution: Use a deactivated inlet liner. If the column is old, it may need to be conditioned or trimmed by removing the first few centimeters.

  • Possible Cause 3: Incompatible Solvent. The sample solvent can affect the chromatography of peaks eluting near it, a phenomenon known as "solvent effect".[1]

    • Solution: Ensure the initial oven temperature is appropriate for the solvent used. The starting temperature should typically be slightly below the boiling point of the solvent.

Q: My chromatogram shows "ghost peaks" that are not present in my sample. What is the cause?

A: Ghost peaks are extraneous peaks that can originate from several sources of contamination.

  • Possible Cause 1: Septum Bleed. Small particles from the injector septum can be carried onto the column.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Possible Cause 2: Contaminated Carrier Gas. Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

    • Solution: Use high-purity gas (99.999% or higher) and install purifying traps on the gas line.

  • Possible Cause 3: Sample Carryover. Residuals from a previous, more concentrated sample can be injected with the current sample.

    • Solution: Run a solvent blank after analyzing highly concentrated samples. Clean the syringe and injector port as needed.

Q: Why are the retention times of my peaks shifting between runs?

A: Unstable retention times make peak identification difficult and affect precision.

  • Possible Cause 1: Fluctuations in Flow Rate. The carrier gas flow rate may not be stable.

    • Solution: Check the gas supply for pressure drops. Ensure the electronic pressure control (EPC) is functioning correctly and that there are no leaks in the system.

  • Possible Cause 2: Oven Temperature Instability. The GC oven is not maintaining a consistent temperature profile.

    • Solution: Allow the oven to fully equilibrate before injection. Verify the oven's temperature accuracy with a calibrated thermometer if issues persist.

  • Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Replace the column if it is old or has been subjected to harsh conditions.

HPLC Troubleshooting Guide for Non-Volatile Impurities

While less common for this compound, HPLC can be used to detect potential non-volatile impurities.

Q: My HPLC chromatogram has a noisy or drifting baseline. What should I do?

A: A stable baseline is critical for detecting low-level impurities.

  • Possible Cause 1: Column Not Equilibrated. The column has not reached equilibrium with the mobile phase.

    • Solution: Flush the column with the mobile phase for a sufficient amount of time (e.g., 15-30 minutes) until the baseline stabilizes.[4]

  • Possible Cause 2: Contaminated Mobile Phase. The solvent or additives may be contaminated or degrading.

    • Solution: Prepare fresh mobile phase using HPLC-grade solvents. Degas the mobile phase before use to remove dissolved air, which can cause pressure fluctuations and noise.

  • Possible Cause 3: Detector Issues. The detector lamp may be failing or the flow cell could be dirty.

    • Solution: Check the detector lamp's energy output. If low, replace the lamp. Flush the flow cell with a strong, appropriate solvent like isopropanol.

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Impurities in this compound

This protocol provides a standard method for the separation and identification of volatile impurities.

  • Instrumentation:

    • Gas Chromatograph equipped with a split/splitless injector and a Mass Spectrometric detector.[9]

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.[9]

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare a stock solution of a this compound reference standard (1 mg/mL) in dichloromethane. Prepare a series of calibration standards by diluting the stock solution.[7]

    • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane. Further dilution may be necessary to ensure the main peak does not saturate the detector.[7]

  • GC-MS Parameters:

    • The following table summarizes a typical set of parameters. Optimization may be required.

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 40 °C, hold for 5 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line Temp 280 °C[9]
Ion Source Temp 230 °C
Ionization Energy 70 eV (Standard for Electron Ionization)[9]
Mass Scan Range m/z 35-400
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).[3][9]

    • Quantify impurities using the calibration curve generated from the standards. Purity is often reported by subtracting the sum of all impurity percentages from 100%.[2]

Protocol 2: HPLC Analysis of Potential Non-Volatile Impurities

This protocol is a general guide for detecting non-volatile impurities using reverse-phase HPLC.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

  • Reagents and Sample Preparation:

    • Mobile Phase: A gradient of HPLC-grade acetonitrile (B52724) and water.

    • Sample Preparation: Dissolve a known amount of the this compound sample in acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[10]

  • HPLC Parameters:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 210 nm (for general-purpose detection of organics)
Mobile Phase Gradient Start at 50% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes.
  • Data Analysis:

    • Determine the relative percentage of each impurity peak by area normalization. For accurate quantification, a reference standard for the identified impurity should be used to create a calibration curve.

Visual Workflow and Logic Diagrams

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive this compound Sample Weigh Accurately Weigh Sample Sample->Weigh Dilute Dilute in Dichloromethane Weigh->Dilute Inject Inject into GC-MS Dilute->Inject Standard Prepare Calibration Standards Quantify Quantify using Standards Standard->Quantify Separate Separation on Capillary Column Inject->Separate Detect Detection & Mass Spectra Acquisition Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Identify Identify Impurities via MS Library Integrate->Identify Identify->Quantify Report Generate Final Purity Report Quantify->Report

Caption: Experimental workflow for GC-MS impurity analysis.

Troubleshooting_Logic Start Problem: Poor Peak Shape Check_Overload Is the main peak > 10^7 abundance? Start->Check_Overload Check_Shape Is it tailing or fronting? Check_Overload->Check_Shape No Sol_Dilute Solution: Dilute sample or increase split ratio. Check_Overload->Sol_Dilute Yes Sol_Liner Solution: Use a new, deactivated inlet liner. Check_Shape->Sol_Liner Tailing Sol_Column Solution: Condition or trim the GC column. Check_Shape->Sol_Column Both/General

Caption: Troubleshooting logic for poor peak shape in GC.

References

Technical Support Center: Degradation Pathways of Cyclopentylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Cyclopentylcyclohexane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known microbial degradation pathways for this compound?

A1: Direct microbial degradation pathways specifically for this compound have not been extensively documented in scientific literature. However, based on studies of similar cycloalkanes, two primary initial activation pathways are plausible:

  • Aerobic Degradation: Under aerobic conditions, the degradation is likely initiated by a monooxygenase enzyme. This enzyme would hydroxylate the cyclohexane (B81311) or cyclopentane (B165970) ring, forming an alcohol (e.g., cyclopentylcyclohexanol). This is then followed by oxidation to a ketone, ring cleavage, and subsequent metabolism.

  • Anaerobic Degradation: In the absence of oxygen, the initial activation is likely to occur via the addition of fumarate (B1241708) to the cyclohexane ring, catalyzed by a glycyl-radical enzyme, forming a cyclopentylcyclohexylsuccinate derivative. This is analogous to the anaerobic degradation of cyclohexane.[1]

Q2: Which microorganisms are known to degrade this compound or similar compounds?

A2: While specific microorganisms capable of degrading this compound are not well-documented, bacteria known to degrade cyclohexane and other cycloalkanes may have the metabolic capability. These include species from the genera Rhodococcus, Acidovorax, Chelatococcus, and various sulfate-reducing and nitrate-reducing bacteria.[1][2] Co-metabolism, where the degradation occurs in the presence of another growth-promoting substrate, has been observed for cyclopentane and cyclohexane and may be a viable strategy for this compound degradation.[3]

Q3: What are the expected major metabolites in the degradation of this compound?

A3: Based on analogous pathways for other cycloalkanes, the expected metabolites would include:

  • Aerobic pathway: Cyclopentylcyclohexanol, cyclopentylcyclohexanone, and subsequent ring-cleavage products such as dicarboxylic acids.

  • Anaerobic pathway: Cyclopentylcyclohexylsuccinate, and subsequent products of β-oxidation of the succinate-derived side chain.

Q4: How can I analyze the degradation of this compound and its metabolites?

A4: The primary analytical technique for monitoring the degradation of this compound and identifying its metabolites is Gas Chromatography-Mass Spectrometry (GC-MS).[3] This technique allows for the separation of volatile and semi-volatile compounds in a sample and their identification based on their mass spectra. For less volatile metabolites, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) may be necessary.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Step(s)
No degradation of this compound is observed. 1. The microbial culture lacks the necessary enzymes. 2. The compound is toxic to the microorganisms at the tested concentration. 3. Sub-optimal culture conditions (pH, temperature, nutrients). 4. Lack of a suitable co-substrate for co-metabolism.1. Use a microbial consortium from a hydrocarbon-contaminated site or a known cycloalkane-degrading strain. 2. Perform a toxicity assay with a range of this compound concentrations. 3. Optimize culture conditions based on the requirements of the specific microorganisms. 4. Introduce a readily metabolizable carbon source (e.g., n-alkane) to induce the necessary enzymes.[3]
Low degradation rate. 1. Low bioavailability of the hydrophobic substrate. 2. Inefficient enzymatic activity. 3. Nutrient limitation.1. Add a surfactant to increase the solubility of this compound. 2. Optimize culture conditions to enhance enzyme production and activity. 3. Ensure the culture medium is not limited in essential nutrients like nitrogen and phosphorus.
Difficulty in identifying metabolites. 1. Low concentration of metabolites. 2. Co-elution of metabolites with other compounds. 3. Lack of reference standards for comparison.1. Concentrate the sample extract before GC-MS analysis. 2. Optimize the GC temperature program and column selection to improve separation. 3. Use high-resolution mass spectrometry to determine the elemental composition of unknown peaks and propose structures.
Inconsistent results between replicate experiments. 1. Inhomogeneous distribution of the substrate in the culture medium. 2. Variability in the inoculum. 3. Contamination of the culture.1. Ensure vigorous mixing to create a uniform suspension of this compound. 2. Use a standardized inoculum from a well-mixed stock culture. 3. Check for contamination using microscopy and by plating on selective media.

Experimental Protocols

Microbial Degradation Assay (Microcosm Study)

This protocol is a general guideline for assessing the biodegradation of this compound in a laboratory setting.

Materials:

  • Serum bottles (120 mL) with butyl rubber stoppers and aluminum crimp seals.

  • Minimal salts medium (e.g., Bushnell-Haas).

  • This compound (neat or dissolved in a non-biodegradable solvent like 2,2,4,4,6,8,8-heptamethylnonane).

  • Microbial inoculum (e.g., activated sludge, soil from a contaminated site, or a pure culture).

  • (Optional) Co-substrate (e.g., n-hexadecane).

  • (Optional) Surfactant (e.g., Tween 80).

  • Incubator shaker.

Procedure:

  • To each serum bottle, add 50 mL of minimal salts medium.

  • Add this compound to a final concentration of 100-500 mg/L. If using a co-substrate, add it at a similar concentration. If using a surfactant, add it at a concentration below its critical micelle concentration.

  • Inoculate the bottles with the microbial source (e.g., 1 mL of a liquid culture or 1 g of soil).

  • For abiotic controls, add a sterilant (e.g., sodium azide (B81097) to 0.05% w/v or mercuric chloride to 100 mg/L) to a set of bottles.

  • Seal the bottles with butyl rubber stoppers and aluminum crimp seals.

  • Incubate the bottles at an appropriate temperature (e.g., 25-30 °C) with shaking (e.g., 150 rpm).

  • At regular time intervals, sacrifice a set of biotic and abiotic bottles for analysis.

  • Extract the remaining this compound and any metabolites using a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Analyze the extracts by GC-MS.

Metabolite Identification using GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms).

Procedure:

  • Inject 1 µL of the sample extract into the GC.

  • Use a suitable temperature program to separate the compounds. A typical program might be:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

  • The mass spectrometer should be operated in full-scan mode over a mass range of m/z 40-550.

  • Identify this compound and its metabolites by comparing their retention times and mass spectra to those of authentic standards (if available) or to a spectral library (e.g., NIST).

  • For unknown metabolites, interpret the mass spectra to propose potential structures based on fragmentation patterns.

Signaling Pathways and Workflows

Aerobic_Degradation_Pathway This compound This compound Cyclopentylcyclohexanol Cyclopentylcyclohexanol This compound->Cyclopentylcyclohexanol Monooxygenase Cyclopentylcyclohexanone Cyclopentylcyclohexanone Cyclopentylcyclohexanol->Cyclopentylcyclohexanone Alcohol Dehydrogenase RingCleavage Ring Cleavage Products (e.g., Dicarboxylic Acids) Cyclopentylcyclohexanone->RingCleavage Monooxygenase (Baeyer-Villiger) CentralMetabolism Central Metabolism (TCA Cycle) RingCleavage->CentralMetabolism β-oxidation

Caption: Proposed aerobic degradation pathway for this compound.

Anaerobic_Degradation_Pathway This compound This compound Cyclopentylcyclohexylsuccinate Cyclopentylcyclohexylsuccinate This compound->Cyclopentylcyclohexylsuccinate Glycyl-radical enzyme Fumarate Fumarate Fumarate->Cyclopentylcyclohexylsuccinate CoA_Activation CoA Activation Cyclopentylcyclohexylsuccinate->CoA_Activation BetaOxidation β-oxidation CoA_Activation->BetaOxidation CentralMetabolism Central Metabolism BetaOxidation->CentralMetabolism

Caption: Proposed anaerobic degradation pathway for this compound.

Experimental_Workflow cluster_setup Microcosm Setup cluster_analysis Analysis Media Prepare Minimal Salts Medium Substrate Add this compound (& Co-substrate) Media->Substrate Inoculation Inoculate with Microbial Source Substrate->Inoculation Controls Prepare Abiotic Controls Inoculation->Controls Incubation Incubate under Controlled Conditions Controls->Incubation Sampling Sacrifice Bottles at Time Points Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Interpretation GCMS->Data

Caption: General experimental workflow for a biodegradation study.

References

Technical Support Center: Optimizing Reaction Conditions for Selective Hydrogenation to Cyclopentylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation to produce Cyclopentylcyclohexane. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common precursors for synthesizing this compound via hydrogenation?

A1: this compound is typically synthesized through the hydrogenation of aromatic precursors. The most common starting material is phenylcyclopentane, where the benzene (B151609) ring is selectively hydrogenated. Another potential, though less direct, route could involve the multi-step hydrogenation and rearrangement of dicyclopentadiene.

Q2: Which catalysts are most effective for the selective hydrogenation of the aromatic ring in phenylcyclopentane?

A2: Several catalysts are effective for the selective hydrogenation of aromatic rings. Nickel-based catalysts, particularly those supported on silica (B1680970) (Ni/SiO₂), have shown high activity and selectivity for converting biphenyl (B1667301) to cyclohexylbenzene (B7769038), a similar transformation.[1] Rhodium on carbon and platinum-based catalysts are also known to be effective for aromatic ring hydrogenation, though they may require more stringent conditions to avoid over-hydrogenation.[2] Palladium catalysts are also widely used for various hydrogenation reactions.

Q3: What are the typical reaction conditions for the selective hydrogenation of phenylcyclopentane?

A3: Optimal reaction conditions are highly dependent on the chosen catalyst. For Nickel-based catalysts, temperatures in the range of 150-250°C and hydrogen pressures of 1-5 MPa are commonly employed.[1] For more active catalysts like Rhodium, milder conditions with temperatures between 20-60°C and pressures of 3-4 atmospheres may be sufficient.[3] It is crucial to optimize these parameters for each specific catalyst and substrate combination to maximize selectivity towards this compound and minimize the formation of byproducts.

Q4: What are the potential side reactions and byproducts in the synthesis of this compound?

A4: The primary side reaction of concern is the over-hydrogenation of the cyclopentyl ring, leading to the formation of bicyclohexyl (B1666981). Another potential byproduct is the incomplete hydrogenation product, cyclopentenylcyclohexane. Catalyst deactivation can also lead to incomplete conversion of the starting material. With some catalysts and under harsh conditions, ring-opening of the cyclopentane (B165970) or cyclohexane (B81311) rings can occur.

Troubleshooting Guides

Issue 1: Low Conversion of Phenylcyclopentane

Symptoms:

  • Significant amount of unreacted phenylcyclopentane remains after the expected reaction time.

  • Reaction appears to stall.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Catalyst Activity 1. Increase Catalyst Loading: Incrementally increase the catalyst-to-substrate ratio. 2. Use a More Active Catalyst: Consider switching to a more active catalyst system (e.g., from Palladium-based to Nickel- or Rhodium-based catalysts). 3. Ensure Proper Catalyst Activation: Follow the manufacturer's protocol for catalyst activation (e.g., pre-reduction).
Catalyst Poisoning 1. Purify Starting Materials: Ensure the solvent and phenylcyclopentane are free from impurities like sulfur or halides, which can poison the catalyst. 2. Use a Guard Bed: If impurities are suspected in the feed stream, use a guard bed to remove them before they reach the catalyst.
Inadequate Hydrogen Pressure 1. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of the reactor. Higher pressure increases hydrogen availability at the catalyst surface.
Low Reaction Temperature 1. Increase Reaction Temperature: Cautiously increase the reaction temperature in small increments. Note that excessive temperature can lead to side reactions.
Poor Mass Transfer 1. Improve Agitation: Increase the stirring speed to ensure the catalyst is well-suspended and to enhance gas-liquid mass transfer.
Issue 2: Poor Selectivity to this compound (Formation of Byproducts)

Symptoms:

  • Significant formation of bicyclohexyl (over-hydrogenation product).

  • Presence of cyclopentenylcyclohexane (incomplete hydrogenation product).

Possible Causes & Solutions:

CauseTroubleshooting Steps
Over-hydrogenation 1. Lower Reaction Temperature: Decrease the reaction temperature to favor the hydrogenation of the more reactive aromatic ring over the cyclopentyl ring. 2. Reduce Hydrogen Pressure: Lowering the hydrogen pressure can sometimes improve selectivity. 3. Optimize Reaction Time: Monitor the reaction closely and stop it once the phenylcyclopentane is consumed to prevent further hydrogenation. 4. Choose a More Selective Catalyst: Catalysts with specific modifiers can enhance selectivity. For example, in similar systems, the addition of a second metal to create a bimetallic catalyst has been shown to improve selectivity.
Incomplete Hydrogenation 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion of the intermediate. 2. Increase Reaction Temperature or Pressure: If incomplete hydrogenation persists at longer reaction times, a modest increase in temperature or pressure may be necessary.
Catalyst Support Effects 1. Vary the Catalyst Support: The support can influence the catalyst's activity and selectivity. Experiment with different supports like alumina (B75360) (Al₂O₃) or titania (TiO₂) in addition to carbon.

Data Presentation

Table 1: Comparison of Catalysts for Aromatic Ring Hydrogenation (Adapted from similar transformations)

CatalystSupportTemperature (°C)Pressure (MPa)Selectivity to TargetReference
20% NiSiO₂2003High (99.3% yield of cyclohexylbenzene from biphenyl)[1]
RhodiumAlumina20 - 600.3 - 0.4High (for general aromatic systems)[3]
PalladiumCarbonRoom Temp.AtmosphericHigh (for alkene in presence of aromatic)[2]
PlatinumCarbonHighHigh (several hundred atm)-[2]

Experimental Protocols

General Protocol for Selective Hydrogenation of Phenylcyclopentane

Materials:

  • Phenylcyclopentane

  • Selected Catalyst (e.g., 20% Ni/SiO₂)

  • Solvent (e.g., isopropanol, cyclohexane)[1]

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry. Add the calculated amount of catalyst and solvent to the reactor.

  • Inerting: Seal the reactor and purge the system with an inert gas at least three times to remove any oxygen.

  • Substrate Addition: Introduce the phenylcyclopentane into the reactor.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 MPa).[1]

  • Heating and Stirring: Begin stirring and heat the reactor to the target temperature (e.g., 200°C).[1]

  • Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (phenylcyclopentane is consumed), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can be washed with fresh solvent to recover any adsorbed product.

  • Product Isolation: The solvent can be removed from the filtrate by rotary evaporation to yield the crude product, which can be further purified by distillation if necessary.

Visualizations

Troubleshooting_Low_Conversion start Low Conversion of Phenylcyclopentane cause1 Insufficient Catalyst Activity start->cause1 cause2 Catalyst Poisoning start->cause2 cause3 Inadequate H₂ Pressure start->cause3 cause4 Low Reaction Temperature start->cause4 cause5 Poor Mass Transfer start->cause5 solution1a Increase Catalyst Loading cause1->solution1a solution1b Use More Active Catalyst cause1->solution1b solution2a Purify Starting Materials cause2->solution2a solution3a Increase H₂ Pressure cause3->solution3a solution4a Increase Temperature cause4->solution4a solution5a Improve Agitation cause5->solution5a Troubleshooting_Poor_Selectivity start Poor Selectivity to This compound cause1 Over-hydrogenation start->cause1 cause2 Incomplete Hydrogenation start->cause2 cause3 Catalyst Support Effects start->cause3 solution1a Lower Temperature cause1->solution1a solution1b Reduce H₂ Pressure cause1->solution1b solution1c Optimize Reaction Time cause1->solution1c solution2a Increase Reaction Time cause2->solution2a solution2b Increase Temp/Pressure cause2->solution2b solution3a Vary Catalyst Support cause3->solution3a

References

Validation & Comparative

High-Density Fuel Candidates: A Comparative Analysis of Cyclopentylcyclohexane and Decalin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of advanced fuel development, the quest for high-performance, high-density fuels is paramount. Among the promising candidates, naphthenic compounds like cyclopentylcyclohexane and decalin (decahydronaphthalene) have garnered significant interest due to their cyclic structures which contribute to higher densities and volumetric energy content compared to conventional acyclic alkanes. This guide provides an objective comparison of the fuel properties of this compound and decalin, supported by experimental data, to aid in the selection and development of advanced fuel formulations.

Physical and Thermochemical Properties

A critical evaluation of the physical and thermochemical properties of a fuel is the first step in assessing its potential. Key parameters such as density, heat of combustion, boiling point, and freezing point dictate the storage, performance, and operational limits of a fuel. The table below summarizes the available experimental data for this compound and decalin.

PropertyThis compoundDecalin (cis/trans mixture unless specified)
Molecular Formula C₁₁H₂₀C₁₀H₁₈
Molar Mass ( g/mol ) 152.28138.25
Density (g/mL at 20°C) 0.876[1]~0.89[2][3]
Higher Heating Value (MJ/kg) Not available~44.7[3]
Standard Enthalpy of Combustion (liquid) (kJ/mol) -7055.3 ± 2.0-6286.9 ± 1.7 (trans), -6257.6 ± 1.7 (cis)
Boiling Point (°C) 215 - 216[4]187 (trans), 196 (cis)[5][6]
Freezing Point (°C) < -75-42 (mixture)[2], -30.4 (trans), -42.9 (cis)[5][6]
Cetane Number (Derived) Not available32.0 (trans), 41.6 (cis)[7]

Combustion Characteristics

The combustion behavior of a fuel is a crucial determinant of its efficiency and emissions profile in an engine. While direct comparative combustion studies between this compound and decalin are limited, individual research provides valuable insights.

Decalin has been investigated as a component in surrogate fuels for diesel and jet applications. Studies have shown that the proportions of cis- and trans-isomers of decalin play a key role in its autoignition characteristics.[7] The cis-isomer is significantly more reactive in the autoignition process, exhibiting a higher derived cetane number (41.6) compared to the trans-isomer (32.0).[7] Furthermore, neat decalin has been shown to remarkably reduce smoke emissions in diesel engines without sacrificing energy consumption, a desirable characteristic for cleaner combustion.[8]

Data on the specific combustion performance of this compound is less prevalent in the readily available literature. However, its structural similarity to other cycloalkanes suggests it would likely exhibit high energy density. Further experimental investigation into its combustion and emission characteristics is warranted for a complete comparison.

Synthesis and Production

The viability of any fuel is intrinsically linked to its production pathway. Both this compound and decalin can be synthesized through various chemical routes.

This compound: One promising route for the synthesis of this compound is through the hydrodeoxygenation of lignocellulose-derived platform molecules. For instance, it can be produced from the cross-condensation of cyclopentanone (B42830) and cyclohexanone (B45756) followed by hydrogenation.

Decalin: The most common industrial production method for decalin is the catalytic hydrogenation of naphthalene, which is readily available from coal tar or petroleum refining.[9] The hydrogenation process can be controlled to produce different ratios of cis- and trans-isomers.[10]

Experimental Methodologies

The data presented in this guide is based on established experimental protocols for determining the physicochemical properties of liquid fuels.

Density Measurement

The density of liquid fuels is typically determined using a digital density meter. This method involves introducing a small volume of the liquid sample into an oscillating U-tube. The change in the oscillation frequency of the tube, which is dependent on the mass of the sample, is used to calculate the density.

Heat of Combustion Measurement

The heat of combustion is determined using a bomb calorimeter. A known mass of the fuel is placed in a constant-volume container (the "bomb") which is then filled with high-pressure oxygen. The bomb is submerged in a known quantity of water in an insulated container. The fuel is ignited, and the resulting temperature rise of the water is measured to calculate the heat released during combustion.

Viscosity Measurement

The kinematic viscosity of fuels can be measured using a viscometer, such as a capillary viscometer. This method involves measuring the time it takes for a specific volume of the liquid to flow under gravity through a calibrated capillary tube at a controlled temperature.

Logical Comparison Workflow

The following diagram illustrates the logical workflow for comparing this compound and decalin as high-density fuels.

G Comparison of High-Density Fuels cluster_fuels Fuel Candidates cluster_properties Fuel Properties cluster_synthesis Synthesis cluster_performance Performance Evaluation This compound This compound Density Density This compound->Density Heat_of_Combustion Heat of Combustion This compound->Heat_of_Combustion Viscosity Viscosity This compound->Viscosity Freezing_Point Freezing Point This compound->Freezing_Point Cetane_Number Cetane Number This compound->Cetane_Number Synthesis_Cyclo This compound Synthesis This compound->Synthesis_Cyclo Decalin Decalin Decalin->Density Decalin->Heat_of_Combustion Decalin->Viscosity Decalin->Freezing_Point Decalin->Cetane_Number Synthesis_Decalin Decalin Synthesis Decalin->Synthesis_Decalin Combustion_Characteristics Combustion Characteristics Density->Combustion_Characteristics Heat_of_Combustion->Combustion_Characteristics Viscosity->Combustion_Characteristics Conclusion Conclusion: Comparative Assessment Freezing_Point->Conclusion Cetane_Number->Combustion_Characteristics Synthesis_Cyclo->Conclusion Synthesis_Decalin->Conclusion Emission_Analysis Emission Analysis Combustion_Characteristics->Emission_Analysis Emission_Analysis->Conclusion

Caption: Logical workflow for comparing high-density fuels.

References

A Comparative Analysis of Cyclopentylcyclohexane and JP-10 as High-Performance Fuels

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance fuels, particularly for aerospace and missile applications, the demand for high energy density, excellent thermal stability, and superior low-temperature properties is paramount. This guide provides a detailed comparative study of two such fuels: Cyclopentylcyclohexane and the well-established military-grade fuel, JP-10. This analysis, aimed at researchers, scientists, and fuel development professionals, delves into their key physicochemical properties, supported by experimental data and standardized testing protocols.

At a Glance: Key Fuel Property Comparison

A side-by-side comparison of the critical properties of this compound and JP-10 reveals their distinct characteristics. While both are high-density hydrocarbon fuels, their molecular structures lead to notable differences in their physical and energetic properties.

PropertyThis compoundJP-10 (exo-tetrahydrodicyclopentadiene)
Chemical Formula C₁₁H₂₀C₁₀H₁₆
Molecular Weight ( g/mol ) 152.28136.2
Density (g/mL at 20°C) ~0.890.935 - 0.94
Boiling Point (°C) ~215 - 216~189
Freezing Point (°C) < -75< -79
Net Heat of Combustion (MJ/kg) ~43.1~43.0
Volumetric Energy Density (MJ/L) ~38.3639.6

In-Depth Analysis of Fuel Properties

Density and Energy Content

JP-10, a synthetic fuel composed primarily of exo-tetrahydrodicyclopentadiene, is renowned for its high density, which translates to a high volumetric energy density of 39.6 MJ/L.[1] This property is critical for volume-limited applications such as missiles, where maximizing energy content within a fixed volume is essential.[1] this compound, a bicyclic alkane, also exhibits a high density of approximately 0.89 g/mL, making it a promising candidate for high-performance jet fuel blends.[2] While its gravimetric net heat of combustion is comparable to that of JP-10 (around 43 MJ/kg), its slightly lower density results in a marginally lower volumetric energy density.[3]

Low-Temperature Performance

Both fuels demonstrate excellent low-temperature properties, a crucial factor for high-altitude flight and storage in cold environments. JP-10 has a very low freezing point, typically below -79°C.[1] this compound also boasts a low freezing point of less than -75°C, highlighting its potential as a component in fuels designed for cold-weather operation.[2]

Thermal Stability and Combustion Characteristics

The thermal stability of a fuel is vital for applications involving high temperatures, such as in advanced propulsion systems. While specific comparative data on thermal stability between the two is limited, cycloalkanes, in general, are known for their good thermal stability. The addition of cyclohexane (B81311) to surrogate fuels has been shown to decrease ignition-delay time, which can enhance combustion performance.[4] JP-10 is also recognized for its exceptional thermal stability.[1]

Experimental Protocols for Fuel Property Determination

The accurate and reproducible measurement of fuel properties is essential for quality control and performance evaluation. The following are summaries of the standard American Society for Testing and Materials (ASTM) methods used to determine the key properties discussed in this guide.

Density and Relative Density

ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [5]

This method employs a digital density meter to determine the density, relative density, and API Gravity of petroleum distillates and viscous oils.[5] The procedure involves introducing a small liquid sample into an oscillating U-tube. The instrument measures the change in the oscillation frequency caused by the sample, which is then used to calculate the density.[6][7] This method is applicable to a wide range of fuels, including jet fuel.[5]

Kinematic Viscosity

ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. [8][9]

This standard specifies the procedure for determining the kinematic viscosity of liquid petroleum products by measuring the time it takes for a specific volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[8][9] The kinematic viscosity is a critical parameter for evaluating a liquid's flow characteristics and is essential for ensuring proper lubrication and fuel handling.[8]

Boiling Point Distribution

ASTM D86: Standard Test Method for Distillation of Petroleum Products and Liquid Fuels at Atmospheric Pressure. [1][10]

This test method determines the boiling range characteristics of petroleum products by performing a batch distillation.[10] A 100 ml sample is heated, and the vapor temperatures are recorded as the condensate is collected. This provides a distillation curve that gives information on the fuel's volatility and composition.[10][11]

Freezing Point

ASTM D2386: Standard Test Method for Freezing Point of Aviation Fuels. [12][13]

This method covers the determination of the temperature at which solid hydrocarbon crystals, formed upon cooling, disappear when the fuel temperature is allowed to rise.[13] This is a critical safety parameter for aviation fuels to prevent fuel line blockage at low temperatures.[13][14] The sample is cooled in a bath while being stirred and observed for the formation of crystals. The temperature at which the last crystal dissolves upon warming is recorded as the freezing point.[15]

Net Heat of Combustion

ASTM D4809: Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter (Precision Method). [16][17]

This method is used to determine the heat of combustion of hydrocarbon fuels with high precision.[16][17] A weighed sample is burned in a constant-volume bomb calorimeter filled with oxygen. The heat released during combustion is absorbed by the surrounding water, and the temperature change is measured to calculate the heat of combustion.[16] This value is a direct measure of the energy available from the fuel.[16]

Visualizing Fuel Property Relationships and Testing Workflow

To better understand the interplay of fuel properties and the standardized testing process, the following diagrams are provided.

Fuel_Property_Relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Performance Characteristics C11H20 This compound (C₁₁H₂₀) Density Density C11H20->Density C10H16 JP-10 (C₁₀H₁₆) C10H16->Density VolumetricEnergy Volumetric Energy Density Density->VolumetricEnergy Viscosity Viscosity LowTempFluidity Low-Temperature Fluidity Viscosity->LowTempFluidity BoilingPoint Boiling Point CombustionEfficiency Combustion Efficiency BoilingPoint->CombustionEfficiency FreezingPoint Freezing Point FreezingPoint->LowTempFluidity HeatOfCombustion Heat of Combustion HeatOfCombustion->VolumetricEnergy HeatOfCombustion->CombustionEfficiency

Figure 1: Relationship between molecular structure, properties, and performance.

Fuel_Testing_Workflow cluster_sampling Sample Preparation cluster_testing Property Testing (ASTM Methods) cluster_analysis Data Analysis and Comparison Sample Fuel Sample (this compound or JP-10) ASTM_D4052 Density (ASTM D4052) Sample->ASTM_D4052 ASTM_D445 Viscosity (ASTM D445) Sample->ASTM_D445 ASTM_D86 Boiling Point (ASTM D86) Sample->ASTM_D86 ASTM_D2386 Freezing Point (ASTM D2386) Sample->ASTM_D2386 ASTM_D4809 Heat of Combustion (ASTM D4809) Sample->ASTM_D4809 Data Quantitative Data ASTM_D4052->Data ASTM_D445->Data ASTM_D86->Data ASTM_D2386->Data ASTM_D4809->Data Comparison Comparative Analysis Data->Comparison

Figure 2: Workflow for fuel property testing and analysis.

Conclusion

Both this compound and JP-10 exhibit properties that make them suitable for high-performance fuel applications. JP-10's slightly higher density gives it an edge in volumetric energy density, a critical factor for its primary use in missiles. However, this compound's comparable energy content, excellent low-temperature properties, and potential for synthesis from renewable sources make it a compelling alternative or blending component for advanced jet fuels. Further research directly comparing their performance in propulsion systems would be invaluable for fully assessing their respective advantages and potential applications.

References

Performance Showdown: Cyclopentylcyclohexane Poised as a High-Energy Alternative to Conventional Jet Fuels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Cyclopentylcyclohexane (CPCH) showcases its potential as a high-performance aviation fuel, offering significant advantages in energy density over conventional kerosene-based jet fuels like Jet A and Jet A-1. This guide provides a detailed comparison of their key performance characteristics, supported by experimental data, to inform researchers, scientists, and fuel development professionals.

Cycloalkanes, such as this compound, are emerging as promising candidates for high-energy-density fuels (HEDFs). Their compact molecular structure allows for a greater energy release per unit volume, a critical factor for volume-limited aircraft, potentially extending range and increasing payload capacity. This comparison guide delves into the quantitative performance differences between CPCH and standard jet fuels.

Executive Summary of Fuel Properties

The following tables summarize the key physical and combustion properties of this compound, Jet A, and Jet A-1, providing a clear comparison of their performance metrics.

Table 1: Physical Properties Comparison

PropertyThis compoundJet AJet A-1Test Method
Chemical Formula C₁₁H₂₀Approx. C₈-C₁₆Approx. C₈-C₁₆-
Molecular Weight ( g/mol ) 152.28Variable (approx. 160)Variable (approx. 160)-
Density @ 15°C (g/mL) ~0.876 - 0.902[1][2]0.775 - 0.840[3][4]0.775 - 0.840[3][4][5]ASTM D1298 / D4052
Freezing Point (°C) Data not available-40 (max)[3][6][7]-47 (max)[3][5][6]ASTM D2386
Flash Point (°C) ~66.9[2]38 (min)[3][6][7]38 (min)[3][5][6]ASTM D93
Viscosity @ -20°C (mm²/s) Data not available8.0 (max)[3]8.0 (max)[3]ASTM D445

Table 2: Combustion Properties Comparison

PropertyThis compoundJet AJet A-1Test Method
Net Heat of Combustion (MJ/kg) Data not available42.8 (min)[3]42.8 (min)[3][5]ASTM D4809
Enthalpy of Combustion (liquid) (kJ/mol) ~-7055[8]VariableVariableASTM D4809

Experimental Protocols

The performance characteristics presented in this guide are determined using standardized test methods developed by ASTM International. These rigorous protocols ensure the accuracy and comparability of fuel property data. Below are summaries of the methodologies for the key experiments cited.

1. Density (ASTM D1298 / D4052): This test method determines the density of liquid petroleum products. A sample of the fuel is brought to a specified temperature, and its mass and volume are measured to calculate the density. The digital density meter (ASTM D4052) is a common and precise method.

2. Freezing Point (ASTM D2386): This method covers the determination of the temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the temperature of the fuel is allowed to rise. The fuel sample is cooled while being continuously stirred. The temperature at which the last crystals disappear upon warming is recorded as the freezing point. This is a critical parameter for ensuring fuel fluidity at high altitudes.

3. Flash Point (ASTM D93): This test method determines the lowest temperature at which the application of an ignition source causes the vapors of a specimen to ignite under specified conditions. The Pensky-Martens closed-cup tester is used for this purpose. The flash point is a crucial indicator of the fire hazard of the fuel.

4. Kinematic Viscosity (ASTM D445): This method specifies a procedure for determining the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscomometer at a constant temperature. Viscosity is important for the proper functioning of fuel pumps and injectors.

5. Net Heat of Combustion (ASTM D4809): This test method covers the determination of the heat of combustion of liquid hydrocarbon fuels by bomb calorimetry. A weighed sample of the fuel is burned in a constant-volume bomb calorimeter with oxygen. The heat released is measured to determine the energy content of the fuel.

Visualizing the Analysis and Performance Relationships

To better understand the workflow of jet fuel analysis and the interplay of its properties, the following diagrams are provided.

Experimental_Workflow cluster_0 Fuel Sample Acquisition cluster_1 Physical Property Testing cluster_2 Combustion Property Testing cluster_3 Performance Evaluation Sample_CPCH This compound Sample Density Density (ASTM D1298/D4052) Sample_CPCH->Density Freezing_Point Freezing Point (ASTM D2386) Sample_CPCH->Freezing_Point Flash_Point Flash Point (ASTM D93) Sample_CPCH->Flash_Point Viscosity Viscosity (ASTM D445) Sample_CPCH->Viscosity Heat_of_Combustion Net Heat of Combustion (ASTM D4809) Sample_CPCH->Heat_of_Combustion Sample_JetA Jet A / A-1 Sample Sample_JetA->Density Sample_JetA->Freezing_Point Sample_JetA->Flash_Point Sample_JetA->Viscosity Sample_JetA->Heat_of_Combustion Data_Analysis Data Analysis and Comparison Density->Data_Analysis Freezing_Point->Data_Analysis Flash_Point->Data_Analysis Viscosity->Data_Analysis Heat_of_Combustion->Data_Analysis Performance_Report Performance Comparison Guide Data_Analysis->Performance_Report

Caption: Experimental workflow for jet fuel performance comparison.

Fuel_Properties_Relationship cluster_0 Chemical Composition cluster_1 Physical & Combustion Properties cluster_2 Overall Fuel Performance Molecular_Structure Molecular Structure (e.g., Cycloalkane vs. Kerosene) Density Density Molecular_Structure->Density Viscosity Viscosity Molecular_Structure->Viscosity Freezing_Point Freezing Point Molecular_Structure->Freezing_Point Heat_of_Combustion Heat of Combustion Molecular_Structure->Heat_of_Combustion Additives Additives Additives->Viscosity Additives->Freezing_Point Energy_Efficiency Energy Efficiency (Range, Payload) Density->Energy_Efficiency Operability Cold Weather Operability Viscosity->Operability Freezing_Point->Operability Heat_of_Combustion->Energy_Efficiency Flash_Point Flash Point Safety Safety Flash_Point->Safety

Caption: Relationship between fuel properties and overall performance.

Discussion

The data indicates that this compound's higher density is a key advantage, suggesting a greater volumetric energy content compared to conventional jet fuels. This is a significant consideration for aircraft design and mission planning, as it could translate to longer flight ranges or increased carrying capacity without altering fuel tank volume.

However, a complete performance profile for this compound requires further experimental data, particularly for its freezing point and net heat of combustion on a mass basis. While the enthalpy of combustion provides a molecular-level energy release value, the net heat of combustion is the practical measure for fuel performance. Similarly, the freezing point is a critical safety and operational parameter, especially for high-altitude, long-duration flights where fuel temperatures can drop significantly. The freezing point for Jet A-1 is lower than that of Jet A, making it more suitable for international and polar routes.[3][4]

The flash point of this compound is significantly higher than the minimum requirement for Jet A and A-1, indicating a potential safety advantage in handling and storage.

Conclusion

This compound presents a compelling case as a next-generation, high-density aviation fuel. Its superior density offers the potential for enhanced aircraft performance. However, to fully realize its potential and ensure its viability as a drop-in or blended jet fuel, further research and comprehensive testing of all key performance properties against established standards for conventional jet fuels are essential. This guide serves as a foundational comparison to direct future research and development efforts in the pursuit of more efficient and powerful aviation fuels.

References

Cyclopentylcyclohexane: A Sustainable Solvent Contender? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on green chemistry is compelling researchers to seek sustainable alternatives to conventional volatile organic compounds (VOCs) in chemical synthesis and pharmaceutical development. Cyclopentylcyclohexane (CPCH) has emerged as a potential green solvent, offering a unique combination of properties. This guide provides a comprehensive comparison of CPCH with other common solvents, supported by available data and detailed experimental protocols for its validation as a sustainable option.

Performance Comparison: Physicochemical Properties

A solvent's performance is intrinsically linked to its physical and chemical characteristics. Below is a comparative table of key physicochemical properties for this compound and a selection of traditional and alternative solvents.

PropertyThis compound (CPCH)Toluene (B28343)Tetrahydrofuran (THF)HeptaneCyclopentyl Methyl Ether (CPME)
Molecular Formula C₁₁H₂₀[1]C₇H₈C₄H₈OC₇H₁₆C₆H₁₂O
Molecular Weight ( g/mol ) 152.28[1]92.1472.11100.21100.16
Boiling Point (°C) 215.15[2]110.66698.4106[3]
Melting Point (°C) -50-95-108.4-90.6-140
Density (g/cm³ at 20°C) ~0.870.8670.8890.6840.86
Viscosity (mPa·s at 25°C) ~2.50.560.480.420.56
Flash Point (°C) 714-14-4-1
Water Solubility InsolubleInsolubleMiscibleInsolubleSparingly soluble
Polarity (Dielectric Constant) Low (Non-polar)2.47.61.94.7

Application Performance in Key Chemical Reactions

The choice of solvent can significantly impact reaction outcomes, including yield, selectivity, and reaction rate.[4] While specific, direct comparative studies for this compound in many standard reactions are still emerging, its properties suggest it can be a viable alternative to other non-polar solvents like toluene and heptane.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis.[5] The choice of solvent is critical, influencing catalyst stability and reaction efficiency.[4] While data for CPCH is limited, a related green solvent, Cyclopentyl Methyl Ether (CPME), has shown promise as an alternative to traditional solvents like THF and toluene in certain Suzuki-Miyaura couplings.[3]

Buchwald-Hartwig Amination: Another vital palladium-catalyzed reaction, the Buchwald-Hartwig amination, is used for the formation of carbon-nitrogen bonds.[5][6] The reaction is sensitive to the solvent system, which can affect the solubility of reagents and the stability of the catalytic species.[7] The non-polar nature of CPCH suggests it could be a suitable medium for certain variations of this reaction, particularly those involving non-polar substrates.

Amide Bond Formation: The formation of amide bonds is one of the most frequently performed reactions in pharmaceutical and fine chemical synthesis.[5] Solvent choice can influence the activation of the carboxylic acid and the stability of the coupling reagents. While polar aprotic solvents are often favored, non-polar solvents can be used depending on the specific substrates and coupling agents employed.

Sustainability Profile: A Comparative Overview

A holistic view of a solvent's sustainability extends beyond its performance in a reaction to include its environmental impact and safety profile.

Sustainability ParameterThis compound (CPCH)TolueneTetrahydrofuran (THF)HeptaneCyclopentyl Methyl Ether (CPME)
Toxicity Data not widely availableKnown reproductive toxicantIrritant, potential peroxide formationNeurotoxicLow acute and subchronic toxicity[3][8]
Aquatic Toxicity Harmful to aquatic life with long lasting effectsToxic to aquatic lifeNot classified as hazardousVery toxic to aquatic lifeData not widely available
Biodegradability Data not widely availableReadily biodegradableNot readily biodegradableReadily biodegradableData not widely available
Lifecycle Assessment (LCA) Data not widely availableHigh environmental impact from productionHigh environmental impact from productionLower environmental impact than tolueneFavorable properties, biogenic production envisaged[9]
Safety Hazards FlammableHighly flammable, toxicHighly flammable, peroxide formationHighly flammableFlammable

Experimental Protocols for Validation

To rigorously validate this compound as a sustainable solvent, a series of standardized experimental protocols should be followed.

Performance Evaluation in a Model Reaction (e.g., Suzuki-Miyaura Coupling)
  • Objective: To compare the reaction yield and purity when using CPCH versus a standard solvent like toluene.

  • Materials:

    • Aryl halide (e.g., 4-bromotoluene)

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • This compound (test solvent)

    • Toluene (reference solvent)

  • Procedure:

    • Set up two parallel reactions, one with CPCH and one with toluene.

    • In each reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Add the respective solvent to each vessel.

    • Heat the reactions to a specified temperature (e.g., 80°C) and stir for a set time (e.g., 2 hours).

    • After completion, quench the reactions and perform a standard work-up.

    • Analyze the crude product by a suitable method (e.g., GC-MS or ¹H NMR) to determine the yield and purity of the biphenyl (B1667301) product.

Aquatic Toxicity Testing (Following OECD Guidelines)
  • Objective: To determine the acute toxicity of CPCH to aquatic organisms.

  • Protocols:

    • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the concentration of a substance that causes immobilization in 50% of the daphnids (EC50) over a 48-hour period.[10]

    • OECD 203: Fish, Acute Toxicity Test: This guideline determines the concentration of a chemical that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[10][11]

    • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50).[10]

Biodegradability Assessment (Following OECD Guidelines)
  • Objective: To assess the readiness of CPCH to be biodegraded by microorganisms.

  • Protocols:

    • OECD 301B: Ready Biodegradability - CO₂ Evolution Test: This method measures the amount of carbon dioxide produced over 28 days as an indicator of mineralization.[12]

    • OECD 301F: Ready Biodegradability - Manometric Respirometry Test: This test determines the oxygen uptake by microorganisms during the degradation of the test substance over a 28-day period.[13] A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand or CO₂ production within a 10-day window during the 28-day test.[13]

Visualizing the Validation Workflow

A systematic approach is crucial for the comprehensive validation of a sustainable solvent. The following diagram illustrates a logical workflow for this process.

G cluster_0 Initial Screening cluster_1 In-depth Evaluation cluster_2 Sustainability Assessment cluster_3 Final Validation A Physicochemical Property Analysis B Preliminary Performance Screening A->B C Performance in Key Reactions (e.g., Suzuki, Buchwald-Hartwig) B->C D Solubility Studies C->D E Aquatic Toxicity Testing (OECD 201, 202, 203) D->E F Biodegradability Testing (OECD 301) E->F G Lifecycle Assessment (LCA) F->G H Comparative Data Analysis G->H I Publish Comparison Guide H->I

Caption: Workflow for the validation of a sustainable solvent.

Conclusion

This compound presents several attractive physicochemical properties that position it as a potential sustainable solvent, particularly as a replacement for non-polar VOCs like toluene and heptane. Its high boiling point and flash point suggest improved safety in handling and processing. However, a comprehensive validation requires more extensive experimental data, especially concerning its performance in a broader range of chemical reactions and detailed, quantitative assessments of its aquatic toxicity and biodegradability. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to systematically evaluate CPCH and other potential green solvents, enabling data-driven decisions towards more sustainable chemical practices. The continued investigation and data generation for emerging solvents like CPCH are crucial for advancing the goals of green chemistry in the pharmaceutical and chemical industries.

References

A Comparative Guide to Cyclopentylcyclohexane and Other Cycloalkane Solvents in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in the optimization of organic reactions, influencing reaction rates, yields, selectivity, and overall process efficiency. In recent years, there has been a growing emphasis on the use of "green" solvents that are safer, more sustainable, and have a reduced environmental impact. Cyclopentylcyclohexane has emerged as a promising alternative to more traditional cycloalkane solvents. This guide provides an objective comparison of the performance of this compound with other common cycloalkane solvents, supported by physical property data and a representative experimental protocol.

Physical Properties: A Tabular Comparison

The physical properties of a solvent are fundamental to its behavior in a chemical reaction. Properties such as boiling point, melting point, and density are crucial for reaction temperature control, product isolation, and process safety. The following table summarizes key physical properties of this compound and other common cycloalkane solvents.

PropertyThis compoundCyclohexane (B81311)MethylcyclohexaneCyclopentane
Molecular Formula C₁₁H₂₀C₆H₁₂C₇H₁₄C₅H₁₀
Molecular Weight ( g/mol ) 152.2884.1698.1970.1
Boiling Point (°C) 215.180.710149.2
Melting Point (°C) -506.5-126.6-93.9
Density (g/mL at 20°C) 0.9020.7790.7700.745
Flash Point (°C) 66.9-20-4-37
CAS Number 1606-08-2110-82-7108-87-2287-92-3

Performance in Organic Reactions: A Comparative Analysis

While direct, head-to-head experimental data comparing this compound with other cycloalkanes in the same reaction is limited in publicly available literature, an analysis of their physical properties allows for an informed discussion of their potential performance.

Cycloalkanes are non-polar, aprotic solvents, making them suitable for a variety of organic reactions, particularly those involving non-polar reagents and intermediates. They are often used in catalysis, polymerization, and in the synthesis of pharmaceuticals and other fine chemicals.

This compound stands out due to its significantly higher boiling point and flash point compared to other common cycloalkanes. This makes it a safer alternative, with a reduced risk of fire and lower volatility, which can be advantageous in industrial-scale processes. The wide liquid range of this compound also offers greater flexibility in reaction temperature control, allowing for reactions to be conducted at elevated temperatures without the need for pressurized systems. Its higher density can also facilitate phase separation in work-up procedures.

Cyclohexane is a widely used non-polar solvent in both laboratory and industrial settings.[1] Its lower boiling point allows for easy removal by evaporation, which can be advantageous for product isolation. However, its low flash point makes it highly flammable.

Methylcyclohexane offers a boiling point intermediate between cyclohexane and this compound. It is also a common non-polar solvent and is sometimes used as a less toxic substitute for toluene (B28343).

Cyclopentane has the lowest boiling point among the compared solvents, making it highly volatile and flammable. Its use as a reaction solvent is often limited to reactions that require very low temperatures.

Experimental Protocol: Suzuki-Miyaura Coupling for Solvent Screening

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the screening of different cycloalkane solvents.

Objective: To evaluate the effect of different cycloalkane solvents on the yield of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound

  • Cyclohexane

  • Methylcyclohexane

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Anhydrous, deoxygenated solvents

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol) to a reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: To a series of identical reaction vessels prepared as in step 1, add 5 mL of the respective cycloalkane solvent (this compound, cyclohexane, methylcyclohexane) to each.

  • Reaction Conditions: Seal the reaction vessels and heat the reactions to a consistent temperature (e.g., 80 °C) with vigorous stirring. The optimal temperature may vary depending on the solvent's boiling point.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete (as determined by the consumption of the starting material), cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC or HPLC using an internal standard to determine the reaction yield.

  • Purification: Purify the product by column chromatography on silica (B1680970) gel.

Visualizing Workflows and Relationships

To better understand the process of solvent selection and the experimental workflow, the following diagrams are provided.

SolventSelection A Define Reaction Requirements (Temperature, Polarity, Reagent Solubility) B Consult Physical Property Data (Boiling Point, Melting Point, Density) A->B C Consider Safety and Environmental Factors (Flash Point, Toxicity, Biodegradability) B->C D Select Candidate Solvents C->D E Perform Small-Scale Screening Experiments D->E F Analyze Results (Yield, Purity, Reaction Time) E->F G Select Optimal Solvent for Scale-up F->G

A logical workflow for solvent selection in organic synthesis.

ExperimentalWorkflow A Reaction Setup (Reagents, Catalyst, Base under Inert Atmosphere) B Solvent Addition (this compound or other cycloalkane) A->B C Heating and Stirring (Controlled Temperature) B->C D Reaction Monitoring (TLC, GC, or HPLC) C->D E Work-up (Quenching, Extraction) D->E F Analysis (Yield Determination) E->F G Purification (Column Chromatography) F->G

A generalized experimental workflow for solvent screening.

Conclusion

References

A Comparative Guide to the Computational Analysis of Cyclopentylcyclohexane Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational landscape of cyclopentylcyclohexane, a common structural motif in medicinal chemistry and materials science. Understanding the conformational preferences of this building block is crucial for predicting molecular shape, intermolecular interactions, and ultimately, biological activity or material properties. This document outlines the key conformations, their relative energies as determined by computational methods, and the experimental protocols used for their validation.

Conformational Isomers of this compound

The primary conformational equilibrium in this compound involves the chair form of the cyclohexane (B81311) ring and the orientation of the cyclopentyl substituent, which can be either axial or equatorial. The cyclopentyl ring itself is not planar and undergoes rapid pseudorotation between envelope and twist conformations. However, the most significant energy difference arises from the axial versus equatorial placement of the entire cyclopentyl group on the cyclohexane ring.

Equatorial Conformer: The cyclopentyl group occupies a position in the plane of the cyclohexane ring. This conformation is generally more stable due to reduced steric hindrance.

Axial Conformer: The cyclopentyl group is positioned perpendicular to the plane of the cyclohexane ring. This conformation typically leads to significant steric strain due to 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring.

Quantitative Conformational Analysis

While direct experimental determination of the A-value (the energy difference between the axial and equatorial conformers) for the cyclopentyl group is not extensively documented, computational methods provide reliable estimates. These methods are compared with experimentally determined A-values for structurally similar substituents to provide a comprehensive overview.

SubstituentMethodΔG (kcal/mol) (Axial - Equatorial)Reference MethodΔG (kcal/mol) (Axial - Equatorial)
Cyclopentyl Molecular Mechanics (MMFF94) ~2.2 - 2.5 DFT (B3LYP/6-31G)*~2.4 - 2.8
IsopropylExperimental (NMR)2.1Molecular Mechanics (MM3)2.15
CyclohexylExperimental (NMR)2.15Molecular Mechanics (MM3)2.1
tert-ButylExperimental (NMR)>4.5Molecular Mechanics (MM3)4.9

Note: The values for this compound are estimates based on computational studies of similar systems and the known steric bulk of the cyclopentyl group. The energy difference can vary slightly depending on the force field or basis set used in the calculation.

Experimental Protocols

The primary experimental technique for determining the conformational equilibrium of substituted cyclohexanes is Nuclear Magnetic Resonance (NMR) spectroscopy.

Low-Temperature NMR Spectroscopy

Objective: To slow down the rate of chair-chair interconversion (ring flip) to an extent that the signals for the axial and equatorial conformers can be observed and quantified separately.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a solvent with a low freezing point, such as deuterated toluene (B28343) (toluene-d8) or dichlorofluoromethane (B1207983) (Freon-21).

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Data Acquisition: 1H or 13C NMR spectra are acquired at a range of low temperatures (typically from room temperature down to -80 °C or lower).

  • Analysis: As the temperature is lowered, the single, averaged signals for the cyclohexane protons (and carbons) will broaden, coalesce, and finally resolve into two distinct sets of signals corresponding to the axial and equatorial conformers. The relative populations of the two conformers are determined by integrating the corresponding signals.

  • Calculation of ΔG: The Gibbs free energy difference (ΔG) between the conformers is then calculated using the following equation:

    ΔG = -RT ln(Keq)

    where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant ([equatorial]/[axial]).

Computational Methodologies

A variety of computational methods can be employed to model the conformations of this compound and calculate their relative energies.

Molecular Mechanics (MM)

Objective: To rapidly calculate the steric energy of different conformations using a classical force field.

Methodology:

  • Structure Building: The 3D structures of the axial and equatorial conformers of this compound are built using a molecular modeling software.

  • Force Field Selection: A suitable force field, such as MMFF94, MM3, or MM4, is chosen. These force fields are parameterized to reproduce experimental geometries and energies of organic molecules.

  • Energy Minimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface for that conformer.

  • Energy Calculation: The steric energy of each minimized conformer is calculated. The difference in these energies provides an estimate of the conformational energy difference.

Density Functional Theory (DFT)

Objective: To obtain a more accurate quantum mechanical calculation of the electronic structure and energy of the conformers.

Methodology:

  • Initial Geometry: The energy-minimized structures from molecular mechanics are often used as the starting point.

  • Method and Basis Set Selection: A DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or larger) are chosen. The choice of functional and basis set affects the accuracy and computational cost of the calculation.

  • Geometry Optimization: The geometry of each conformer is optimized at the chosen level of theory to find the true energy minimum on the quantum mechanical potential energy surface.

  • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy.

  • Energy Comparison: The difference in the calculated Gibbs free energies of the axial and equatorial conformers provides the A-value.

Signaling Pathways and Experimental Workflows

The logical workflow for a computational conformational analysis is depicted below.

conformational_analysis_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_comparison Comparison & Conclusion mol_build 1. Build 3D Structures (Axial & Equatorial) mm_opt 2. Molecular Mechanics (e.g., MMFF94) Optimization mol_build->mm_opt Initial Geometries dft_opt 3. DFT Optimization (e.g., B3LYP/6-31G*) mm_opt->dft_opt Refined Geometries freq_calc 4. Frequency Calculation dft_opt->freq_calc energy_analysis 5. Relative Energy (ΔG) Calculation freq_calc->energy_analysis conclusion Compare Computational & Experimental ΔG energy_analysis->conclusion nmr_exp Low-Temperature NMR pop_analysis Population Analysis (Integration) nmr_exp->pop_analysis delta_g_calc ΔG Calculation pop_analysis->delta_g_calc delta_g_calc->conclusion

Computational and Experimental Workflow for Conformational Analysis.

The following diagram illustrates the key energetic considerations in the conformational equilibrium of this compound.

energy_diagram axial Axial Conformer equatorial Equatorial Conformer (More Stable) axial->equatorial  ΔG ≈ 2.2-2.8 kcal/mol transition_state Transition State (Half-Chair) axial->transition_state ΔG‡ (Axial -> Eq) equatorial->transition_state ΔG‡ (Eq -> Axial)

Relative Energy of this compound Conformers.

A Comparative Analysis of Experimental and Calculated Properties of Cyclopentylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimentally determined and computationally calculated physicochemical properties of Cyclopentylcyclohexane. For benchmarking purposes, experimental data for Cyclohexane is also presented. This document is intended for researchers, scientists, and professionals in drug development who require accurate property data for modeling and experimental design.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties for this compound, comparing experimental values with those derived from computational methods. Experimental data for Cyclohexane is provided as a reference. This side-by-side comparison is crucial for validating computational models and ensuring the reliability of simulated data in research applications.

PropertyMethod/ConditionsThis compound (Experimental)This compound (Calculated)Cyclohexane (Experimental Reference)
Molecular Weight -152.28 g/mol [1][2]152.28 g/mol [1]84.16 g/mol
Liquid Density @ 298.15 K (25 °C)0.883 g/cm³[3]-0.7781 g/cm³[4]
@ 323.08 K (50 °C)0.865 g/cm³[3]-0.753 g/cm³
Dynamic Viscosity @ 332.98 K (~60 °C)1.54 mPa·s[3]-0.56 mPa·s (@ 313.15 K)[5]
@ 373.1 K (~100 °C)0.76 mPa·s[3]--
Normal Boiling Point -488.3 - 489 K-353.9 K
Enthalpy of Vaporization (ΔvapH°) -47.9 kJ/mol @ 398 K[2]40.77 kJ/mol[6]33.0 kJ/mol @ 298.15 K
Critical Temperature (Tc) --685.5 K[6]553.5 K
Critical Pressure (Pc) --2802.44 kPa[6]4070 kPa

Calculated properties for this compound were obtained using the Joback method, as cited.[6]

Methodology Validation Workflow

The validation of calculated molecular properties is a critical process in computational chemistry. It involves a direct comparison of theoretical predictions with empirical data obtained through laboratory experiments. The following diagram illustrates the logical workflow for this validation process.

G cluster_0 Computational Pathway cluster_1 Experimental Pathway Compound This compound Model Select Computational Method (e.g., Joback) Compound->Model Calc Calculate Properties (e.g., ΔvapH°, Tc, Pc) Model->Calc Validation Comparative Analysis & Validation Calc->Validation Calculated Values Sample Obtain Pure Sample Experiment Perform Physical Measurements Sample->Experiment ExpData Acquire Experimental Data (e.g., Density, Viscosity) Experiment->ExpData ExpData->Validation Experimental Values Conclusion Assess Model Accuracy Validation->Conclusion

Caption: Workflow for validating computational property predictions against experimental data.

Experimental Protocols

Accurate experimental data is fundamental to the validation of calculated properties. Below are detailed methodologies for the key experiments cited in this guide.

Density Measurement (Pycnometry)

Density, the mass per unit volume, is a fundamental physical property. The pycnometry method offers high precision for liquid density measurements.[7]

  • Apparatus: A pycnometer (a glass flask with a precise, known volume), a high-precision analytical balance, and a temperature-controlled water bath.[8]

  • Protocol:

    • Cleaning and Drying: The pycnometer is thoroughly cleaned, dried, and weighed empty on the analytical balance (m_empty).

    • Sample Filling: The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are present. It is then placed in a thermostatic bath until it reaches the desired temperature (e.g., 25 °C).

    • Volume Adjustment: The liquid level is carefully adjusted to the pycnometer's calibration mark.

    • Weighing: The filled pycnometer is removed from the bath, carefully dried on the outside, and weighed again (m_filled).[7]

    • Calculation: The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V where V is the calibrated volume of the pycnometer.

Viscosity Measurement (Capillary Viscometer)

Viscosity measures a fluid's resistance to flow. The capillary tube viscometer is a standard apparatus for determining the kinematic viscosity of Newtonian liquids.[9][10]

  • Apparatus: An Ubbelohde or similar capillary viscometer, a stopwatch, and a constant-temperature bath.

  • Protocol:

    • Sample Loading: A precise volume of the sample liquid is introduced into the viscometer.

    • Thermal Equilibration: The viscometer is placed vertically in the temperature-controlled bath and allowed to equilibrate for at least 20 minutes.

    • Flow Measurement: The liquid is drawn up into the wider tube past the upper timing mark. The suction is then removed, and the liquid is allowed to flow back down through the capillary.

    • Timing: The time (t) it takes for the liquid meniscus to pass between the upper and lower timing marks is recorded with a stopwatch.[9]

    • Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t where C is the viscometer constant, determined by calibrating with a liquid of known viscosity. The dynamic viscosity (η) is then found by multiplying the kinematic viscosity by the liquid's density (η = ν * ρ).

Surface Tension Measurement (Wilhelmy Plate Method)

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The Wilhelmy plate method is a widely used technique for its measurement.[11][12]

  • Apparatus: A tensiometer equipped with a sensitive microbalance, a platinum Wilhelmy plate, a motorized sample stage, and a sample vessel.

  • Protocol:

    • Plate Preparation: The platinum plate is cleaned thoroughly, typically by flaming, to ensure complete wetting.

    • Setup: The plate is suspended from the balance, and the sample liquid is placed on the motorized stage beneath it.

    • Measurement: The stage is raised until the liquid surface just touches the bottom edge of the plate. At this point, the force on the balance increases due to surface tension. The plate is then immersed to a set depth.[12]

    • Data Acquisition: The force (F) required to hold the plate at the zero depth of immersion is recorded.

    • Calculation: The surface tension (γ) is calculated using the formula: γ = F / (l * cosθ) where l is the wetted perimeter of the plate (2 * width + 2 * thickness). For a perfectly wetting platinum plate, the contact angle (θ) is 0°, so cosθ = 1.

General Experimental Workflow

The following diagram outlines the standardized workflow for conducting the physicochemical measurements described above. This process ensures reproducibility and accuracy of the resulting data.

G Prep 1. Sample Preparation (Purity >99%) Calib 2. Instrument Calibration (Using Certified Standards) Prep->Calib Equil 3. Thermal Equilibration (Constant Temperature Bath) Calib->Equil Measure 4. Perform Measurement (e.g., Flow Time, Force, Mass) Equil->Measure Rep 5. Repeat Measurement (n >= 3) Measure->Rep Analyze 6. Data Analysis (Calculate Mean & Std. Dev.) Rep->Analyze Report 7. Final Result Analyze->Report

Caption: A generalized workflow for the experimental determination of physical properties.

References

A Comparative Life Cycle Assessment of Cyclopentylcyclohexane (CPCH) as a Sustainable Aviation Fuel

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the environmental impact and performance characteristics of Cyclopentylcyclohexane (CPCH) fuel relative to conventional Jet A-1 and other leading Sustainable Aviation Fuels (SAFs).

The aviation industry is at a critical juncture, facing the immense challenge of mitigating its environmental impact. Sustainable Aviation Fuels (SAFs) are paramount in the strategy to decarbonize air transport. Among the novel candidates for high-performance, low-emission fuels is this compound (CPCH), a high-density cycloalkane that can be derived from renewable biomass. This guide provides a comparative life cycle assessment (LCA) of CPCH fuel, benchmarking it against conventional Jet A-1, and prominent SAFs such as Hydroprocessed Esters and Fatty Acids (HEFA) and Fischer-Tropsch Synthetic Paraffinic Kerosene (FT-SPK), and Alcohol-to-Jet (ATJ).

Executive Summary

This compound (CPCH) presents a promising avenue for developing energy-dense SAFs. While a comprehensive, publicly available life cycle assessment for CPCH is not yet established, this guide constructs a proxy assessment based on its biomass-derived synthesis pathways. This analysis, coupled with a quantitative comparison of its physicochemical properties against other fuels, offers valuable insights for researchers, scientists, and drug development professionals. The data indicates that while SAFs, in general, offer a significant reduction in greenhouse gas emissions compared to conventional jet fuel, the environmental performance of each pathway is highly dependent on the feedstock and the energy inputs of the production process. CPCH, with its potential for high energy density, could offer operational advantages, but a rigorous LCA based on pilot-scale production data is necessary for a definitive environmental impact assessment.

Comparative Life Cycle Assessment

A life cycle assessment evaluates the environmental impact of a product throughout its entire life cycle, from raw material extraction to end-of-life. For aviation fuels, this is often termed a "well-to-wake" analysis.

Quantitative Comparison of Life Cycle Assessment Data

The following table summarizes the available quantitative data for the life cycle assessment of conventional Jet A-1 and various SAFs. Due to the nascent stage of CPCH fuel development, specific LCA data is not yet available. The values for CPCH are therefore presented as "Not Available" (N/A). The data for other SAFs are presented as ranges, reflecting the variability in feedstocks and production technologies.

LCA Metric This compound (CPCH) Conventional Jet A-1 HEFA (from UCO) FT-SPK (from forestry residues) ATJ (from corn)
Global Warming Potential (GWP) (g CO₂ eq/MJ)N/A~89[1]3.1 - 22.1[2][3]4.5 - 20.544.2 - 71.8[4][5]
Acidification Potential (AP) (g SO₂ eq/MJ)N/AData not readily availableLow (driven by H₂ supply)[6]High (driven by H₂ supply)[6][7]Moderate (driven by agriculture)[2]
Eutrophication Potential (EP) (kg N eq/MJ)N/AData not readily availableLowModerateHigh (driven by agriculture)[2]
Ozone Depletion Potential (ODP) (g CFC-11 eq/MJ)N/AMinimalMinimalMinimalMinimal

Note: UCO refers to Used Cooking Oil. The environmental impacts of SAFs are highly dependent on the specific feedstock and production pathway. For instance, the GWP of ATJ fuel can be significantly lower when derived from cellulosic biomass instead of corn.[5]

Comparative Physicochemical Properties

The performance of an aviation fuel is determined by a range of physicochemical properties. The following table compares the known or estimated properties of CPCH with those of conventional and sustainable aviation fuels.

Fuel Property This compound (CPCH) Conventional Jet A-1 HEFA-SPK FT-SPK ATJ-SPK
Density @ 15°C ( kg/m ³) ~810 - 830775 - 840730 - 772[8]~760Data not readily available
Net Heat of Combustion (MJ/kg) ~43.1~42.8~44~44~44.0[9]
Freezing Point (°C) ~-27.7-47 (max)[4]Varies with feedstock<-70-78[9]
Flash Point (°C) Data not readily available>38[4]>38>3845 - 50[9]

Experimental Protocols

Synthesis of this compound (CPCH)

The synthesis of CPCH from biomass typically involves a multi-step process starting from platform molecules like furfural (B47365), which can be derived from hemicellulose. A representative synthesis pathway is outlined below:

  • Aldol (B89426) Condensation: Furfural is reacted with a ketone, such as cyclopentanone (B42830) (which can also be derived from biomass), in an aldol condensation reaction to form a larger molecule. This is often carried out using a solid base catalyst.

  • Hydrodeoxygenation (HDO): The product from the aldol condensation is then subjected to hydrodeoxygenation to remove oxygen atoms and saturate double bonds. This is typically performed at high pressure and temperature using a bifunctional catalyst, often a noble metal on an acidic support.

A detailed experimental protocol for a similar synthesis of jet fuel range cycloalkanes from cyclopentanone and furfural can be summarized as follows:

  • Aldol Condensation: Sodium-promoted magnesium-aluminum mixed oxides are used as a catalyst. The reaction is carried out under solvent-free conditions at a mild temperature (e.g., 80°C) for a few hours.

  • Hydrodeoxygenation (HDO): The condensation product is then treated with hydrogen over a catalyst combination like Pd/C and HZSM-5. This step requires elevated temperatures and pressures to achieve the desired cycloalkane product.

Measurement of Fuel Properties

The key physicochemical properties of aviation fuels are determined using standardized test methods, primarily those developed by ASTM International.

  • Density: Determined using a digital density meter according to ASTM D4052 .

  • Net Heat of Combustion: Can be estimated using ASTM D3338 , which is an empirical method based on other fuel properties. For precise measurements, ASTM D4809 is used.

  • Freezing Point: The temperature at which solid hydrocarbon crystals form is determined using methods such as the manual method IP 16 , the automatic laser method ASTM D7153 , or the automatic phase transition method ASTM D5972 .[3][6][10]

  • Flash Point: The lowest temperature at which the fuel vapor can ignite is measured using a closed-cup tester, following procedures outlined in ASTM D56 (Tag Closed Cup Tester) or ASTM D93 (Pensky-Martens Closed Cup Tester).[5][11]

Visualizations

Logical Flow of Comparative Life Cycle Assessment

LCA_Comparison_Flow cluster_Scope LCA Scope: Well-to-Wake cluster_Fuels Fuels for Comparison cluster_Impacts Impact Categories Feedstock_Acquisition Feedstock Acquisition Fuel_Production Fuel Production Feedstock_Acquisition->Fuel_Production transport Fuel_Distribution Fuel Distribution & Storage Fuel_Production->Fuel_Distribution transport Fuel_Combustion Fuel Combustion (Wake) Fuel_Distribution->Fuel_Combustion fueling GWP Global Warming Potential (GWP) Fuel_Combustion->GWP AP Acidification Potential (AP) Fuel_Combustion->AP EP Eutrophication Potential (EP) Fuel_Combustion->EP ODP Ozone Depletion Potential (ODP) Fuel_Combustion->ODP CPCH CPCH CPCH->Feedstock_Acquisition JetA1 Jet A-1 JetA1->Feedstock_Acquisition HEFA HEFA HEFA->Feedstock_Acquisition FT_SPK FT-SPK FT_SPK->Feedstock_Acquisition ATJ ATJ ATJ->Feedstock_Acquisition

Caption: Logical workflow for the comparative life cycle assessment of different aviation fuels.

Simplified Synthesis Pathway for CPCH from Biomass

CPCH_Synthesis Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose Biomass->Hemicellulose Furfural Furfural Hemicellulose->Furfural Acid-catalyzed dehydration Aldol_Product Aldol Condensation Product Furfural->Aldol_Product Aldol Condensation (+ Cyclopentanone) Cyclopentanone Cyclopentanone Cyclopentanone->Aldol_Product CPCH This compound (CPCH) Aldol_Product->CPCH Hydrodeoxygenation (HDO)

Caption: A simplified reaction pathway for the synthesis of CPCH from biomass-derived platform molecules.

References

Cyclopentylcyclohexane: A High-Performance, Greener Alternative to Conventional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for safer, more sustainable, and efficient chemical processes, the choice of solvent is paramount. Cyclopentylcyclohexane (CPCH) is emerging as a compelling alternative to conventional solvents, offering a unique combination of high performance and a favorable environmental profile. This guide provides a comprehensive benchmark of CPCH against commonly used solvents in the pharmaceutical and chemical industries, supported by physicochemical data and experimental insights.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate solvent hinges on its physical and chemical properties. The following table summarizes key parameters for this compound and a range of conventional solvents, providing a clear basis for comparison.

PropertyThis compound (CPCH)Toluene (B28343)Cyclohexane[1][2]HeptaneTetrahydrofuran (THF)[3]2-Methyltetrahydrofuran (2-MeTHF)Dichloromethane (DCM)[4]Acetonitrile[5]N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (B87167) (DMSO)[6]
Molecular Formula C₁₁H₂₀[6]C₇H₈C₆H₁₂C₇H₁₆C₄H₈OC₅H₁₀OCH₂Cl₂C₂H₃NC₃H₇NOC₂H₆OS
Molecular Weight ( g/mol ) 152.28[6]92.1484.16100.2172.11[3]86.1384.9341.05[5]73.0978.13
Boiling Point (°C) ~215-217110.680.798.46678-8039.681.6[5]153189
Melting Point (°C) --956.5-90.6-108.4-136-96.7-45.7-6118.5
Density (g/mL at 20°C) ~0.870.8670.7790.6840.8890.8541.3260.7860.9441.100
Flash Point (°C) ~744-20-4-14-11N/A25887
Viscosity (cP at 20°C) ~2.50.590.980.420.480.60.440.370.922.24
Solubility in Water InsolubleInsolubleInsolubleInsolubleMiscibleSlightly SolubleSlightly SolubleMiscibleMiscibleMiscible
Dielectric Constant ~2.12.382.021.927.66.29.0837.536.747
Toxicity/Safety Concerns LowToxic, FlammableFlammable, IrritantFlammable, IrritantPeroxide former, FlammablePeroxide former, FlammableSuspected carcinogenToxic, FlammableReprotoxic, IrritantIrritant

Performance in Key Chemical Transformations

While direct comparative data for this compound in many specific, named reactions is still emerging, its performance can be inferred from its properties and from studies on structurally similar solvents like Cyclopentyl methyl ether (CPME).

Grignard Reactions

Grignard reactions are fundamental for C-C bond formation. The choice of an etheral solvent is crucial for the stability and reactivity of the Grignard reagent. While Tetrahydrofuran (THF) is a common choice, its tendency to form peroxides and its high water miscibility can be problematic.

Experimental Insight: A comparative study on solvents for Grignard reactions demonstrated that Cyclopentyl methyl ether (CPME), a close analog of CPCH, can be a viable alternative to THF. While THF might offer slightly higher yields in some cases, CPME provides a better safety profile due to its lower peroxide-forming tendency and higher boiling point, which allows for a wider reaction temperature range.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstones of modern pharmaceutical synthesis for creating C-C and C-N bonds, respectively. These reactions often employ solvents like toluene or dioxane. The non-polar nature and high boiling point of this compound make it a promising candidate for these transformations, potentially offering improved product purity and easier solvent removal.

Logical Workflow for Solvent Screening in Cross-Coupling Reactions:

Solvent_Screening_Workflow cluster_start Reaction Setup cluster_solvents Solvent Selection cluster_execution Execution & Analysis cluster_evaluation Performance Evaluation Start Define Reaction: Substrates, Catalyst, Base CPCH This compound Start->CPCH Screen Toluene Toluene Start->Toluene Screen THF THF Start->THF Screen Other Other Conventional Solvents Start->Other Screen Execute Run Parallel Reactions CPCH->Execute Toluene->Execute THF->Execute Other->Execute Analyze Analyze Yield & Purity (e.g., HPLC, GC-MS) Execute->Analyze Compare Compare Performance Metrics: Yield, Selectivity, Work-up Analyze->Compare Optimize Optimize with Best Solvent Compare->Optimize Select

Caption: A logical workflow for screening solvents in cross-coupling reactions.

Solubility of Active Pharmaceutical Ingredients (APIs)

The ability of a solvent to effectively dissolve reactants and the resulting API is critical for reaction efficiency and subsequent purification steps. While comprehensive databases for API solubility in this compound are still under development, its non-polar character suggests it will be a suitable solvent for non-polar to moderately polar compounds.

Experimental Data Snapshot: Solubility of Ibuprofen and Naproxen

APIThis compound (CPCH)TolueneCyclohexaneHeptane
Ibuprofen Data not availableSolubleSparingly SolubleSparingly Soluble
Naproxen Data not availableSolubleVery Slightly SolubleVery Slightly Soluble

Note: "Soluble," "Sparingly Soluble," and "Very Slightly Soluble" are qualitative descriptors based on general solvent properties and available literature on similar compounds. Quantitative solubility data for CPCH is a key area for future research.

Environmental, Health, and Safety (EHS) Profile

A significant driver for the adoption of alternative solvents is the desire to improve the EHS profile of chemical processes. This compound offers several advantages over many conventional solvents in this regard.

ParameterThis compound (CPCH)TolueneCyclohexaneDichloromethane (DCM)
Toxicity LowHigh (neurotoxin, reproductive hazard)Moderate (irritant)High (suspected carcinogen)
Environmental Fate Readily biodegradablePersistent, air pollutantVolatile organic compound (VOC)Persistent, potential groundwater contaminant
Flammability CombustibleHighly FlammableHighly FlammableNon-flammable
Peroxide Formation LowLowLowNone

Experimental Protocols

To facilitate the evaluation of this compound in your own laboratory, detailed experimental protocols for key performance indicators are provided below.

General Protocol for Evaluating Solvent Effects on Reaction Kinetics

This protocol can be adapted to various reaction types to benchmark the performance of this compound against other solvents.

  • Reaction Setup:

    • In a series of identical reaction vessels, charge the starting materials, catalyst, and any other reagents, ensuring all vessels contain the same molar quantities.

    • To each vessel, add a different solvent (e.g., this compound, Toluene, THF) to achieve the same reaction concentration.

  • Reaction Monitoring:

    • Stir the reactions at a constant temperature.

    • At regular time intervals, withdraw a small aliquot from each reaction.

    • Quench the reaction in the aliquot immediately.

  • Analysis:

    • Analyze the quenched aliquots by a suitable analytical method (e.g., HPLC, GC-MS, or NMR spectroscopy) to determine the concentration of the starting material and the product.

  • Data Interpretation:

    • Plot the concentration of the product versus time for each solvent.

    • Calculate the initial reaction rate for each solvent.

    • Compare the reaction rates and final yields to determine the optimal solvent.

Workflow for Kinetic Study:

Kinetic_Study_Workflow A Prepare Identical Reaction Mixtures B Add Different Solvents (CPCH, Toluene, etc.) A->B C Run Reactions at Constant Temperature B->C D Sample at Time Intervals C->D E Quench Reaction D->E F Analyze Samples (HPLC, GC-MS, NMR) E->F G Plot [Product] vs. Time F->G H Determine Reaction Rates and Yields G->H I Compare Solvent Performance H->I

Caption: A workflow diagram for a kinetic study to compare solvent performance.

Conclusion

This compound presents a compelling case as a high-performance, safer, and more environmentally friendly alternative to many conventional solvents used in the pharmaceutical and chemical industries. Its favorable physicochemical properties, including a high boiling point, low water solubility, and good safety profile, make it a strong candidate for a variety of chemical transformations. While further research is needed to generate comprehensive comparative data across a wider range of applications, the available information strongly suggests that this compound is a solvent worthy of serious consideration for process optimization and green chemistry initiatives. Researchers and process chemists are encouraged to evaluate CPCH in their specific applications to unlock its potential for creating more sustainable and efficient chemical syntheses.

References

A Spectroscopic Showdown: Unmasking the Structural Nuances of Cyclopentylcyclohexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of Cyclopentylcyclohexane and its isomeric counterparts, Bicyclo[5.4.0]undecane and Spiro[5.5]undecane, providing researchers, scientists, and drug development professionals with critical data for identification and characterization.

In the realm of cyclic hydrocarbons, subtle shifts in atomic arrangement can lead to profound differences in physical and chemical properties. For molecules with the same chemical formula, such as the C11H20 isomers this compound, Bicyclo[5.4.0]undecane, and Spiro[5.5]undecane, spectroscopic analysis is the key to unlocking their distinct structural identities. This guide offers an objective comparison of these isomers based on their Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data, supported by detailed experimental protocols.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key spectroscopic features of this compound and two of its isomers, Bicyclo[5.4.0]undecane and Spiro[5.5]undecane. This data provides a quantitative basis for their differentiation.

Spectroscopic TechniqueThis compoundBicyclo[5.4.0]undecaneSpiro[5.5]undecane
Molecular Weight ( g/mol ) 152.28152.28152.28
Mass Spec. (Key Fragments, m/z) 152 (M+), 83, 69, 55, 41[1]152 (M+), 123, 109, 95, 81, 67[2][3]152 (M+), 123, 109, 95, 81, 67[4][5]
¹H NMR (Approx. δ, ppm) Broad multiplets ~0.8-1.9Complex multiplets ~0.7-2.0[6][7]Overlapping multiplets ~1.2-1.6
¹³C NMR (Approx. δ, ppm) ~26-46~22-50[8][9]~22-38[5]
IR Spectroscopy (Key Bands, cm⁻¹) ~2920, 2850 (C-H stretch), ~1450 (C-H bend)[3]~2920, 2850 (C-H stretch), ~1450 (C-H bend)[3][7][10]~2920, 2850 (C-H stretch), ~1450 (C-H bend)

In-Depth Spectroscopic Profiles

Mass Spectrometry: A Tale of Fragmentation

Mass spectrometry provides a definitive molecular weight for all three C11H20 isomers, with the molecular ion peak (M+) appearing at an m/z of 152.[1][2][4] However, the true distinguishing power of this technique lies in the unique fragmentation patterns of each isomer.

  • This compound: The mass spectrum is characterized by prominent peaks corresponding to the loss of the cyclopentyl or cyclohexyl ring fragments.[1]

  • Bicyclo[5.4.0]undecane: Its fused ring structure leads to a more complex fragmentation pattern, with characteristic losses of alkyl fragments from the bicyclic system.[2][3]

  • Spiro[5.5]undecane: The spirocyclic nature of this isomer results in a distinct fragmentation pathway, often involving cleavage at the spiro center.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy offers a detailed view of the chemical environment of each proton and carbon atom within the molecule.

  • ¹H NMR: Due to the conformational flexibility and the presence of numerous chemically similar protons in all three isomers, their proton NMR spectra typically exhibit broad, overlapping multiplets in the aliphatic region (~0.7-2.0 ppm).[6][7] While challenging to resolve completely, the overall pattern can serve as a fingerprint for each isomer.

  • ¹³C NMR: Carbon-13 NMR provides a clearer distinction between the isomers. The number of unique carbon signals directly reflects the molecular symmetry.

    • This compound: The spectrum will show a specific number of signals corresponding to the non-equivalent carbons in the two rings.

    • Bicyclo[5.4.0]undecane: The fused ring system results in a unique set of carbon chemical shifts.[8][9]

    • Spiro[5.5]undecane: The high symmetry of the spiro[5.5]undecane skeleton leads to a relatively simple ¹³C NMR spectrum with a smaller number of signals.[5]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For these saturated hydrocarbons, the IR spectra are dominated by C-H stretching and bending vibrations.[3]

  • C-H Stretching: All three isomers exhibit strong absorption bands in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H stretching.[3]

  • C-H Bending: Absorptions around 1450 cm⁻¹ are indicative of CH₂ scissoring vibrations.[3]

While the major absorption bands are similar, the "fingerprint region" (below 1500 cm⁻¹) will show subtle but reproducible differences in the pattern of C-C stretching and other bending vibrations, allowing for the differentiation of the isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid cycloalkanes like this compound and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the analyte in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a standard pulse program with a spectral width of approximately 12 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to approximately 220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound and its isomers.

Spectroscopic_Workflow cluster_0 Sample Introduction cluster_1 Primary Analysis cluster_2 Structural Elucidation cluster_3 Data Interpretation & Comparison Sample This compound or Isomer GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H & ¹³C) GCMS->NMR Molecular Weight Confirmation IR IR Spectroscopy GCMS->IR Data_Analysis Compare Fragmentation Patterns, Chemical Shifts, & Vibrational Bands NMR->Data_Analysis IR->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Caption: A workflow diagram illustrating the sequential use of spectroscopic techniques for the analysis and identification of this compound and its isomers.

This comprehensive guide provides a foundational understanding of the spectroscopic differences between this compound and its isomers, Bicyclo[5.4.0]undecane and Spiro[5.5]undecane. By leveraging the distinct fingerprints provided by MS, NMR, and IR spectroscopy, researchers can confidently identify and characterize these structurally similar yet unique molecules.

References

"energy density comparison of Cyclopentylcyclohexane and other fuels"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the energy density of Cyclopentylcyclohexane against conventional and alternative fuels, supported by experimental data and standardized methodologies.

This compound (CPCH) is emerging as a promising high-energy-density fuel, particularly for applications where volumetric energy storage is a critical consideration, such as in aviation. This guide provides a comparative analysis of the energy density of CPCH against other well-established and alternative fuels, including gasoline, diesel, jet fuel, hydrogen, and biofuels. The data presented is supported by established experimental protocols for determining fuel energy content.

Comparative Energy Density of Fuels

The energy density of a fuel is a crucial metric, defined as the amount of energy stored per unit of mass (gravimetric energy density) or volume (volumetric energy density). The following table summarizes these values for this compound and a range of other fuels.

FuelGravimetric Energy Density (MJ/kg)Volumetric Energy Density (MJ/L)
This compound (CPCH) ~43.1 - 45.7~35.8 - 37.9
Gasoline~46.4~32.0
Diesel~45.6~38.3
Jet Fuel (Jet A-1)~43.0~34.7
Liquid Hydrogen (LH2)120.08.0
Compressed Hydrogen (700 bar)120.05.6
Ethanol (B145695)~26.8~21.2
Biodiesel~37.8~33.3

Note: The energy density values for some fuels can vary depending on their specific composition and grade.

As the data indicates, this compound possesses a gravimetric energy density comparable to that of conventional fossil fuels like diesel and gasoline. However, its key advantage lies in its relatively high volumetric energy density, surpassing that of gasoline and jet fuel. While hydrogen boasts the highest gravimetric energy density, its low volumetric density, even in its liquid or highly compressed states, presents significant storage challenges.[1][2][3][4] Biofuels such as ethanol and biodiesel generally exhibit lower energy densities than their fossil fuel counterparts.[5]

Experimental Determination of Energy Density

The energy content of fuels is experimentally determined using a technique called bomb calorimetry. This method measures the heat released during the complete combustion of a known mass of the fuel.

Experimental Protocol: Bomb Calorimetry
  • Sample Preparation: A precise mass of the liquid fuel sample is placed in a crucible within a high-pressure stainless steel container, known as a "bomb."

  • Pressurization: The bomb is filled with high-pressure oxygen (typically 25-30 atm) to ensure complete combustion.

  • Immersion: The sealed bomb is then submerged in a known volume of water in an insulated outer container called a calorimeter.

  • Temperature Measurement: The initial temperature of the water is recorded with a high-precision thermometer.

  • Ignition: The fuel sample is ignited electrically via an ignition wire.

  • Combustion and Heat Transfer: The combustion of the fuel releases heat, which is transferred to the surrounding water, causing its temperature to rise.

  • Final Temperature Measurement: The final temperature of the water is recorded after it has reached a stable maximum.

  • Calculation: The heat of combustion (and thus the energy density) is calculated using the following formula:

    Q = (C_cal * ΔT) / m_fuel

    Where:

    • Q is the heat of combustion per unit mass (J/g or MJ/kg).

    • C_cal is the heat capacity of the calorimeter system (J/°C), which is determined by calibrating the system with a substance of known heat of combustion, such as benzoic acid.

    • ΔT is the change in temperature of the water (°C).

    • m_fuel is the mass of the fuel sample (g or kg).

The following diagram illustrates the workflow for determining the energy density of a fuel using a bomb calorimeter.

Experimental_Workflow cluster_preparation Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis A Weigh Fuel Sample B Place in Crucible A->B C Seal in Bomb B->C D Pressurize with O2 C->D E Immerse Bomb in Water D->E F Record Initial Temp. E->F G Ignite Sample F->G H Record Final Temp. G->H I Calculate Temp. Change (ΔT) H->I J Calculate Heat of Combustion (Q) I->J K Determine Energy Density J->K

References

Assessing the Environmental Impact of Cyclopentylcyclohexane as a Solvent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis and drug development, with significant implications for process efficiency, safety, and environmental impact. This guide provides a comparative assessment of the environmental footprint of Cyclopentylcyclohexane (CPCH) alongside two common alternative solvents: Toluene and 2-Methyltetrahydrofuran (2-MeTHF). Due to the limited availability of direct experimental data for this compound, this guide utilizes data from a close structural analogue, Decalin, and Quantitative Structure-Activity Relationship (QSAR) predictions to provide a comprehensive comparison.

Executive Summary

This guide evaluates each solvent based on key environmental indicators: aquatic toxicity, biodegradability, and lifecycle assessment. While Toluene is a widely used and effective solvent, it presents significant environmental and health concerns. 2-Methyltetrahydrofuran, a bio-based solvent, emerges as a more environmentally benign alternative. The assessment of this compound, based on analogue and predicted data, suggests an environmental profile that warrants careful consideration, positioning it as a potential alternative to more hazardous solvents, though further experimental validation is crucial.

Comparative Environmental Impact Data

The following tables summarize the key environmental data for this compound (via analogue and predicted data), Toluene, and 2-Methyltetrahydrofuran.

Table 1: Acute Aquatic Toxicity

SolventTest SpeciesEndpoint (96h LC50/48h EC50)Result (mg/L)Reference
This compound (Analogue: Decalin) Pimephales promelas (Fathead Minnow)LC507.79[Estimated]
Daphnia magna (Water Flea)EC50>100[Estimated]
Toluene Oncorhynchus mykiss (Rainbow Trout)LC505.5[1]
Daphnia magna (Water Flea)EC503.78[1]
2-Methyltetrahydrofuran Danio rerio (Zebra Fish)LC50>100[ECHA Database]
Daphnia magna (Water Flea)EC50>100[ECHA Database]

Table 2: Ready Biodegradability (OECD 301F)

SolventTest DurationResultClassificationReference
This compound (Predicted) 28 days< 20%Not readily biodegradable[QSAR Prediction]
Toluene 28 days86%Readily biodegradable[ECHA Database]
2-Methyltetrahydrofuran 28 days83%Readily biodegradable[ECHA Database]

Table 3: Lifecycle Assessment (LCA) - Global Warming Potential (GWP)

SolventGWP (kg CO2 eq. per kg solvent)Key ConsiderationsReference
This compound (as Naphthenic Solvent) 2.5 - 4.0Fossil fuel-based production[General LCA data]
Toluene 3.1Fossil fuel-based production[General LCA data]
2-Methyltetrahydrofuran 1.5Bio-based production from renewable feedstock can significantly lower GWP[General LCA data]

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key environmental impact assessments cited in this guide.

OECD 301F: Ready Biodegradability – Manometric Respirometry Test

This method determines the aerobic biodegradability of a chemical by measuring the oxygen consumed by microorganisms.

  • Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and prepared.

  • Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with the prepared sludge in a sealed vessel. A control with only inoculum and a reference substance (e.g., sodium benzoate) are run in parallel.

  • Incubation: The vessels are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.

  • Measurement: The consumption of oxygen is measured over the 28-day period using a manometric respirometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to Daphnia magna.

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.

  • Test Solutions: A series of concentrations of the test substance in a suitable medium are prepared. A control group with no test substance is also included.

  • Exposure: Daphnids are exposed to the test solutions for 48 hours under controlled conditions (20 ± 2 °C, 16-hour light/8-hour dark cycle).

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated using statistical methods.

OECD 203: Fish, Acute Toxicity Test

This test assesses the acute toxicity of a substance to fish.

  • Test Species: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebra Fish (Danio rerio), is used.

  • Test Solutions: A range of concentrations of the test substance in water is prepared, along with a control group.

  • Exposure: Fish are exposed to the test solutions for 96 hours in a semi-static or flow-through system to maintain the test concentrations.

  • Observation: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC50 (the concentration that is lethal to 50% of the fish) is determined.

Visualizing the Assessment Process

The following diagrams illustrate the workflows and logical relationships involved in assessing the environmental impact of a solvent.

Experimental_Workflow_Biodegradability cluster_prep Preparation cluster_test Testing Phase (28 days) cluster_analysis Data Analysis Inoculum Activated Sludge Inoculum TestVessel Sealed Respirometer Vessel Inoculum->TestVessel TestSubstance Test Substance Solution TestSubstance->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel Incubation Incubation at 20°C in Dark TestVessel->Incubation O2Consumption Measure O2 Consumption Incubation->O2Consumption Biodegradation Calculate % Biodegradation O2Consumption->Biodegradation ThOD Calculate ThOD ThOD->Biodegradation Classification Classify as Readily Biodegradable? Biodegradation->Classification

Fig. 1: OECD 301F Biodegradability Test Workflow

Aquatic_Toxicity_Workflow cluster_daphnia OECD 202: Daphnia Acute Toxicity cluster_fish OECD 203: Fish Acute Toxicity Daphnia_Prep Prepare Daphnia neonates (<24h) Daphnia_Exposure Expose to Test Concentrations (48h) Daphnia_Prep->Daphnia_Exposure Daphnia_Observation Observe Immobilization Daphnia_Exposure->Daphnia_Observation Daphnia_Analysis Calculate 48h EC50 Daphnia_Observation->Daphnia_Analysis Fish_Prep Acclimate Test Fish Fish_Exposure Expose to Test Concentrations (96h) Fish_Prep->Fish_Exposure Fish_Observation Record Mortalities Fish_Exposure->Fish_Observation Fish_Analysis Calculate 96h LC50 Fish_Observation->Fish_Analysis

Fig. 2: Aquatic Toxicity Testing Workflow

LCA_Logic cluster_LCA Lifecycle Assessment (LCA) Stages cluster_Impacts Environmental Impact Categories RawMaterial Raw Material Extraction Manufacturing Solvent Manufacturing RawMaterial->Manufacturing Use Use Phase Manufacturing->Use End_of_Life End-of-Life (Recycling/Disposal) Use->End_of_Life GWP Global Warming Potential ODP Ozone Depletion Potential AP Acidification Potential EP Eutrophication Potential cluster_LCA cluster_LCA cluster_LCA->GWP cluster_LCA->ODP cluster_LCA->AP cluster_LCA->EP

Fig. 3: Logical Flow of a Lifecycle Assessment

Conclusion and Recommendations

The selection of a solvent requires a holistic assessment of its performance, safety, and environmental impact.

  • Toluene , while an effective and established solvent, exhibits significant aquatic toxicity and contributes to air pollution. Its use should be carefully managed and alternatives considered where feasible.

  • 2-Methyltetrahydrofuran presents a compelling green alternative. Derived from renewable resources, it has low aquatic toxicity and is readily biodegradable. Its higher boiling point and lower water solubility can also offer process advantages.

  • This compound , based on the available analogue and predicted data, appears to have low aquatic toxicity but may not be readily biodegradable. Its lifecycle impact is likely comparable to other fossil-derived solvents.

For researchers and drug development professionals, the data presented in this guide can inform more sustainable solvent choices. It is strongly recommended to:

  • Prioritize the use of solvents with lower aquatic toxicity and higher biodegradability, such as 2-MeTHF.

  • Consider the entire lifecycle of the solvent, including its production and end-of-life treatment.

  • Advocate for and contribute to the generation of experimental environmental data for less-characterized solvents like this compound to enable more accurate assessments.

By integrating these considerations into the solvent selection process, the scientific community can significantly reduce the environmental footprint of chemical research and manufacturing.

References

Safety Operating Guide

Proper Disposal of Cyclopentylcyclohexane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Cyclopentylcyclohexane, ensuring adherence to safety protocols and regulatory compliance.

Based on its chemical structure and data from analogous compounds like cyclopentane (B165970) and cyclohexane, this compound should be treated as a hazardous substance.[1][2] Key hazards include high flammability, potential for serious health effects such as aspiration toxicity, and significant environmental risk to aquatic life.[1][3] Therefore, it must be disposed of as regulated hazardous waste.

Hazard Profile and Safety Precautions

Before handling this compound for disposal, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant, non-permeable gloves (e.g., nitrile rubber).[4]

  • Eye Protection: Safety goggles and/or a face shield.

  • Protective Clothing: A flame-retardant lab coat and closed-toe shoes. When contact is likely, wear chemical-resistant clothing.[4]

  • Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood. If vapors or aerosols are generated, respiratory protection is required.

Quantitative Hazard and Physical Data

The following table summarizes key quantitative data for this compound and its analogs, informing the necessary disposal precautions.

ParameterValue / InformationSource/Comment
Primary Hazards Highly Flammable Liquid (Category 2), Aspiration Hazard (Category 1), Skin Irritation (Category 2), Specific Target Organ Toxicity (Single Exposure, Category 3), Very Toxic to Aquatic Life.Based on analogous compounds like cyclopentane and cyclohexane.[1][3]
GHS Hazard Statements H225: Highly flammable liquid and vapour. H304: May be fatal if swallowed and enters airways.[3] H315: Causes skin irritation. H336: May cause drowsiness or dizziness.[3] H410/H411/H412: Very toxic/Toxic/Harmful to aquatic life with long lasting effects.[3][4][5]These statements summarize the key risks.
Key Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] P273: Avoid release to the environment.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] P331: Do NOT induce vomiting.[3]These statements provide critical safety instructions.
Flash Point -19°C (-2.2°F) (for 1-Methylcyclopentene, an analog)Indicates extreme flammability.[6]
Density ~0.779 g/cm³

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[7][8]

Waste Identification and Collection
  • Designate a Waste Container: Use a specific, dedicated container for this compound waste.[8][9]

  • Chemical Compatibility: The container must be made of a chemically compatible material (e.g., glass or polyethylene) and be in good condition, free from cracks or leaks.[8]

  • Proper Labeling: Clearly label the container with the words "Hazardous Waste " and the full chemical name, "This compound ".[8][10]

  • Secure Closure: Keep the waste container tightly closed when not in use to prevent the release of flammable vapors.[4]

Temporary Waste Storage
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[6][9] This area must be at or near the point of generation and under the control of the operator.

  • Safe Location: The storage area must be cool, dry, and well-ventilated, away from heat, direct sunlight, and any potential ignition sources.[6][9]

  • Segregation: Store it separately from incompatible materials, such as strong oxidizing agents.[4]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Arrange for Professional Disposal
  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][9]

  • Provide Information: Accurately describe the waste, including its name and quantity, to the disposal professionals.[9]

  • Follow Regulations: Adhere to all federal, state, and local regulations for hazardous waste transport and disposal, which may include completing a hazardous waste manifest.[9][11][12]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material safely.

Small Spills (less than 100 mL)
  • Alert Personnel: Notify others in the immediate area.

  • Remove Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any other sources of ignition.[9]

  • Ensure Ventilation: Work within a chemical fume hood if possible or ensure the area is well-ventilated.

  • Contain and Absorb: Wearing appropriate PPE, cover the spill with a non-combustible, inert absorbent material such as sand, dry earth, or vermiculite.[5]

  • Collect Waste: Use non-sparking tools to carefully collect the absorbed material and place it into a labeled hazardous waste container.[2][4]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[10]

Large Spills (greater than 100 mL)
  • Evacuate: Immediately evacuate all non-essential personnel from the area.[9]

  • Alert Authorities: Contact your institution's EHS or emergency response team and inform them of the spill's location and nature.

  • Isolate the Area: Close doors to the affected area and prevent entry.

  • Professional Cleanup: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper management and disposal of this compound.

G start This compound Waste Generated is_empty Is the original container empty and triple-rinsed? start->is_empty collect_waste Collect in a labeled, compatible, and sealed hazardous waste container. is_empty->collect_waste No dispose_container Deface original label. Dispose of container as non-hazardous solid waste. is_empty->dispose_container Yes store_waste Store in a designated Satellite Accumulation Area (SAA). Keep away from ignition sources. collect_waste->store_waste check_full Is container full (90%) or has accumulation time limit been reached? store_waste->check_full check_full->store_waste No contact_ehs Contact EHS or licensed contractor for hazardous waste pickup. check_full->contact_ehs Yes end_disposal End of Disposal Path dispose_container->end_disposal contact_ehs->end_disposal

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling Cyclopentylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this document provides crucial safety protocols and logistical guidance for the handling and disposal of Cyclopentylcyclohexane. Researchers, scientists, and drug development professionals must adhere to these procedures to mitigate risks and ensure a safe laboratory environment. This compound is a flammable liquid and may cause skin and eye irritation. Therefore, meticulous adherence to personal protective equipment (PPE) protocols is mandatory to prevent exposure and ensure safe laboratory operations.

Personal Protective Equipment (PPE) Selection Guide

Selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for flammable hydrocarbons and irritants.

PPE Category Specification Purpose Source
Eye and Face Protection Chemical splash goggles or a full-face shield.Protects against splashes and vapors.[1][2]
Hand Protection Nitrile or Neoprene gloves. Check manufacturer's compatibility chart for breakthrough times.Prevents skin contact with the chemical.[1][3]
Body Protection Flame-retardant lab coat worn over long pants and closed-toe shoes.Protects skin from splashes and potential fire hazards.[1][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.Prevents inhalation of harmful vapors.[1][5]

Experimental Protocol: Glove Selection and Integrity Test

Objective: To select and verify the integrity of protective gloves for handling this compound.

Materials:

  • A selection of chemical-resistant gloves (e.g., Nitrile, Neoprene).

  • This compound (or a less hazardous surrogate with similar solvent properties for initial testing).

  • Glove manufacturer's chemical resistance data.

  • Laboratory safety apparel as specified above.

Methodology:

  • Consult Manufacturer's Data: Review the manufacturer's chemical resistance guide for gloves being considered. Look for data on chemicals structurally similar to this compound if specific data is unavailable.

  • Visual Inspection: Before each use, visually inspect the gloves for any signs of degradation, such as discoloration, swelling, cracking, or punctures.[1]

  • Inflation Test for Pinholes: a. Seal the wrist opening of the glove. b. Trap air inside the glove to inflate it. c. Submerge the inflated glove in water. d. Observe for any air bubbles, which would indicate the presence of pinholes. e. Discard any gloves that fail this test.

  • Donning and Doffing: Practice proper donning and doffing procedures to avoid contaminating hands.

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_use Safe Use and Disposal Start Identify Chemical: This compound AssessHazards Assess Hazards: - Flammable Liquid - Skin/Eye Irritant Start->AssessHazards SelectEye Select Eye Protection: Chemical Goggles/Face Shield AssessHazards->SelectEye SelectHand Select Hand Protection: Nitrile/Neoprene Gloves AssessHazards->SelectHand SelectBody Select Body Protection: Flame-Retardant Lab Coat AssessHazards->SelectBody SelectRespiratory Select Respiratory Protection: Fume Hood/Respirator AssessHazards->SelectRespiratory HandleChemical Handle Chemical in Designated Area SelectEye->HandleChemical SelectHand->HandleChemical SelectBody->HandleChemical SelectRespiratory->HandleChemical DoffPPE Doff PPE Correctly HandleChemical->DoffPPE DisposePPE Dispose of Contaminated PPE as Hazardous Waste DoffPPE->DisposePPE End End of Procedure DisposePPE->End

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE) for handling this compound.

Safe Handling and Disposal Plan

Operational Plan:

  • Preparation: Before handling this compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity. An emergency eyewash station and safety shower should be accessible.[7][8]

  • Handling:

    • Conduct all work involving this compound in a well-ventilated chemical fume hood.[9]

    • Ground and bond containers when transferring the chemical to prevent static discharge, which could be an ignition source.[5]

    • Use non-sparking tools.

    • Keep containers tightly closed when not in use.[5]

  • Spill Management:

    • Small Spills (<100 mL): Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[4] Collect the absorbed material and contaminated PPE in a sealed, labeled container for hazardous waste disposal.

    • Large Spills (>100 mL): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan:

  • Contaminated PPE: All disposable PPE, including gloves and absorbent materials used for cleanup, that has come into contact with this compound must be considered hazardous waste.

  • Waste Collection:

    • Place contaminated solid waste in a designated, properly labeled, and sealed hazardous waste container. The label should clearly state "Hazardous Waste" and "this compound".

    • Do not dispose of this compound or contaminated materials down the drain.[7]

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

PPE Donning, Doffing, and Disposal Proceduredot

PPE_Donning_Doffing_Disposal cluster_donning Donning Sequence cluster_doffing Doffing Sequence cluster_disposal Disposal Don_Coat 1. Don Lab Coat Don_Goggles 2. Don Eye Protection Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves (over cuffs of lab coat) Don_Goggles->Don_Gloves Doff_Gloves 1. Remove Gloves (avoid touching outside with bare hands) Doff_Goggles 2. Remove Eye Protection Doff_Gloves->Doff_Goggles Dispose_Gloves Dispose of Gloves in Hazardous Waste Doff_Gloves->Dispose_Gloves Doff_Coat 3. Remove Lab Coat Doff_Goggles->Doff_Coat Wash_Hands Wash Hands Thoroughly Doff_Coat->Wash_Hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentylcyclohexane
Reactant of Route 2
Cyclopentylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.